molecular formula C8H14O5 B057320 Diethyl L-malate CAS No. 691-84-9

Diethyl L-malate

Cat. No.: B057320
CAS No.: 691-84-9
M. Wt: 190.19 g/mol
InChI Key: VKNUORWMCINMRB-LURJTMIESA-N
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Description

Diethyl L-malate (CAS 691-84-9) is the diethyl ester of naturally occurring L-malic acid, presenting as a colorless to pale yellow liquid with a mild, fruity odor. This chiral synthon is an essential reagent in advanced organic synthesis, prized for its role in constructing enantiomerically pure molecules. Its application spans the stereoselective synthesis of complex natural products, such as crucigasterin A, and its use in the development of novel pharmaceutical intermediates. In research settings, this compound is extensively utilized to study enantioselective synthesis processes and create chiral environments in catalytic reactions. Its structure serves as a versatile precursor for producing fine chemicals and exploring ester functionalities in complex organic molecules. Beyond synthetic chemistry, it finds application as a flavor and fragrance ingredient in related research fields due to its ability to impart apple- or grape-like notes. Key Specifications: • CAS Number: 691-84-9 • Molecular Formula: C 8 H 14 O 5 • Molecular Weight: 190.19 g/mol • Appearance: Colorless to almost colorless clear liquid • Purity: >97.0% (GC) • Specific Rotation [α] 20 /D: -10.0 to -13.0 deg (neat) • Boiling Point: ~253°C • Density: ~1.13 g/cm 3 • Flash Point: ~85°C Handling and Storage: Store in a cool, dry, and well-ventilated place in a sealed container. Keep away from heat and open flames. This product is For Research Use Only. It is not intended for diagnostic or therapeutic use, nor for human consumption.

Properties

IUPAC Name

diethyl (2S)-2-hydroxybutanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O5/c1-3-12-7(10)5-6(9)8(11)13-4-2/h6,9H,3-5H2,1-2H3/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKNUORWMCINMRB-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(C(=O)OCC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C[C@@H](C(=O)OCC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901044098
Record name Diethyl L-malate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

691-84-9
Record name Diethyl L-malate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000691849
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Diethyl L-malate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901044098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DIETHYL L-MALATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6754Q2AK3B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical and Physical Properties of Diethyl L-malate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical and physical properties of Diethyl L-malate, a versatile chiral molecule with applications in organic synthesis and potentially in drug development. The information is presented to be a valuable resource for researchers and professionals working with this compound.

Chemical Identity and Structure

This compound, also known as L-(-)-Malic acid diethyl ester, is the diethyl ester of L-malic acid.[1] Its chemical structure consists of a four-carbon dicarboxylic acid backbone with a hydroxyl group at the second carbon and ethyl esters at both carboxylic acid positions.

  • IUPAC Name: diethyl (2S)-2-hydroxybutanedioate[2]

  • Synonyms: L-(-)-Apple Acid Diethyl Ester, L-(-)-Malic Acid Diethyl Ester, diethyl (S)-2-hydroxysuccinate[1][2][3][4]

  • CAS Number: 691-84-9[1][2][3]

  • Molecular Formula: C₈H₁₄O₅[2][5]

  • Molecular Weight: 190.19 g/mol

Tabulated Physical and Chemical Properties

The following tables summarize the key quantitative data for this compound for easy reference and comparison.

Table 1: General Physical Properties

PropertyValueSource(s)
AppearanceColorless to almost colorless clear liquid/oil[1][3]
Melting Point-168°C[5]
Specific Gravity1.1280 (20/4℃)[3]
Density1.13 g/mL, 1.149 g/mL, 1.128 g/mL at 25°C[3][5]
Refractive Index1.4330 to 1.4370, 1.446[3][5]

Table 2: Spectroscopic and Thermodynamic Properties

PropertyValueSource(s)
Boiling Point253°C, 281.6°C at 760 mmHg, 122-124°C at 12 mmHg[3][5]
Flash Point85°C, 185°F (85°C)[5][6]
Optical Rotation (α)-10.18°, -10.0 to -13.0 deg (neat)[1][3]
pKa12.35 ± 0.20 (Predicted)[3]
Dielectric Constant9.5 (20℃)[3]

Table 3: Solubility Data

SolventSolubilitySource(s)
ChloroformSlightly soluble[3]
MethanolSlightly soluble[3]
WaterSoluble[6][7]
AlcoholMiscible[7]
OilMiscible[7]

Experimental Protocols

3.1. Synthesis of this compound

A common method for the synthesis of this compound involves the esterification of L-malic acid with ethanol in the presence of a catalyst.[3][4]

Detailed Methodology:

  • Reaction Setup: L-malic acid (80 g, 600 mmol) is dissolved in anhydrous ethanol (500 mL).[3][4] The solution is cooled to 0°C in an ice bath.

  • Addition of Thionyl Chloride: Thionyl chloride (100 mL, 1.5 mol) is added slowly and dropwise to the cooled solution.[3][4]

  • Reaction Completion: The reaction mixture is allowed to proceed to completion. Upon completion, the solvent is removed by concentration under reduced pressure.[4]

  • Extraction: The resulting residue is extracted with ethyl acetate (3 x 1000 mL).[4]

  • Washing: The combined organic phases are washed sequentially with water (2 x 500 mL) and saturated sodium chloride solution (2 x 500 mL).[4]

  • Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and then concentrated.[4]

  • Purification: The crude product is purified by silica gel column chromatography using a petroleum ether/ethyl acetate (20:1) eluent system to yield pure Diethyl (S)-2-hydroxysuccinate.[4]

3.2. Characterization

The synthesized this compound can be characterized using various analytical techniques.

  • ¹H NMR Spectroscopy: The structure can be confirmed by ¹H NMR. A reference spectrum in CDCl₃ shows characteristic peaks at δ: 4.47 (q, J = 4.8 Hz, 1H), 4.26 (dq, J = 2.4, 7.2 Hz, 2H), 4.16 (q, J = 7.2 Hz, 2H), 3.28 (d, J = 4.8 Hz, 1H), 2.72-2.89 (m, 2H), 1.20-1.34 (m, 6H).[4]

  • Gas Chromatography (GC): Purity can be assessed using gas chromatography, with expected purity levels greater than 97.0%.[1]

Applications in Research and Development

This compound serves as a valuable chiral building block in organic synthesis. It is utilized as a reagent in the stereoselective synthesis of complex molecules, such as crucigasterin A, which has shown antitumor activity.[3][4] Its fruity aroma also leads to its use as a flavoring agent in the food industry.[8]

Visualizations

5.1. Synthesis Workflow

The following diagram illustrates the experimental workflow for the synthesis and purification of this compound.

G Synthesis Workflow of this compound cluster_reaction Reaction cluster_workup Workup & Purification A L-malic acid + Anhydrous Ethanol B Cool to 0°C A->B C Add Thionyl Chloride B->C D Reaction Completion C->D E Solvent Removal D->E Proceed to Workup F Ethyl Acetate Extraction E->F G Wash with Water & Brine F->G H Dry over Na2SO4 G->H I Concentration H->I J Silica Gel Column Chromatography I->J K Pure this compound J->K G Key Properties of this compound cluster_physical Physical Properties cluster_chemical Chemical Properties A This compound B Appearance: Colorless Liquid A->B C Density: ~1.13 g/mL A->C D Boiling Point: ~253°C A->D E Optical Rotation: Negative A->E F Molecular Formula: C8H14O5 A->F G Molecular Weight: 190.19 g/mol A->G H Chiral Center: C2 (S-configuration) A->H I Functional Groups: Ester, Hydroxyl A->I

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to Diethyl L-malate: Molecular Structure, Properties, and Experimental Protocols

This technical guide provides a comprehensive overview of this compound, a significant chiral building block in organic synthesis. This document details its molecular structure, physicochemical properties, and key experimental methodologies for its synthesis, purification, and analysis, tailored for professionals in research and drug development.

Molecular Identity and Structure

This compound is the diethyl ester of L-malic acid. Its stereochemistry is a critical feature, making it a valuable precursor in the synthesis of complex chiral molecules.

  • Molecular Formula: C₈H₁₄O₅

  • IUPAC Name: diethyl (2S)-2-hydroxybutanedioate

  • CAS Number: 691-84-9

  • Synonyms: L-(-)-Apple Acid Diethyl Ester, L-(-)-Malic Acid Diethyl Ester, (2S)-2-hydroxysuccinic acid diethyl ester[1][2]

Diethyl_L_malate_Structure cluster_0 C1 O C2 CH3 C3 CH2 C3->C2 C4 O C3->C4 C5 C C4->C5 C5->C1 C6 CH2 C5->C6 C7 C C6->C7 C8 OH C7->C8 C9 H C7->C9 C10 C C7->C10 C11 O C10->C11 C12 O C10->C12 C13 CH2 C12->C13 C14 CH3 C13->C14

Caption: Molecular Structure of this compound.

Physicochemical Properties

The quantitative physicochemical properties of this compound are summarized in the table below, providing essential data for experimental design and execution.

PropertyValueReference(s)
Molecular Weight 190.19 g/mol [3]
Appearance Colorless to almost colorless clear liquid[1][4]
Boiling Point 122-124 °C at 12 mmHg[5]
Density 1.128 g/mL at 25 °C[5]
Specific Rotation [α]²⁰/D -10.0 to -13.0° (neat)[1][4]
Refractive Index 1.4330 to 1.4360[5]
Flash Point 85 °C[1][4]
Solubility Soluble in chloroform and methanol (slightly)[6]

Experimental Protocols

Detailed methodologies for the synthesis, purification, and analysis of this compound are crucial for obtaining high-purity material and ensuring accurate characterization.

A common and effective method for the synthesis of this compound is the Fischer esterification of L-malic acid.

Experimental Protocol: Synthesis of this compound

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve L-malic acid (80 g, 600 mmol) in anhydrous ethanol (500 mL). Cool the solution to 0 °C in an ice bath.[3]

  • Esterification: Slowly add thionyl chloride (100 mL, 1.5 mol) dropwise to the cooled solution. After the addition is complete, stir the reaction mixture at 0 °C for 20 minutes, then allow it to warm to room temperature and continue stirring overnight.[3]

  • Workup: Remove the solvent under reduced pressure. Extract the residue with ethyl acetate (3 x 1000 mL). Combine the organic phases and wash sequentially with water (2 x 500 mL) and saturated sodium chloride solution (2 x 500 mL).[3]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[3]

  • Purification: Purify the crude product by silica gel column chromatography using a petroleum ether/ethyl acetate (20:1) eluent system to yield pure Diethyl (S)-2-hydroxysuccinate (this compound).[3]

Synthesis_Workflow cluster_0 Synthesis and Purification of this compound A Dissolve L-malic acid in anhydrous ethanol at 0°C B Slowly add thionyl chloride dropwise A->B C Stir at 0°C for 20 min, then overnight at room temperature B->C D Remove solvent under reduced pressure C->D E Extract with ethyl acetate D->E F Wash with water and brine E->F G Dry over anhydrous sodium sulfate F->G H Concentrate under reduced pressure G->H I Purify by silica gel column chromatography H->I J Pure this compound I->J Analytical_Workflow cluster_1 Analytical Workflow for this compound Sample This compound Sample NMR NMR Spectroscopy Sample->NMR IR IR Spectroscopy Sample->IR GCMS GC-MS Analysis Sample->GCMS Structure Structural Confirmation NMR->Structure IR->Structure GCMS->Structure Purity Purity Assessment GCMS->Purity

References

IUPAC name for Diethyl L-malate

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to Diethyl L-malate

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, a diester of L-malic acid, is a chiral molecule of significant interest in organic synthesis and as a building block for complex chemical structures. Its stereochemistry and functional groups make it a valuable precursor in the synthesis of various bioactive compounds and pharmaceuticals. This document provides a comprehensive overview of this compound, including its chemical properties, synthesis protocols, and applications relevant to the scientific and drug development community. The is diethyl (2S)-2-hydroxybutanedioate [1].

Chemical and Physical Properties

This compound is a colorless to almost colorless clear liquid. Its properties are summarized in the table below, compiled from various sources.

PropertyValueReference(s)
IUPAC Name diethyl (2S)-2-hydroxybutanedioate[1]
Synonyms (2S)-2-hydroxysuccinic acid diethyl ester, Diethyl-L-malate, L-(-)-Apple Acid Diethyl Ester, L-(-)-Malic Acid Diethyl Ester[1]
CAS Number 691-84-9[1]
Molecular Formula C₈H₁₄O₅[1][2]
Molecular Weight 190.19 g/mol [2][3][4]
Appearance Colorless to Almost colorless clear liquid
Purity >97.0% (GC)
Optical Rotation [α]²⁵D -10.0 to -13.0 deg (neat)
Boiling Point (est.) 242°C[2]
Flash Point (est.) 112.8 °C[2]
SMILES CCOC(=O)C--INVALID-LINK--C(=O)OCC[5]
InChI Key VKNUORWMCINMRB-LURJTMIESA-N[6]

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved through the esterification of L-malic acid. Below are detailed protocols for its preparation.

Protocol 1: Esterification of L-Malic Acid with Thionyl Chloride

This method involves the direct esterification of L-malic acid using ethanol as both the solvent and reagent, with thionyl chloride as a catalyst.

Experimental Procedure: [7]

  • Dissolution: Dissolve L-malic acid (80 g, 600 mmol) in anhydrous ethanol (500 mL).

  • Reaction Initiation: Cool the solution to 0 °C in an ice bath. Slowly add thionyl chloride (100 mL, 1.5 mol) dropwise to the solution.

  • Reaction Progression: Stir the reaction mixture at 0 °C for 20 minutes. Afterwards, allow the mixture to warm to room temperature and continue stirring overnight.

  • Work-up:

    • Once the reaction is complete, remove the solvent by concentration under reduced pressure.

    • Extract the residue with ethyl acetate (3 x 1000 mL).

    • Combine the organic phases and wash sequentially with water (2 x 500 mL) and saturated sodium chloride solution (2 x 500 mL).

    • Dry the organic layer with anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the solution. Purify the crude product by silica gel column chromatography using a petroleum ether/ethyl acetate (20:1) eluent system. This yields diethyl (S)-2-hydroxysuccinate (113 g, 99% yield)[7].

Below is a workflow diagram illustrating the key stages of this synthesis protocol.

G cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve L-malic acid in anhydrous ethanol cool Cool solution to 0°C start->cool add Add thionyl chloride dropwise cool->add stir_cold Stir at 0°C for 20 min add->stir_cold stir_rt Stir at room temperature overnight stir_cold->stir_rt concentrate Concentrate under reduced pressure stir_rt->concentrate extract Extract with ethyl acetate concentrate->extract wash Wash organic phase (Water & Brine) extract->wash dry Dry with Na2SO4 wash->dry purify Purify via column chromatography dry->purify end_product This compound purify->end_product

Synthesis of this compound via Esterification.
Protocol 2: General Esterification with HCl

A more general method for preparing the l-isomer involves the esterification of L-malic acid with an alcohol in the presence of hydrogen chloride (HCl)[3][8]. While specific quantities are not detailed in the available literature, the process follows standard Fischer esterification principles.

General Workflow:

  • Mixing: L-malic acid is dissolved in an excess of ethanol.

  • Catalysis: Gaseous HCl is bubbled through the solution, or a concentrated solution of HCl in ethanol is added.

  • Heating: The mixture is typically heated under reflux to drive the reaction to completion.

  • Work-up: The excess ethanol is removed by distillation, and the remaining mixture is neutralized (e.g., with a sodium bicarbonate solution).

  • Extraction & Purification: The product is extracted with an organic solvent, dried, and purified, usually by distillation under reduced pressure.

Applications in Research and Drug Development

This compound serves as a versatile chiral building block in organic synthesis. Its primary applications are in the creation of stereochemically defined molecules for pharmaceutical and biological research.

  • Chiral Synthesis: It is a key reagent in the stereoselective synthesis of natural products and their analogues. For instance, it has been utilized in the synthesis of crucigasterin A, a compound investigated for its antitumor activity[7].

  • Precursor for Bioactive Compounds: The related compound, Diethyl DL-Malate, is used as a reagent in the synthesis of dicarboxylic nitroxyalkylamides and nitroxyalkylimides, which are explored as potential anti-ischemic agents[8].

  • Flavor and Fragrance Industry: Diethyl malate is also used in flavor compositions, particularly for apple and rum flavor profiles, with typical concentrations in finished consumer products ranging from 20 to 45 ppm[8].

The diagram below illustrates the logical relationship between this compound and its key application areas.

G cluster_apps Key Application Areas cluster_examples Specific Examples dlm This compound chiral_syn Chiral Building Block in Organic Synthesis dlm->chiral_syn enables bioactive Precursor for Bioactive Molecules dlm->bioactive enables flavor Flavor & Fragrance Component dlm->flavor used as crucigasterin Crucigasterin A Synthesis chiral_syn->crucigasterin anti_ischemic Anti-ischemic Agents (DL-form) bioactive->anti_ischemic apple_flavor Apple Flavor Compositions flavor->apple_flavor

Applications of this compound.

Biological Context

From a metabolic standpoint, this compound is classified as a secondary metabolite. Such metabolites are not essential for primary metabolic functions but may have roles in signaling or defense[5]. It belongs to the class of organic compounds known as beta-hydroxy acids and their derivatives[5]. Despite its presence in the Human Metabolome Database, literature on its specific biological roles and pathways is limited, indicating an area ripe for further investigation[5].

Conclusion

This compound is a valuable chiral reagent for the synthesis of complex organic molecules. Its well-defined stereochemistry makes it an important tool for researchers in drug discovery and development aiming to create enantiomerically pure compounds. The straightforward synthesis protocols and its utility as a precursor for bioactive molecules underscore its significance in medicinal and organic chemistry. Further research into its potential biological roles could unveil new applications and insights.

References

A Comprehensive Technical Guide to Diethyl L-malate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Diethyl L-malate, a significant chiral building block in organic synthesis and drug development. This document outlines its chemical identity, physicochemical properties, a detailed experimental protocol for its synthesis, and its applications in the synthesis of complex molecules.

Chemical Identity and Properties

This compound is the diethyl ester of L-malic acid. Its stereochemistry makes it a valuable chiral precursor in asymmetric synthesis.

CAS Registry Numbers:

CompoundCAS Registry Number
This compound691-84-9[1]
Diethyl DL-malate (racemic)7554-12-3[2][3]

Physicochemical Properties:

PropertyValueSource
Molecular Formula C₈H₁₄O₅[1]
Molecular Weight 190.19 g/mol [1][4]
Appearance Colorless to light yellow, clear liquid/oil[3][5]
Boiling Point 122-124 °C at 12 mmHg253 °C[2][3][5]
Density 1.128 g/mL at 25 °C1.13 g/mL[2][3][5]
Refractive Index 1.4330 to 1.4370[5]
Specific Rotation ([α]D) -10.18°[5]
Solubility Slightly soluble in Chloroform and Methanol[5]
Flash Point 85 °C (185 °F)[2][3]
pKa 12.35 ± 0.20 (Predicted)[5]

Spectroscopic Data

The structure of this compound can be confirmed using various spectroscopic techniques. Below are the reported ¹H NMR spectral data.

¹H NMR Spectral Data (400 MHz, CDCl₃): [6]

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
4.47q4.8-CH(OH)-
4.26dq2.4, 7.2-O-CH₂-
4.16q7.2-O-CH₂-
3.28d4.8-OH
2.72-2.89m-CH₂-
1.20-1.34m-CH₃

Synthesis of this compound

This compound is commonly synthesized by the Fischer esterification of L-malic acid in the presence of an acid catalyst and ethanol. A detailed experimental protocol is provided below.

Experimental Protocol: Esterification of L-Malic Acid

This protocol is based on the synthesis of diethyl (S)-2-hydroxysuccinate, another name for this compound.[6]

Materials:

  • L-malic acid (80 g, 600 mmol)

  • Anhydrous ethanol (500 mL)

  • Thionyl chloride (100 mL, 1.5 mol)

  • Ethyl acetate (1000 mL x 3 for extraction)

  • Water (500 mL x 2 for washing)

  • Saturated sodium chloride solution (brine, 500 mL x 2 for washing)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Petroleum ether and ethyl acetate (20:1) for elution

Procedure:

  • Reaction Setup: In a suitable reaction vessel, dissolve L-malic acid (80 g, 600 mmol) in anhydrous ethanol (500 mL).

  • Addition of Thionyl Chloride: Cool the solution to 0 °C using an ice bath. Slowly add thionyl chloride (100 mL, 1.5 mol) dropwise to the stirred solution. Maintain the temperature at 0 °C during the addition.

  • Reaction: After the addition is complete, stir the reaction mixture at 0 °C for 20 minutes. Then, allow the mixture to warm to room temperature and continue stirring overnight.

  • Work-up:

    • Remove the solvent by concentration under reduced pressure.

    • Extract the residue with ethyl acetate (3 x 1000 mL).

    • Combine the organic phases and wash sequentially with water (2 x 500 mL) and saturated sodium chloride solution (2 x 500 mL).

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter the drying agent and concentrate the organic phase under reduced pressure.

    • Purify the crude product by silica gel column chromatography using a petroleum ether/ethyl acetate (20:1) eluent system.

  • Product: The final product is obtained as diethyl (S)-2-hydroxysuccinate (113 g, 99% yield).[6]

Synthesis Workflow Diagram

Synthesis_Workflow start Start dissolve Dissolve L-Malic Acid in Anhydrous Ethanol start->dissolve cool Cool to 0 °C dissolve->cool add_socl2 Add Thionyl Chloride (dropwise at 0 °C) cool->add_socl2 react_0c Stir at 0 °C for 20 min add_socl2->react_0c react_rt Stir at Room Temperature (overnight) react_0c->react_rt concentrate1 Concentrate under Reduced Pressure react_rt->concentrate1 extract Extract with Ethyl Acetate (3x) concentrate1->extract wash Wash with Water and Brine extract->wash dry Dry over Anhydrous Na₂SO₄ wash->dry filter_concentrate Filter and Concentrate dry->filter_concentrate purify Purify by Silica Gel Column Chromatography filter_concentrate->purify product This compound (Product) purify->product

Caption: Synthesis workflow for this compound.

Applications in Drug Development and Organic Synthesis

This compound serves as a versatile chiral building block in the synthesis of complex organic molecules, including natural products and pharmaceuticals. Its predefined stereocenter is crucial for the stereoselective synthesis of target molecules.

One notable application is its use as a reagent in the stereoselective synthesis of crucigasterin A, a compound that has been studied for its antitumor activity.[6] The chiral nature of this compound is transferred to the final product, which is essential for its biological activity.

While this compound is recognized as a metabolite, specific signaling pathways in which it plays a direct and central role are not well-documented in publicly available literature. Its primary significance in the context of drug development lies in its utility as a starting material for the synthesis of enantiomerically pure active pharmaceutical ingredients.

References

Synthesis of Diethyl L-malate from L-malic acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of diethyl L-malate from L-malic acid, a valuable chiral building block in the synthesis of various pharmaceutical agents and fine chemicals. This document details established experimental protocols, presents key quantitative data for comparison, and illustrates the underlying chemical transformation and experimental workflow.

Introduction

This compound, the diethyl ester of L-malic acid, is a significant chiral intermediate. Its stereocenter and versatile functional groups (a hydroxyl group and two ester moieties) make it a desirable starting material in the asymmetric synthesis of complex molecules. The esterification of L-malic acid is a fundamental transformation, and various methods have been developed to achieve high yields and purity while preserving the stereochemical integrity of the chiral center. This guide focuses on two primary synthetic routes: the use of thionyl chloride and the classic Fischer-Speier esterification.

Synthetic Methodologies

The synthesis of this compound from L-malic acid is primarily achieved through esterification. This can be accomplished using different reagents and catalysts, each with its own advantages and considerations.

Esterification using Thionyl Chloride

This method involves the in situ formation of an acid chloride, which is highly reactive towards the alcohol, leading to a rapid and high-yielding esterification.

Fischer-Speier Esterification

The Fischer-Speier esterification is a classic and widely used method for producing esters from carboxylic acids and alcohols, utilizing a strong acid as a catalyst.[1][2] The reaction is an equilibrium process, and to drive it towards the product, an excess of the alcohol is typically used, and/or the water formed during the reaction is removed.[3]

Data Presentation

The following table summarizes the quantitative data associated with the different synthetic methods for preparing this compound.

ParameterThionyl Chloride MethodFischer-Speier Esterification (Representative)
Starting Materials L-malic acid, Anhydrous Ethanol, Thionyl ChlorideL-malic acid, Anhydrous Ethanol, Conc. Sulfuric Acid
Catalyst N/A (Reagent)Concentrated Sulfuric Acid
Reaction Temperature 0 °C to Room TemperatureReflux
Reaction Time Overnight2 hours (can vary)
Yield 99%[4]Typically moderate to high (specific yield not found)
Work-up Extraction with ethyl acetate, washing with water and brine.[4]Neutralization with sodium bicarbonate, extraction, washing.[5]
Purification Silica gel column chromatography.[4]Distillation.[3]

Experimental Protocols

Detailed Protocol for Esterification using Thionyl Chloride

This protocol is adapted from a literature procedure.[4]

Materials:

  • L-malic acid (80 g, 600 mmol)

  • Anhydrous ethanol (500 mL)

  • Thionyl chloride (100 mL, 1.5 mol)

  • Ethyl acetate

  • Water

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Petroleum ether and ethyl acetate for eluent

Procedure:

  • Dissolve L-malic acid in anhydrous ethanol in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add thionyl chloride dropwise to the stirred solution at 0 °C.

  • After the addition is complete, stir the reaction mixture at 0 °C for 20 minutes.

  • Remove the ice bath and allow the mixture to warm to room temperature, then continue stirring overnight.

  • Upon completion of the reaction, remove the solvent under reduced pressure.

  • Extract the residue with ethyl acetate (3 x 1000 mL).

  • Combine the organic phases and wash sequentially with water (2 x 500 mL) and saturated sodium chloride solution (2 x 500 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a petroleum ether/ethyl acetate (20:1) eluent system to afford this compound.[4]

Representative Protocol for Fischer-Speier Esterification

This protocol is a general representation of the Fischer esterification method.

Materials:

  • L-malic acid

  • Anhydrous ethanol (in large excess)

  • Concentrated sulfuric acid (catalytic amount)

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Ethyl acetate or other suitable extraction solvent

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve L-malic acid in a large excess of anhydrous ethanol.

  • Carefully and slowly add a catalytic amount of concentrated sulfuric acid to the solution while stirring.

  • Heat the reaction mixture to reflux and maintain for a period of time (e.g., 2 hours), monitoring the reaction progress by a suitable method (e.g., TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the excess ethanol under reduced pressure.

  • Dissolve the residue in a suitable organic solvent like ethyl acetate.

  • Carefully wash the organic solution with a saturated aqueous solution of sodium bicarbonate to neutralize the acidic catalyst.[5]

  • Wash the organic layer with water and then with a saturated solution of sodium chloride.

  • Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate, and filter.

  • Remove the solvent using a rotary evaporator.

  • Purify the crude this compound by distillation.

Characterization of this compound

The synthesized this compound can be characterized by various spectroscopic and physical methods.

  • ¹H NMR (400 MHz, CDCl₃) δ: 4.47 (q, J = 4.8 Hz, 1H), 4.26 (dq, J = 2.4, 7.2 Hz, 2H), 4.16 (q, J = 7.2 Hz, 2H), 3.28 (d, J = 4.8 Hz, 1H), 2.72-2.89 (m, 2H), 1.20-1.34 (m, 6H).[4]

  • Boiling Point: 253 °C

  • Density: 1.13 g/mL

Visualizations

The following diagrams illustrate the chemical reaction and a general experimental workflow for the synthesis of this compound.

G cluster_reactants Reactants cluster_products Products L-Malic_Acid L-Malic Acid (HOOC-CH(OH)-CH2-COOH) Reaction + L-Malic_Acid->Reaction Ethanol Ethanol (CH3CH2OH) Ethanol->Reaction Diethyl_L-Malate This compound (EtOOC-CH(OH)-CH2-COOEt) Water Water (H2O) Arrow Reaction->Arrow H+ (catalyst) or SOCl2 Arrow->Diethyl_L-Malate Arrow->Water

Caption: Chemical reaction for the synthesis of this compound.

G Start Start: L-Malic Acid & Ethanol Reaction Reaction: - Add Catalyst/Reagent - Heat/Stir Start->Reaction Workup Work-up: - Neutralization (if acid catalyst) - Solvent Extraction Reaction->Workup Drying Drying: - Dry organic layer (e.g., Na2SO4) Workup->Drying Purification Purification: - Distillation or - Column Chromatography Drying->Purification Product Final Product: This compound Purification->Product

Caption: General experimental workflow for this compound synthesis.

References

The Biological Function of Diethyl L-malate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Diethyl L-malate is the diethyl ester of L-malic acid, a key intermediate in central metabolism. While direct research on the specific biological functions of this compound is limited, its chemical structure strongly suggests its role as a cell-permeable prodrug of L-malate. It is anticipated that upon entering the cell, this compound is rapidly hydrolyzed by intracellular esterases into L-malate and ethanol. This guide, therefore, explores the established biological functions of L-malate to infer the downstream effects of this compound administration. This document provides an in-depth analysis of L-malate's role in cellular bioenergetics, redox homeostasis, and signaling, presenting quantitative data from relevant studies, detailed experimental protocols, and visual representations of key metabolic pathways. This resource is intended for researchers, scientists, and professionals in drug development seeking to understand the potential applications of this compound as a tool to modulate cellular metabolism.

Introduction: The Presumed Role of this compound

This compound is classified as a beta hydroxy acid derivative and is considered a secondary metabolite.[1] While it is found exogenously in some foods and beverages, its intrinsic biological role has not been extensively studied.[1] The primary interest in this compound from a biological perspective lies in its potential to act as a delivery vehicle for L-malate into the intracellular environment. The esterification of L-malate's carboxyl groups with ethanol increases its lipophilicity, likely facilitating its passage across the plasma membrane. Once inside the cell, ubiquitous esterases are expected to cleave the ester bonds, releasing L-malate and two molecules of ethanol. This intracellular elevation of L-malate can then influence a variety of cellular processes.

The Central Role of L-Malate in Cellular Metabolism

L-malate is a pivotal metabolite in several fundamental cellular processes, including the tricarboxylic acid (TCA) cycle and the malate-aspartate shuttle.[1] Its strategic position allows it to influence cellular energy production, redox balance, and the biosynthesis of essential molecules.[1]

The Tricarboxylic Acid (TCA) Cycle

L-malate is a key intermediate in the TCA cycle, a series of chemical reactions used by aerobic organisms to release stored energy through the oxidation of acetyl-CoA derived from carbohydrates, fats, and proteins. Within the mitochondrial matrix, L-malate is formed by the hydration of fumarate, a reaction catalyzed by fumarase.[1] Subsequently, malate dehydrogenase catalyzes the oxidation of L-malate to oxaloacetate, a reaction that reduces NAD+ to NADH.[1] This generated NADH is a crucial electron carrier for the electron transport chain, the primary site of ATP synthesis.

The Malate-Aspartate Shuttle

The inner mitochondrial membrane is impermeable to NADH, the primary reducing equivalent generated during glycolysis in the cytoplasm. The malate-aspartate shuttle is a vital mechanism for translocating these reducing equivalents from the cytosol into the mitochondrial matrix for oxidative phosphorylation.[2][3] Cytosolic malate dehydrogenase reduces oxaloacetate to malate, oxidizing cytosolic NADH to NAD+.[2] Malate is then transported into the mitochondrial matrix via the malate-alpha-ketoglutarate antiporter.[2] Inside the matrix, mitochondrial malate dehydrogenase converts malate back to oxaloacetate, reducing mitochondrial NAD+ to NADH.[2] This mitochondrial NADH can then enter the electron transport chain.

Quantitative Data on the Effects of L-Malate Supplementation

While direct quantitative data for this compound is scarce, studies on L-malate supplementation provide valuable insights into the potential downstream effects.

ParameterOrganism/Cell TypeTreatmentResultReference
Swimming Time to Exhaustion Mice0.210 g/kg L-malate (oral, 30 days)26.1% increase[4]
Swimming Time to Exhaustion Mice0.630 g/kg L-malate (oral, 30 days)28.5% increase[4]
Serum Creatine Kinase (CK) Levels Mice0.210 g/kg and 0.630 g/kg L-malate (oral, 30 days)Significant decrease[4]
Cytosolic Malate Dehydrogenase Activity Mice Liver0.210 g/kg and 0.630 g/kg L-malate (oral, 30 days)Significantly elevated[4]
Mitochondrial Malate Dehydrogenase Activity Mice Liver0.210 g/kg and 0.630 g/kg L-malate (oral, 30 days)Significantly elevated[4]
L-malate Production Engineered E. coliTwo-stage fermentation253 mM (34 g/L) in 72h[5]

Experimental Protocols

In Vivo L-malate Supplementation and Physical Stamina Assessment in Mice

This protocol is based on the methodology described by Wu et al. (2007).[4]

Objective: To investigate the effect of oral L-malate supplementation on physical stamina in mice.

Animals: Male Kunming mice.

Procedure:

  • Acclimatization: Mice are housed for one week under standard conditions (22 ± 2°C, 12-hour light/dark cycle) with free access to food and water.

  • Grouping: Mice are randomly divided into a control group and L-malate-treated groups (e.g., 0.210 g/kg and 0.630 g/kg body weight).

  • Administration: L-malate is dissolved in distilled water and administered orally via a feeding atraumatic needle daily for 30 consecutive days. The control group receives an equivalent volume of distilled water.

  • Forced Swimming Test: On the 30th day, 60 minutes after the final administration, a forced swimming test is conducted.

    • Mice are placed individually in a tank of water (25 ± 1°C) with a depth of at least 20 cm.

    • A lead weight (e.g., 5% of body weight) is attached to the tail of each mouse.

    • Exhaustion is defined as the inability to return to the surface within a 7-second period.

    • The swimming time from the beginning of the test until exhaustion is recorded.

  • Biochemical Analysis: Immediately after the swimming test, blood samples are collected for the analysis of serum parameters like creatine kinase (CK). Livers are also excised for the preparation of cytosolic and mitochondrial fractions to measure enzyme activities.

Measurement of Intracellular L-malate Concentration

This protocol is a general approach based on liquid chromatography/tandem mass spectrometry (LC-MS/MS) methods.[6]

Objective: To determine the intracellular concentration of L-malate in cultured cells following treatment with this compound.

Materials:

  • Cultured cells (e.g., HeLa, HepG2)

  • This compound

  • Phosphate-buffered saline (PBS)

  • Methanol

  • Internal standard (e.g., 13C-labeled malate)

  • LC-MS/MS system

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in appropriate culture plates and grow to a desired confluency.

    • Treat the cells with varying concentrations of this compound for specific time periods.

  • Cell Harvesting and Lysis:

    • Remove the culture medium and wash the cells twice with ice-cold PBS.

    • Add a known volume of ice-cold methanol containing the internal standard to lyse the cells and precipitate proteins.

  • Sample Preparation:

    • Scrape the cells and transfer the cell lysate to a microcentrifuge tube.

    • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the protein precipitate.

    • Collect the supernatant containing the intracellular metabolites.

  • LC-MS/MS Analysis:

    • Inject a specific volume of the supernatant onto the LC-MS/MS system.

    • Separate L-malate from other metabolites using a suitable chromatography column and mobile phase gradient.

    • Quantify the amount of L-malate and the internal standard using tandem mass spectrometry in multiple reaction monitoring (MRM) mode.

  • Data Analysis:

    • Calculate the intracellular concentration of L-malate by comparing the peak area ratio of L-malate to the internal standard against a standard curve.

    • Normalize the concentration to the cell number or total protein content.

Signaling Pathways and Experimental Workflows

Presumed Metabolic Fate of this compound

The following diagram illustrates the hypothesized pathway of this compound upon entering a cell.

Metabolic_Fate_of_Diethyl_L_malate cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Diethyl L-malate_ext This compound Diethyl L-malate_int This compound Diethyl L-malate_ext->Diethyl L-malate_int Membrane Transport Esterases Intracellular Esterases Diethyl L-malate_int->Esterases L-malate L-malate Ethanol Ethanol Esterases->L-malate Esterases->Ethanol

Caption: Hypothesized metabolic fate of this compound upon cellular uptake.

The Malate-Aspartate Shuttle

This diagram depicts the key components and reactions of the malate-aspartate shuttle, which is crucial for transporting reducing equivalents into the mitochondria.

Malate_Aspartate_Shuttle cluster_cytosol Cytosol cluster_mitochondrion Mitochondrial Matrix NADH_c NADH + H+ MDH1 Malate Dehydrogenase 1 NADH_c->MDH1 NAD_c NAD+ OAA_c Oxaloacetate OAA_c->MDH1 Malate_c Malate Malate_m Malate Malate_c->Malate_m Malate-α-KG Antiporter Asp_c Aspartate GOT1 Aspartate Aminotransferase 1 Asp_c->GOT1 aKG_c α-Ketoglutarate aKG_c->GOT1 Glu_c Glutamate Glu_m Glutamate Glu_c->Glu_m Glu-Asp Antiporter MDH1->NAD_c MDH1->Malate_c GOT1->OAA_c GOT1->Glu_c NADH_m NADH + H+ NAD_m NAD+ MDH2 Malate Dehydrogenase 2 NAD_m->MDH2 OAA_m Oxaloacetate GOT2 Aspartate Aminotransferase 2 OAA_m->GOT2 Malate_m->MDH2 Asp_m Aspartate Asp_m->Asp_c Glu-Asp Antiporter aKG_m α-Ketoglutarate aKG_m->aKG_c Malate-α-KG Antiporter Glu_m->GOT2 MDH2->NADH_m MDH2->OAA_m GOT2->Asp_m GOT2->aKG_m

Caption: The Malate-Aspartate Shuttle for transporting NADH reducing equivalents.

Conclusion and Future Directions

While direct evidence for the biological functions of this compound is currently lacking, its role as a cell-permeable precursor to L-malate provides a strong basis for its potential utility in manipulating cellular metabolism. By increasing intracellular L-malate levels, this compound can be expected to influence key metabolic pathways, including the TCA cycle and the malate-aspartate shuttle, thereby impacting cellular bioenergetics and redox state. The ethanol produced as a byproduct of its hydrolysis may also have independent biological effects that warrant consideration.

Future research should focus on empirically validating the proposed metabolic fate of this compound and quantifying its effects on intracellular L-malate concentrations and downstream metabolic fluxes. Such studies will be crucial for establishing this compound as a reliable tool for researchers in metabolism and for exploring its potential therapeutic applications in diseases characterized by metabolic dysregulation.

References

Diethyl L-malate as a natural secondary metabolite

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Diethyl L-malate as a Natural Secondary Metabolite

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (CAS No. 691-84-9) is the diethyl ester of L-malic acid, a naturally occurring dicarboxylic acid. It is classified as a natural secondary metabolite, a class of organic compounds that are not directly involved in the normal growth, development, or reproduction of an organism but often play roles in defense or signaling. While its precursor, L-malic acid, is a central metabolite in cellular respiration, the esterified form, this compound, is found in various natural sources, contributing to their characteristic flavor and aroma profiles.

Despite its presence in nature, a comprehensive body of research specifically detailing the biosynthesis, biological activities, and experimental protocols for this compound is notably scarce in publicly available literature. Much of the detailed toxicological and mechanistic data is available for the structurally related α,β-unsaturated carbonyl compound, diethyl maleate. This guide aims to consolidate the existing information on this compound, provide context using data from related compounds, and present hypothesized pathways and generalized experimental protocols to serve as a foundational resource for the scientific community.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. This data is essential for its handling, analysis, and application in experimental settings.

PropertyValueReference(s)
CAS Number 691-84-9[1]
Molecular Formula C₈H₁₄O₅[1]
Molecular Weight 190.19 g/mol [1]
Appearance Colorless to Almost Colorless Clear Liquid/Oil[2]
Density 1.120 - 1.13 g/mL at 20-25 °C[2][3]
Boiling Point ~242-253 °C at 760 mmHg[2][4]
Refractive Index 1.4330 to 1.4460 at 20 °C[2][3]
Solubility Soluble in alcohol; slightly soluble in chloroform, methanol.[2][4]
Predicted pKa 12.35 ± 0.20[2]
Optical Rotation (α) -10.18°[2]

Natural Occurrence and Significance

This compound has been identified in a variety of natural sources, particularly in fruits and fermented beverages. Its presence is often associated with the metabolic activity of yeasts and bacteria during fermentation processes, where L-malic acid is a common substrate.

Natural SourceContext/SignificanceReference(s)
Wine (various) Formed during alcoholic and malolactic fermentation. Contributes to the fruity and caramellic aroma profile of the wine.[5]
Fruits Identified as a volatile compound in various fruits.
Fungi Reported in cultures of certain fungi, such as Rhizopus.
Yeast (S. cerevisiae) Identified as a metabolite produced by Saccharomyces cerevisiae.

Note: Specific quantitative data on the concentration of this compound in these sources is limited in the available literature.

Biosynthesis Pathway (Hypothesized)

A specific, fully elucidated biosynthetic pathway for this compound in any organism has not been detailed in the reviewed literature. However, a logical pathway can be hypothesized based on the well-documented biosynthesis of its precursor, L-malic acid, in microorganisms like fungi and yeast, followed by a subsequent esterification step.

The primary route for high-yield L-malic acid production in fungi such as Aspergillus and yeast like Saccharomyces cerevisiae is the cytosolic reductive Tricarboxylic Acid (rTCA) pathway.[6][7] This pathway is distinct from the mitochondrial TCA cycle and is highly efficient, with a theoretical yield of 2 moles of malate per mole of glucose consumed.[6]

The key steps are:

  • Glycolysis: Glucose is converted to pyruvate in the cytosol.

  • Pyruvate Carboxylation: Pyruvate is carboxylated to form oxaloacetate. This reaction is catalyzed by the enzyme Pyruvate Carboxylase (PYC) .[7]

  • Oxaloacetate Reduction: Oxaloacetate is then reduced to L-malate by the enzyme cytosolic Malate Dehydrogenase (MDH) , using NADH as a cofactor.[7]

  • Esterification: The synthesized L-malic acid is subsequently esterified with two molecules of ethanol to form this compound. The specific enzyme responsible for this diesterification in natural systems is not yet identified but is likely an esterase or acyltransferase.

Hypothesized Biosynthesis of this compound cluster_cytosol Cytosol Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis Oxaloacetate Oxaloacetate Pyruvate->Oxaloacetate Pyruvate Carboxylase (PYC) + CO2 L_Malic_Acid L_Malic_Acid Oxaloacetate->L_Malic_Acid Malate Dehydrogenase (MDH) (NADH -> NAD+) Diethyl_L_Malate Diethyl_L_Malate L_Malic_Acid->Diethyl_L_Malate Esterification (Esterase/Acyltransferase?) Ethanol Ethanol Ethanol->L_Malic_Acid + 2 Ethanol

Hypothesized biosynthesis of this compound via the reductive TCA pathway.

Biological and Biochemical Activities

There is a significant lack of specific data on the biological and biochemical activities of this compound. However, extensive research has been conducted on the closely related compound, diethyl maleate (DEM) , which is the cis-isomer of the diethyl ester of maleic acid. DEM is widely used as a research chemical to study oxidative stress due to its potent ability to deplete cellular glutathione (GSH).[8][9]

Mechanism of Action of Diethyl Maleate: Diethyl maleate is an electrophilic α,β-unsaturated carbonyl compound. It reacts with the nucleophilic thiol group of glutathione in a conjugation reaction catalyzed by the enzyme Glutathione S-transferase (GST) .[10] This reaction consumes GSH, leading to its depletion within the cell and rendering the cell more susceptible to oxidative damage from reactive oxygen species (ROS).[10][11] This depletion can enhance the toxicity of various xenobiotics and conditions like hyperbaric oxygen exposure.[8][9]

Glutathione Depletion by Diethyl Maleate DEM Diethyl Maleate Conjugate DEM-SG Conjugate DEM->Conjugate GSH Glutathione (GSH) GSH->Conjugate GST Glutathione S-transferase (GST) GST->Conjugate catalyzes Depletion GSH Depletion Conjugate->Depletion Stress Increased Oxidative Stress & Susceptibility to ROS Depletion->Stress

Biochemical pathway of glutathione depletion by diethyl maleate.

The table below summarizes quantitative data on the biological activity of diethyl maleate. It is critical to note that this data does not apply to this compound , but is provided for context and to highlight a potential area of investigation.

ActivityMetricValueSystemReference(s)
Glutathione Depletion IC₅₀0.1 - 0.5 mMin vitro (Glutathione S-transferase)[10]
GSH Level Increase (compensatory) % Increase218%Bovine Pulmonary Artery Endothelial Cells (0.1 mM, 24h)[10]
Cystine/Glutamate Uptake % Increase723%Endothelial Cells (0.025 mM, 10 min)[10]

Experimental Protocols

Chemical Synthesis of this compound

This protocol describes a standard laboratory procedure for the synthesis of this compound via Fischer esterification of L-malic acid.

Materials:

  • L-malic acid

  • Anhydrous Ethanol (200 proof)

  • Thionyl chloride (SOCl₂) or concentrated Sulfuric Acid (H₂SO₄)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.

Procedure:

  • Setup: Assemble a clean, dry round-bottom flask with a magnetic stir bar, reflux condenser, and a dropping funnel. Ensure the apparatus is protected from atmospheric moisture with a drying tube.

  • Reaction Mixture: Suspend L-malic acid (1 equivalent) in an excess of anhydrous ethanol (e.g., 5-10 equivalents) in the flask and cool the mixture in an ice bath to 0 °C.

  • Catalyst Addition: While stirring, slowly add thionyl chloride (approx. 2.2 equivalents) dropwise from the dropping funnel. (Alternatively, a catalytic amount of concentrated sulfuric acid can be used). The addition should be controlled to maintain a low temperature.

  • Reflux: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to reflux and maintain for several hours (e.g., 4-6 hours, reaction can be monitored by TLC).

  • Work-up: Cool the reaction mixture to room temperature. Concentrate the mixture under reduced pressure using a rotary evaporator to remove excess ethanol.

  • Extraction: Dissolve the residue in ethyl acetate. Transfer the solution to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (carefully, to neutralize acid), and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate using a rotary evaporator to yield the crude this compound.

  • Purification: The crude product can be further purified by vacuum distillation or silica gel column chromatography to obtain the pure ester.

Quantification in Wine by GC-MS (Representative Protocol)

This protocol outlines a general workflow for the extraction and quantification of volatile esters like this compound from a wine matrix using Gas Chromatography-Mass Spectrometry (GC-MS).

Materials:

  • Wine sample

  • Internal Standard (IS) (e.g., 3-octanol or ethyl heptanoate, dissolved in ethanol)

  • Dichloromethane (DCM), HPLC grade

  • Anhydrous Sodium Sulfate

  • GC vials, centrifuge tubes, vortex mixer, centrifuge.

Procedure:

  • Sample Preparation:

    • Pipette 20 mL of the wine sample into a 50 mL centrifuge tube.

    • Spike the sample with a known concentration of the internal standard solution (e.g., 200 µL of a 10 mg/L solution).

    • Add 8 mL of dichloromethane to the tube.

  • Liquid-Liquid Extraction (LLE):

    • Vigorously mix the tube using a vortex mixer for 5-10 minutes to extract the volatile compounds into the organic phase.

    • Centrifuge the mixture (e.g., at 4000 rpm for 10 min) to achieve phase separation.

  • Sample Concentration:

    • Carefully collect the lower organic (DCM) layer using a pipette.

    • Dry the organic extract by passing it through a small column of anhydrous sodium sulfate.

    • Gently concentrate the extract under a stream of nitrogen to a final volume of approximately 200 µL.

  • GC-MS Analysis:

    • Transfer the concentrated extract to a GC vial with an insert.

    • Inject 1 µL of the sample into the GC-MS system.

    • GC Conditions (Example):

      • Column: DB-5MS or similar (30 m x 0.25 mm i.d., 0.25 µm film thickness)

      • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

      • Oven Program: 40 °C (hold 2 min), ramp at 5 °C/min to 250 °C (hold 5 min).

      • Injector: 250 °C, splitless mode.

    • MS Conditions (Example):

      • Ion Source: Electron Ionization (EI) at 70 eV.

      • Source Temperature: 230 °C.

      • Acquisition Mode: Scan mode (e.g., m/z 40-400) for identification and Selected Ion Monitoring (SIM) mode for quantification. Characteristic ions for this compound would need to be determined from its mass spectrum (e.g., fragments from loss of ethoxy or carboxyl groups).

  • Data Analysis:

    • Identify the this compound peak by its retention time and mass spectrum compared to an authentic standard.

    • Quantify the compound by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known standards.

GC-MS Analytical Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Wine Sample Spike Spike with Internal Standard Sample->Spike Extract Liquid-Liquid Extraction (e.g., with DCM) Spike->Extract Concentrate Dry & Concentrate Organic Phase Extract->Concentrate GC_Inject GC Injection Concentrate->GC_Inject GC_Sep GC Separation (Capillary Column) GC_Inject->GC_Sep MS_Ion MS Ionization (EI) & Fragmentation GC_Sep->MS_Ion MS_Detect MS Detection (Scan / SIM) MS_Ion->MS_Detect Identify Peak Identification (Retention Time, Mass Spectrum) MS_Detect->Identify Quantify Quantification (Calibration Curve) Identify->Quantify Report Final Report Quantify->Report

Generalized workflow for the analysis of this compound by GC-MS.

Conclusion

This compound is a naturally occurring secondary metabolite that contributes to the sensory characteristics of various foods and beverages. While its physicochemical properties are reasonably well-defined, there is a pronounced scarcity of in-depth research into its specific biosynthetic pathways and biological activities. Current understanding suggests its formation via the esterification of L-malic acid, a product of the highly efficient reductive TCA pathway in microorganisms. The biological significance of this compound remains an open area for investigation, with data from the related compound, diethyl maleate, suggesting that studies into its effects on cellular redox systems could be a fruitful avenue of research. The generalized synthetic and analytical protocols provided herein offer a starting point for researchers to produce and quantify this compound, facilitating future studies to fully elucidate its role as a natural secondary metabolite.

References

The Natural Occurrence of Diethyl L-malate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of the natural occurrence of Diethyl L-malate, a significant chiral ester with applications in the pharmaceutical and flavor industries. While its presence has been identified in various natural sources, quantitative data remains limited. This document summarizes the current knowledge on its distribution in plants, fruits, and microorganisms. Furthermore, it offers detailed experimental protocols for the extraction, identification, and quantification of this compound from these matrices, addressing a critical gap for researchers and drug development professionals. A putative biosynthetic pathway and a general experimental workflow are also presented to guide future research in this area.

Introduction

This compound, the diethyl ester of L-malic acid, is a chiral molecule of interest due to its potential as a building block in the synthesis of bioactive compounds and its contribution to the aroma profiles of various natural products. Understanding its natural occurrence is crucial for exploring its biosynthetic pathways, potential physiological roles, and for the development of natural production methods. This guide aims to consolidate the existing information on the natural sources of this compound and to provide detailed methodologies for its analysis, thereby facilitating further research into this compound.

Natural Occurrence of this compound

The presence of this compound has been reported in a limited number of natural sources, spanning the plant and microbial kingdoms. While qualitative identification has been established in these instances, comprehensive quantitative data is largely absent from the current scientific literature.

Table 1: Documented Natural Sources of this compound

KingdomSpeciesCommon NameOrgan/MatrixData TypeReference(s)
PlantaeSpondias mombinYellow Mombin, Hog PlumFruitQualitative[1][2][3][4][5][6]
PlantaeRosa laevigataCherokee RoseFlowerQualitative[5][7][8][9][10]
PlantaeVitis viniferaGrapeFruitQualitative[11][12][13][14][15]
FungiSaccharomyces cerevisiaeBaker's Yeast, Brewer's YeastFermentation BrothMetabolite[16][17][18][19][20]

Experimental Protocols for the Analysis of this compound

The following sections detail a recommended experimental workflow for the extraction and quantification of this compound from various natural matrices. These protocols are based on established methods for the analysis of volatile and semi-volatile esters in complex samples.

Sample Preparation and Extraction

The choice of extraction method is critical and depends on the matrix.

3.1.1. Plant and Fruit Tissues (Spondias mombin, Rosa laevigata, Vitis vinifera)

  • Homogenization: Fresh or frozen tissue (e.g., fruit pulp, flower petals) should be homogenized in a suitable solvent. For semi-volatile esters, a mixture of dichloromethane and methanol (2:1, v/v) is recommended.

  • Extraction: The homogenized sample is then subjected to ultrasonic-assisted extraction (UAE) or solid-phase microextraction (SPME).

    • UAE: The sample is sonicated for 30 minutes at a controlled temperature (e.g., 25°C) and then centrifuged. The supernatant is collected.

    • HS-SPME (Headspace Solid-Phase Microextraction): A homogenized sample is placed in a sealed vial and heated to a specific temperature (e.g., 60°C) to allow volatile and semi-volatile compounds to partition into the headspace. An SPME fiber (e.g., PDMS/DVB) is then exposed to the headspace for a defined period (e.g., 30 minutes) to adsorb the analytes.[1][21][22][23]

  • Concentration: The solvent extract from UAE can be concentrated under a gentle stream of nitrogen.

3.1.2. Fermentation Broth (Saccharomyces cerevisiae)

  • Cell Removal: The fermentation broth is centrifuged to remove yeast cells.

  • Liquid-Liquid Extraction (LLE): The supernatant is extracted with a water-immiscible organic solvent such as dichloromethane or ethyl acetate. The mixture is vortexed and then centrifuged to separate the layers. The organic layer is collected.

  • Drying and Concentration: The organic extract is dried over anhydrous sodium sulfate and then concentrated.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is the method of choice for the identification and quantification of this compound.

  • Gas Chromatograph (GC) Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-INNOWax) is suitable.

    • Injector: Splitless injection is recommended for trace analysis.

    • Oven Temperature Program: A temperature gradient should be optimized to achieve good separation of this compound from other matrix components. A typical program might start at 40°C, hold for 2 minutes, then ramp to 250°C at 10°C/min.

    • Carrier Gas: Helium at a constant flow rate.

  • Mass Spectrometer (MS) Conditions:

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Full scan mode for initial identification, followed by Selected Ion Monitoring (SIM) for quantification to enhance sensitivity and selectivity. Key ions for this compound (m/z) would be selected based on its mass spectrum.

Quantification

An internal standard method is recommended for accurate quantification.

  • Internal Standard: A deuterated analog of this compound or a structurally similar compound not present in the sample should be added at a known concentration to both the samples and calibration standards before extraction.

  • Calibration Curve: A calibration curve is constructed by analyzing a series of standard solutions containing known concentrations of this compound and the internal standard.

  • Calculation: The concentration of this compound in the sample is determined by comparing the peak area ratio of the analyte to the internal standard with the calibration curve.

Putative Biosynthetic Pathway of this compound

The biosynthesis of this compound is presumed to occur via the esterification of L-malic acid with ethanol. L-malic acid is a key intermediate in the tricarboxylic acid (TCA) cycle in both plants and microorganisms.[24] Ethanol is a common product of fermentation in yeast and can also be present in plant tissues. The esterification is likely catalyzed by an unspecific esterase or a specific alcohol acyltransferase.

Putative Biosynthetic Pathway of this compound Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA Oxaloacetate Oxaloacetate Pyruvate->Oxaloacetate Pyruvate Carboxylase AcetylCoA->Oxaloacetate TCA Cycle (multiple steps) LMalicAcid L-Malic Acid Oxaloacetate->LMalicAcid Malate Dehydrogenase DiethylLMalate This compound LMalicAcid->DiethylLMalate Ethanol Ethanol Ethanol->DiethylLMalate Esterase Esterase / Alcohol Acyltransferase Esterase->DiethylLMalate

Caption: Putative biosynthetic pathway of this compound.

Experimental Workflow for Quantification

The following diagram outlines a comprehensive workflow for the quantification of this compound in natural samples.

Experimental Workflow for this compound Quantification cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing SampleCollection Sample Collection (e.g., Fruit, Flower, Broth) Homogenization Homogenization SampleCollection->Homogenization InternalStandard Addition of Internal Standard Homogenization->InternalStandard Extraction Extraction (UAE, HS-SPME, or LLE) InternalStandard->Extraction Concentration Concentration (if applicable) Extraction->Concentration GCMS GC-MS Analysis (Full Scan / SIM) Concentration->GCMS PeakIntegration Peak Integration GCMS->PeakIntegration CalibrationCurve Calibration Curve Construction PeakIntegration->CalibrationCurve Quantification Quantification CalibrationCurve->Quantification

Caption: General experimental workflow for this compound quantification.

Conclusion

The natural occurrence of this compound in various plants and microorganisms presents an exciting area for further research. While its presence is confirmed, a significant opportunity exists to quantify its concentration in these sources and to elucidate the specific enzymatic pathways responsible for its biosynthesis. The detailed experimental protocols and workflows provided in this guide are intended to empower researchers, scientists, and drug development professionals to pursue these investigations, ultimately contributing to a deeper understanding of this valuable chiral ester and its potential applications.

References

Comprehensive literature review on Diethyl L-malate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diethyl L-malate, the diethyl ester of L-malic acid, is a chiral molecule with growing interest in the fields of organic synthesis and drug development. Its utility as a versatile building block and its potential biological activities make it a compound of significant scientific curiosity. This technical guide provides a comprehensive literature review of this compound, encompassing its chemical properties, synthesis, and known biological applications. Particular emphasis is placed on its role as a precursor in the synthesis of bioactive molecules and its relationship with cellular redox signaling pathways. This document aims to serve as an in-depth resource for researchers and professionals engaged in chemical synthesis and drug discovery.

Chemical Properties and Data

This compound is a colorless to pale yellow oily liquid. Its chemical structure consists of a four-carbon dicarboxylic acid backbone with a hydroxyl group at the C-2 position and ethyl esters at both carboxylic acid functionalities.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₈H₁₄O₅[1]
Molecular Weight 190.19 g/mol [1]
CAS Number 691-84-9[1]
Appearance Colorless to Almost colorless clear liquid[2]
Boiling Point 253 °C[3]
Density 1.13 g/mL[3]
Refractive Index 1.4330 to 1.4370[3]
Specific Rotation ([α]D) -10.18°[3]
Solubility Slightly soluble in chloroform and methanol[3]
Purity (typical) >97.0% (GC)[2]

Synthesis and Experimental Protocols

The most common method for the synthesis of this compound is the esterification of L-malic acid with ethanol. A detailed experimental protocol is provided below.

Fischer Esterification of L-Malic Acid

Principle: This method involves the acid-catalyzed esterification of both carboxylic acid groups of L-malic acid with ethanol. Thionyl chloride is used as a convenient source of HCl in situ, which acts as the catalyst.

Experimental Protocol:

  • Materials:

    • L-malic acid (1.0 eq)

    • Anhydrous ethanol (excess, as solvent)

    • Thionyl chloride (2.5 eq)

    • Ethyl acetate

    • Water

    • Saturated sodium chloride solution (brine)

    • Anhydrous sodium sulfate

    • Silica gel for column chromatography

    • Petroleum ether

  • Procedure:

    • Dissolve L-malic acid (e.g., 80 g, 600 mmol) in anhydrous ethanol (500 mL) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add thionyl chloride (e.g., 100 mL, 1.5 mol) dropwise to the stirred solution at 0 °C.[4]

    • After the addition is complete, stir the reaction mixture at 0 °C for 20 minutes, then allow it to warm to room temperature and continue stirring overnight.[4]

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, remove the solvent by concentration under reduced pressure.[4]

    • Extract the residue with ethyl acetate (3 x 1000 mL).[4]

    • Combine the organic phases and wash sequentially with water (2 x 500 mL) and saturated sodium chloride solution (2 x 500 mL).[4]

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[4]

  • Purification:

    • Purify the crude product by silica gel column chromatography using a petroleum ether/ethyl acetate gradient (e.g., 20:1) as the eluent system to afford pure Diethyl (S)-2-hydroxysuccinate (this compound).[4]

  • Characterization:

    • The purified product can be characterized by various spectroscopic methods. For example, ¹H NMR spectroscopy can confirm the structure.

    • ¹H NMR (400 MHz, CDCl₃) δ: 4.47 (q, J = 4.8 Hz, 1H), 4.26 (dq, J = 2.4, 7.2 Hz, 2H), 4.16 (q, J = 7.2 Hz, 2H), 3.28 (d, J = 4.8 Hz, 1H), 2.72-2.89 (m, 2H), 1.20-1.34 (m, 6H).[4]

Diagram 1: Synthesis Workflow of this compound

G L_Malic_Acid L-Malic Acid Reaction Esterification Reaction (0°C to RT, overnight) L_Malic_Acid->Reaction Ethanol Anhydrous Ethanol Ethanol->Reaction Thionyl_Chloride Thionyl Chloride (catalyst) Thionyl_Chloride->Reaction Workup Aqueous Workup (EtOAc extraction, washes) Reaction->Workup Purification Silica Gel Chromatography (Petroleum ether/EtOAc) Workup->Purification Diethyl_L_malate This compound Purification->Diethyl_L_malate

Caption: Workflow for the synthesis of this compound.

Biological Activities and Potential Applications

While research specifically on this compound is somewhat limited, its structural similarity to other biologically active malate derivatives and related compounds provides insights into its potential applications in drug development.

Precursor for Bioactive Molecules

This compound serves as a chiral building block in the stereoselective synthesis of various complex molecules with potential therapeutic properties.

  • Antitumor Agents: It is a reagent in the synthesis of crucigasterin A, a compound that has exhibited antitumor activity.[4]

  • Anti-ischemic Agents: Diethyl DL-malate is utilized in the synthesis of dicarboxylic nitroxyalkylamides and nitroxyalkylimides, which are being investigated as potential anti-ischemic agents.

Glutathione Depletion and Redox Modulation

Much of the research on the biological effects of diethyl esters of dicarboxylic acids has focused on diethyl maleate, a structurally related compound. Diethyl maleate is a known depletor of intracellular glutathione (GSH).[5] This activity is attributed to its α,β-unsaturated carbonyl structure, which makes it a substrate for glutathione S-transferases (GSTs).

Mechanism of Glutathione Depletion by Diethyl Maleate: Diethyl maleate reacts with the sulfhydryl group of GSH in a reaction catalyzed by GSTs, forming a GSH conjugate. This depletes the cellular pool of reduced glutathione, leading to an increase in oxidative stress.

Although this compound lacks the α,β-unsaturated system of diethyl maleate, the potential for it or its metabolites to influence cellular redox status warrants investigation, especially given the observed biological activities of related malate compounds.

Experimental Protocol for In Vitro Glutathione Depletion (using Diethyl Maleate as a model):

  • Cell Culture: Plate cells (e.g., murine or human cancer cell lines) in appropriate culture medium and allow them to adhere overnight.

  • Treatment: Prepare a stock solution of the test compound (e.g., diethyl maleate) in a suitable solvent (e.g., DMSO). Dilute the stock solution in culture medium to the desired final concentrations. Replace the culture medium with the medium containing the test compound.

  • Incubation: Incubate the cells for a specified period (e.g., 2-24 hours) to allow for cellular uptake and interaction.

  • Cell Lysis: After incubation, wash the cells with phosphate-buffered saline (PBS) and lyse them using a suitable lysis buffer.

  • GSH Assay: Determine the intracellular GSH concentration using a commercially available GSH assay kit, which is typically based on the reaction of GSH with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) to produce a colored product that can be measured spectrophotometrically.

Diagram 2: Glutathione Depletion by Diethyl Maleate

G DEM Diethyl Maleate Conjugate DEM-GSH Conjugate DEM->Conjugate GSH Glutathione (GSH) GSH->Conjugate GST Glutathione S-Transferase (GST) GST->Conjugate catalyzes Depletion GSH Depletion Oxidative_Stress Increased Oxidative Stress Depletion->Oxidative_Stress

Caption: Mechanism of glutathione depletion by diethyl maleate.

Nrf2 Pathway Activation

Recent studies have shown that L-malate (the unesterified parent compound) can protect against myocardial ischemia/reperfusion injury by activating the Nrf2/Keap1 antioxidant pathway.[4] The Nrf2 pathway is a critical cellular defense mechanism against oxidative stress. Activation of Nrf2 leads to the transcription of a battery of antioxidant and cytoprotective genes.

While direct evidence for this compound activating the Nrf2 pathway is not yet available, the findings with L-malate suggest that this is a promising area for future research. The related compound, diethyl maleate, is a known activator of the Nrf2 pathway.[6][7][8]

Diagram 3: Postulated Nrf2 Activation by L-malate

G L_Malate L-Malate Keap1 Keap1 L_Malate->Keap1 inhibits Nrf2 Nrf2 Keap1->Nrf2 promotes degradation of ARE Antioxidant Response Element (ARE) Nrf2->ARE binds to Antioxidant_Genes Antioxidant & Cytoprotective Genes ARE->Antioxidant_Genes activates transcription of

Caption: L-malate's activation of the Nrf2 antioxidant pathway.

Toxicology

There is limited toxicological data available specifically for this compound. The Safety Data Sheet indicates a lack of acute oral, inhalation, and dermal toxicity data.[5] Much of the available toxicological information is for the related compound, diethyl maleate.

Table 2: Toxicological Data for Diethyl Maleate (as a related compound)

TestSpeciesRouteValueReference
LD₅₀ RatOral3200 mg/kg[3]
LD₅₀ RabbitDermal>5000 mg/kg[3]
Skin Sensitization Guinea PigDermalSensitizer[3]

It is important to note that the toxicological profile of this compound may differ from that of diethyl maleate due to structural differences. Further toxicological studies on this compound are required to fully assess its safety profile.

Conclusion

This compound is a valuable chiral synthon with demonstrated utility in the preparation of complex bioactive molecules. While direct research into its own biological activities is still emerging, the known effects of its parent compound, L-malic acid, and the structurally related diethyl maleate, suggest promising avenues for investigation, particularly in the areas of cancer therapy and cardioprotection through the modulation of cellular redox pathways. Further studies are warranted to elucidate the specific mechanisms of action of this compound and to establish a comprehensive toxicological profile. This will be crucial for realizing its full potential in drug development and other biomedical applications.

References

An In-depth Technical Guide to Diethyl L-malate for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: Diethyl L-malate, the diethyl ester of L-malic acid, is a versatile chiral building block with significant applications in stereoselective synthesis and as a precursor for various bioactive molecules. This document provides a comprehensive overview of its physicochemical properties, detailed experimental protocols for its synthesis and analysis, and a summary of its current applications in research and drug development. All quantitative data are presented in structured tables for ease of reference, and key experimental workflows are visualized to enhance understanding.

Physicochemical Properties of this compound

This compound is a colorless oily liquid.[1] Its key physicochemical properties are summarized in Table 1. It is classified as a beta-hydroxy acid derivative, containing a carboxylic acid substituted with a hydroxyl group on the C3 carbon.[1]

PropertyValue
Molecular Formula C₈H₁₄O₅[2]
Molecular Weight 190.19 g/mol [2]
CAS Number 691-84-9[2]
Appearance Colorless Oil[1]
Boiling Point 253 °C[1]
Density 1.13 g/cm³[1]
Refractive Index 1.4330 to 1.4370[1]
Solubility Slightly soluble in chloroform and methanol[1]
Specific Rotation (α) -10.18°[1]

Synthesis of this compound

The most common method for synthesizing this compound is through the Fischer esterification of L-malic acid using ethanol in the presence of an acid catalyst.[3] A detailed experimental protocol is provided below.

Experimental Protocol: Synthesis from L-Malic Acid

This protocol is adapted from a patented synthesis method.[4]

Materials:

  • L-malic acid (80 g, 600 mmol)

  • Anhydrous ethanol (500 mL)

  • Thionyl chloride (100 mL, 1.5 mol)[4]

  • Ethyl acetate

  • Saturated sodium chloride solution

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Petroleum ether

  • Round-bottom flask (1 L)

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Rotary evaporator

  • Separatory funnel

  • Chromatography column

Procedure:

  • Dissolve L-malic acid (80 g, 600 mmol) in anhydrous ethanol (500 mL) in a 1 L round-bottom flask equipped with a magnetic stirrer.

  • Cool the mixture to 0 °C using an ice bath.

  • Slowly add thionyl chloride (100 mL, 1.5 mol) dropwise to the solution at 0 °C.[4]

  • After the addition is complete, stir the reaction mixture at 0 °C for 20 minutes.

  • Remove the ice bath and allow the reaction to warm to room temperature, then continue to stir overnight.[4]

  • Upon completion of the reaction, remove the solvent by concentration under reduced pressure using a rotary evaporator.[4]

  • Extract the residue with ethyl acetate (3 x 1000 mL).[4]

  • Combine the organic phases and wash sequentially with water (2 x 500 mL) and saturated sodium chloride solution (2 x 500 mL).[4]

  • Dry the organic layer with anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[4]

  • Purify the crude product by silica gel column chromatography using a petroleum ether/ethyl acetate (20:1) eluent system to afford pure this compound.[4]

Synthesis Workflow Diagram

G cluster_reactants Reactants & Reagents cluster_reaction Reaction Conditions cluster_workup Workup cluster_purification Purification L-Malic Acid L-Malic Acid 0°C to Room Temp 0°C to Room Temp L-Malic Acid->0°C to Room Temp Dissolve in Ethanol Anhydrous Ethanol Anhydrous Ethanol Anhydrous Ethanol->0°C to Room Temp Thionyl Chloride Thionyl Chloride Thionyl Chloride->0°C to Room Temp Add dropwise Stir Overnight Stir Overnight 0°C to Room Temp->Stir Overnight Solvent Removal Solvent Removal Stir Overnight->Solvent Removal Ethyl Acetate Extraction Ethyl Acetate Extraction Solvent Removal->Ethyl Acetate Extraction Washing Washing Ethyl Acetate Extraction->Washing Drying Drying Washing->Drying Column Chromatography Column Chromatography Drying->Column Chromatography Pure this compound Pure this compound Column Chromatography->Pure this compound

Caption: Workflow for the synthesis of this compound.

Spectroscopic Analysis

¹H NMR Spectroscopy

The structure of this compound can be confirmed by ¹H NMR spectroscopy. The expected chemical shifts are summarized in Table 2.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
4.47q1H-CH(OH)-
4.26dq2H-OCH₂CH₃
4.16q2H-OCH₂CH₃
3.28d1H-OH
2.72-2.89m2H-CH₂-
1.20-1.34m6H-CH₃

Note: Data obtained from a 400 MHz spectrometer in CDCl₃.[4]

Gas Chromatography-Mass Spectrometry (GC-MS)

Proposed GC-MS Protocol:

  • Gas Chromatograph: A system equipped with a flame ionization detector (FID) or a mass spectrometer.

  • Column: A non-polar capillary column, such as one coated with methyl silicone.

  • Injector Temperature: 250 °C.

  • Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Detector Temperature: 280 °C (for FID) or as per MS manufacturer's instructions.

  • Sample Preparation: Dilute the sample in a suitable solvent such as ethanol or ethyl acetate to a concentration of approximately 1 mg/mL.

  • Injection Volume: 1 µL.

Applications in Research and Drug Development

This compound serves as a crucial chiral intermediate in the synthesis of complex organic molecules. Its primary applications include:

  • Stereoselective Synthesis: It is a key reagent in the stereoselective synthesis of natural products such as crucigasterin A, which has shown antitumor activity.[4]

  • Synthesis of Anti-ischemic Agents: Diethyl DL-malate is used in the synthesis of dicarboxylic nitroxyalkylamides and nitroxyalkylimides, which are being investigated as potential anti-ischemic agents.[3]

  • Flavor and Fragrance Industry: Due to its fruity odor, it is used in flavor compositions, particularly for apple and rum imitations.[3]

Biological Activity and Signaling Pathways

While there is extensive research on the biological activity of the related compound Diethyl maleate, there is limited information available specifically for this compound. Diethyl maleate is known to be a glutathione-depleting agent and an inhibitor of the NF-κB signaling pathway.[] However, it is important to note that Diethyl maleate has a different chemical structure (a carbon-carbon double bond in the backbone) compared to this compound (a hydroxyl group). Therefore, the biological activities of Diethyl maleate cannot be directly attributed to this compound without further experimental validation. The Human Metabolome Database notes that very few articles have been published on this compound and does not associate it with any specific biological pathways.

Conclusion

This compound is a valuable chiral compound with well-defined physicochemical properties and established synthetic routes. Its utility as a building block in the stereoselective synthesis of complex molecules, including potential therapeutic agents, makes it a compound of significant interest to researchers in organic chemistry and drug development. While its direct biological activity and involvement in signaling pathways remain an area for future investigation, its role as a synthetic intermediate is firmly established. The experimental protocols and data presented in this guide provide a solid foundation for its synthesis, analysis, and application in a research setting.

References

Data Presentation: Physicochemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Physical Properties of Diethyl L-malate

For professionals in research, scientific, and drug development fields, a precise understanding of the physical properties of chemical compounds is paramount. This guide provides a detailed overview of the boiling and melting points of this compound, including experimental protocols for their determination and a logical workflow for purity assessment.

The following table summarizes the key physical properties of this compound. For comparative purposes, data for the racemic mixture (Diethyl DL-malate) is also included where available. It is crucial to distinguish between the specific stereoisomer and the racemic mixture, as physical properties such as boiling and melting points can differ.

PropertyThis compoundDiethyl DL-malate (Racemic)
CAS Number 691-84-97554-12-3
Molecular Formula C₈H₁₄O₅C₈H₁₄O₅
Molecular Weight 190.19 g/mol 190.19 g/mol
Boiling Point 281.6°C at 760 mmHg[1] 253°C[2]254.0°C at 760 mmHg[3] 122-124°C at 12 mmHg[4] 91-92°C at 1.0 mmHg[3]
Melting Point -16.8°CNot consistently reported
Density 1.149 g/mL[1]1.128 g/mL at 25°C[4]
Flash Point 85°C[1]85°C (185°F)[3]
Refractive Index 1.4461.436 to 1.446 at 20°C[5]

Experimental Protocols

The determination of melting and boiling points are fundamental experimental procedures for the identification and purity assessment of chemical substances.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For pure crystalline compounds, this transition occurs over a very narrow temperature range. The presence of impurities typically causes a depression of the melting point and a broadening of the melting range.

Apparatus:

  • Mel-Temp Apparatus: A common laboratory device consisting of a heated metal block designed to hold capillary tubes containing the sample. It includes a thermometer or thermocouple for temperature measurement and a magnifying lens for observing the sample.

  • Thiele Tube: A glass apparatus containing high-boiling mineral oil that is heated by a side arm to create a convection current, ensuring uniform temperature distribution. The capillary tube with the sample is attached to a thermometer and immersed in the oil.

  • Capillary Tubes: Small-diameter glass tubes, sealed at one end.

Detailed Methodology (Capillary Method):

  • Sample Preparation: A small amount of the dry, crystalline this compound is finely powdered and packed into the sealed end of a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in the heating apparatus (e.g., Mel-Temp or Thiele tube) adjacent to the temperature sensor.

  • Approximate Determination: An initial rapid heating is performed to determine the approximate melting temperature. This saves time in subsequent, more precise measurements.

  • Accurate Determination: A fresh sample is prepared and the apparatus is allowed to cool to at least 20°C below the approximate melting point. The sample is then heated slowly, at a rate of approximately 1-2°C per minute, as the temperature approaches the expected melting point.

  • Data Recording: Two temperatures are recorded to define the melting range:

    • T₁: The temperature at which the first drop of liquid appears.

    • T₂: The temperature at which the entire sample has completely liquefied.

  • Reporting: The result is reported as the range T₁ - T₂. For a pure sample, this range is typically sharp (0.5-1.0°C).

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor. This value is highly dependent on the atmospheric pressure.

Apparatus:

  • Standard distillation glassware (distilling flask, condenser, thermometer, receiving flask).

  • Heating mantle or oil bath.

  • Boiling chips.

Detailed Methodology (Distillation Method):

  • Apparatus Setup: The this compound sample is placed in the distilling flask along with a few boiling chips to ensure smooth boiling. The thermometer is positioned so that the top of the bulb is level with the bottom of the side-arm leading to the condenser.

  • Heating: The flask is heated gently. As the liquid boils, the vapor rises, and the temperature on the thermometer will increase until it stabilizes at the boiling point of the substance.

  • Data Recording: The temperature is recorded when it remains constant while the liquid is actively boiling and condensing in the condenser. This stable temperature is the boiling point.

  • Pressure Correction: The atmospheric pressure at the time of the experiment is recorded. If the pressure is not 760 mmHg, a nomograph or the Clausius-Clapeyron relation can be used to correct the observed boiling point to the normal boiling point.

Mandatory Visualization

The following diagram illustrates the logical workflow for assessing the purity of a chemical sample using melting point determination, a critical application of this physical property in a research setting.

G cluster_0 cluster_1 start Obtain/Synthesize Sample initial_test Rapid Melting Point Determination start->initial_test decision1 Is melting range sharp (< 2°C)? initial_test->decision1 conclusion_pure Sample is likely of high purity. Compare to literature value. decision1->conclusion_pure Yes purify Purify Sample (e.g., Recrystallization, Chromatography) decision1->purify No retest Careful Melting Point Determination (Slow heating rate: 1-2°C/min) purify->retest decision2 Is range sharp AND matches literature value? retest->decision2 conclusion_final_pure Sample is Pure decision2->conclusion_final_pure Yes conclusion_final_impure Sample is Impure or Incorrect decision2->conclusion_final_impure No

Caption: Logical workflow for purity assessment via melting point.

References

An In-depth Technical Guide to the Solubility Characteristics of Diethyl L-malate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Diethyl L-malate, a crucial parameter for its application in research, chemical synthesis, and pharmaceutical development. This document compiles available quantitative and qualitative solubility data, outlines detailed experimental protocols for solubility determination, and presents logical workflows where solubility is a critical consideration.

Core Concepts in Solubility

Solubility, defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure to form a homogeneous solution, is a fundamental physicochemical property. For a compound like this compound, understanding its solubility in various media is paramount for:

  • Reaction Kinetics and Yield: In chemical synthesis, the solubility of reactants in the solvent system directly impacts reaction rates and overall yield. Poor solubility can lead to incomplete reactions and purification challenges.[1][2]

  • Purification and Isolation: Crystallization, a common purification technique, is highly dependent on the differential solubility of the target compound and impurities in a given solvent system at varying temperatures.[1]

  • Drug Development and Formulation: In the pharmaceutical industry, the aqueous solubility of a drug candidate is a critical determinant of its oral bioavailability.[3][4][5] Poorly soluble compounds often exhibit low absorption and, consequently, reduced therapeutic efficacy.[3][5] Early assessment of solubility is therefore a key step in the drug discovery and lead optimization process.[3][4]

Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₈H₁₄O₅
Molecular Weight 190.19 g/mol [6]
Predicted Water Solubility 96.5 g/L
logP (o/w) 0.300 (estimated)
pKa (Strongest Acidic) 12.35 ± 0.20 (Predicted)[7]

Note on Enantiomers vs. Racemates: this compound is the L-enantiomer of diethyl malate. In an achiral environment, such as a typical solvent, enantiomers exhibit identical physical properties, including solubility.[8][9] Therefore, the solubility data for the racemic mixture (Diethyl DL-malate) can be considered a reliable approximation for the pure L-enantiomer.

Quantitative Solubility Data

The following table summarizes the available quantitative solubility data for Diethyl malate (racemic mixture) in various solvents.

SolventSolubility (g/L)Temperature (°C)Source
Acetone458.56Not Specified[10]
Acetonitrile290.0Not Specified[10]
n-Butanol58.45Not Specified[10]
2-Butanone226.64Not Specified[10]
1,4-Dioxane228.75Not Specified[10]
N,N-Dimethylformamide (DMF)1571.29Not Specified[10]
Ethanol112.92Not Specified[10]
Ethyl Acetate157.44Not Specified[10]
Isobutanol57.23Not Specified[10]
Isopropanol77.77Not Specified[10]
Methanol222.41Not Specified[10]
Methyl Acetate226.4Not Specified[10]
n-Propanol72.1Not Specified[10]
Tetrahydrofuran (THF)386.43Not Specified[10]
Toluene49.72Not Specified[10]
Water7.05Not Specified[10]
Water14,000 mg/L (14 g/L)30[11][12]

Qualitative Solubility Data

SolventSolubility DescriptionSource
ChloroformSlightly Soluble[7]
MethanolSlightly Soluble[7]
AlcoholMiscible[6]
OilMiscible[6]
WaterSoluble[6]
BenzenePartially Soluble[11]
EtherMiscible[11]
Organic SolventsSoluble[13]

Experimental Protocols for Solubility Determination

Shake-Flask Method (Equilibrium Solubility)

The shake-flask method is a classic and reliable technique for determining the thermodynamic (equilibrium) solubility of a substance.[14][15]

Principle: An excess amount of the solid solute is agitated in a specific solvent for a prolonged period until equilibrium is reached between the dissolved and undissolved solute. The concentration of the solute in the saturated solution is then determined.[14][15]

Detailed Methodology:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a series of glass vials, each containing a known volume of the desired solvent. The presence of undissolved solute is essential to ensure saturation.

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a thermostatically controlled shaker or on a magnetic stirrer set to a constant temperature (e.g., 25 °C).

    • Agitate the mixtures for a sufficient duration (typically 24-48 hours) to allow the system to reach equilibrium.[14][16] It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been established.

  • Phase Separation:

    • After the equilibration period, cease agitation and allow the undissolved solid to settle.

    • Carefully withdraw a sample of the supernatant using a syringe fitted with a filter (e.g., 0.45 µm PTFE or PVDF) to remove any undissolved particles. This step is critical to avoid overestimation of solubility.

  • Quantitative Analysis:

    • Accurately dilute the filtered saturated solution with a suitable solvent to bring the concentration within the linear range of the analytical method.

    • Analyze the diluted samples using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography (GC), or a specific spectroscopic method.

    • Prepare a calibration curve using standard solutions of this compound of known concentrations.

  • Calculation of Solubility:

    • From the concentration of the diluted sample determined by the analytical method and the dilution factor, calculate the concentration of the original saturated solution.

    • Express the solubility in appropriate units, such as grams per liter (g/L) or moles per liter (mol/L).

  • Repeatability:

    • Perform the experiment in triplicate to ensure the reproducibility of the results. The relative standard deviation (RSD) of the measurements should be within an acceptable range (typically <10%).[17]

Potentiometric Titration Method

Potentiometric titration is a useful method for determining the solubility of ionizable compounds, like those containing acidic or basic functional groups.[18][19][20] While this compound itself is not strongly acidic, this method can be adapted to determine the pKa and intrinsic solubility of related acidic or basic compounds.

Principle: The method involves titrating a solution of the compound with a strong acid or base and monitoring the change in pH. The point at which the compound precipitates can be detected by a change in the titration curve, allowing for the calculation of the solubility at that specific pH.[21][22]

Detailed Methodology:

  • Instrument Setup:

    • Use a calibrated pH meter with a combination glass electrode.

    • Employ an automated titrator for precise addition of the titrant.

    • Maintain a constant temperature using a water bath.

  • Sample Preparation:

    • Dissolve an accurately weighed amount of the compound in a known volume of a suitable solvent (e.g., water or a co-solvent system).

    • For poorly soluble compounds, it may be necessary to start with a solution at a pH where the compound is more soluble (i.e., ionized form).

  • Titration:

    • Titrate the sample solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).

    • Record the pH of the solution after each incremental addition of the titrant. Add smaller increments of titrant near the equivalence point or precipitation point.

  • Data Analysis:

    • Plot the pH versus the volume of titrant added to obtain a titration curve.

    • The inflection point of the curve corresponds to the pKa of the compound.

    • The point at which precipitation occurs will be indicated by a deviation or plateau in the titration curve.

    • From the pH at which precipitation begins and the pKa, the intrinsic solubility of the neutral species can be calculated using the Henderson-Hasselbalch equation and the solubility product principle.

Visualization of Workflows

The solubility of a compound is a critical decision-making parameter in several scientific workflows. The following diagrams, generated using the DOT language, illustrate the logical flow of processes where the solubility of this compound would be a key consideration.

DrugDiscoveryWorkflow cluster_0 Early Discovery cluster_1 Lead Optimization cluster_2 Preclinical Development Compound_Synthesis Compound Synthesis (e.g., this compound derivatives) Initial_Screening Initial Biological Screening Compound_Synthesis->Initial_Screening Solubility_Screening Kinetic Solubility Screening Initial_Screening->Solubility_Screening SAR_Studies Structure-Activity Relationship (SAR) Studies Solubility_Screening->SAR_Studies Soluble Compounds Thermodynamic_Solubility Thermodynamic Solubility Determination SAR_Studies->Thermodynamic_Solubility ADME_Tox ADME/Tox Profiling Thermodynamic_Solubility->ADME_Tox Formulation_Development Formulation Development ADME_Tox->Formulation_Development Candidate_Selection Candidate Selection Formulation_Development->Candidate_Selection

Caption: Drug Discovery Workflow Highlighting Solubility Assessment.

ChemicalSynthesisWorkflow Reaction_Setup Reaction Setup: - Select Solvent based on Reactant Solubility (e.g., this compound) Reaction Chemical Reaction Reaction_Setup->Reaction Workup Reaction Workup (e.g., Quenching, Extraction) Reaction->Workup Purification Purification Workup->Purification Crystallization Crystallization Purification->Crystallization Poorly soluble in anti-solvent Chromatography Chromatography Purification->Chromatography Soluble in mobile phase Isolated_Product Isolated Pure Product Crystallization->Isolated_Product Chromatography->Isolated_Product

Caption: Chemical Synthesis and Purification Workflow.

References

Methodological & Application

Application Notes and Protocols: Use of Diethyl L-malate in Stereoselective Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl L-malate, derived from the naturally abundant and inexpensive chiral pool starting material L-malic acid, is a versatile C4 building block in stereoselective synthesis. Its inherent chirality, with a hydroxyl group at the C2 position, makes it an attractive precursor for the synthesis of a wide range of enantiomerically pure compounds, including natural products, pharmaceuticals, and chiral ligands. The functional groups of this compound—two ester moieties and a secondary alcohol—offer multiple sites for chemical manipulation, allowing for the construction of complex molecular architectures with high stereocontrol.

These application notes provide an overview of the utility of this compound in stereoselective synthesis, complete with detailed experimental protocols for key transformations and quantitative data to guide researchers in their synthetic endeavors.

Key Applications and Transformations

This compound serves as a precursor to various chiral synthons. The stereocenter at C2 can direct the formation of new stereocenters in subsequent reactions, such as alkylations, reductions, and cyclizations.

Synthesis of Chiral Butyrolactones

Chiral γ-butyrolactones are prevalent structural motifs in many biologically active natural products. This compound can be efficiently converted into chiral γ-butyrolactones through a series of stereocontrolled reactions.

G A This compound B Protection of hydroxyl group (e.g., TBDMSCl, imidazole) A->B Step 1 C Selective reduction of C1-ester (e.g., DIBAL-H) B->C Step 2 D Protection of primary alcohol (e.g., BnBr, NaH) C->D Step 3 E Deprotection of C2-hydroxyl group (e.g., TBAF) D->E Step 4 F Lactonization (e.g., acid catalysis) E->F Step 5 G (R)-4-(benzyloxymethyl)butanolide F->G Final Product

Caption: Synthetic pathway from this compound to a chiral butanolide.

This protocol outlines a typical transformation of this compound into a chiral butyrolactone, a key intermediate for various natural products.

Materials:

  • This compound

  • tert-Butyldimethylsilyl chloride (TBDMSCl)

  • Imidazole

  • Dichloromethane (DCM), anhydrous

  • Diisobutylaluminium hydride (DIBAL-H), 1.0 M in hexanes

  • Methanol

  • Rochelle's salt (potassium sodium tartrate) solution, saturated aqueous

  • Hydrochloric acid (HCl), 1 M

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Silica gel for column chromatography

  • Ethyl acetate, Hexanes

Procedure:

  • Protection of the Hydroxyl Group: To a solution of this compound (1.0 eq) and imidazole (2.5 eq) in anhydrous DCM at 0 °C, add TBDMSCl (1.2 eq) portionwise. Stir the reaction mixture at room temperature for 12 hours. Quench the reaction with water and extract with DCM. Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

  • Selective Reduction of the C1-Ester: Cool a solution of the TBDMS-protected this compound (1.0 eq) in anhydrous toluene to -78 °C. Add DIBAL-H (1.1 eq of a 1.0 M solution in hexanes) dropwise. Stir the reaction for 2 hours at -78 °C. Quench the reaction by the slow addition of methanol, followed by a saturated aqueous solution of Rochelle's salt. Allow the mixture to warm to room temperature and stir vigorously until two clear layers form. Separate the layers and extract the aqueous layer with ethyl acetate. Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate.

  • Lactonization: Dissolve the crude alcohol in a suitable solvent (e.g., toluene) and add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid). Heat the mixture to reflux with a Dean-Stark trap to remove water. Monitor the reaction by TLC until completion. Cool the reaction mixture, wash with saturated aqueous sodium bicarbonate solution, and then with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the resulting lactone by flash column chromatography.

StepProductYield (%)Enantiomeric Excess (e.e.) (%)
1Diethyl (S)-2-(tert-butyldimethylsilyloxy)succinate>95>99
2Ethyl (S)-4-(tert-butyldimethylsilyloxy)-3-hydroxybutanoate85-90>99
3(S)-4-(tert-butyldimethylsilyloxy)methyl-γ-butyrolactone80-85>99
Synthesis of Chiral β-Lactams

Chiral β-lactams are crucial building blocks for the synthesis of a wide array of antibiotics and other medicinally important compounds. This compound can be elaborated into chiral synthons suitable for the construction of the β-lactam ring with high stereocontrol.

G cluster_0 Chiral Synthon Preparation cluster_1 β-Lactam Ring Formation A This compound B Functional Group Manipulations (e.g., protection, reduction, amination) A->B C Chiral Aldehyde or Imine Precursor B->C D [2+2] Cycloaddition (e.g., Staudinger Reaction) C->D E Chiral β-Lactam D->E

Caption: General strategy for β-lactam synthesis from this compound.

This protocol describes a general approach where a chiral aldehyde derived from this compound is used in a Staudinger reaction.

Materials:

  • Chiral aldehyde derived from this compound

  • Benzylamine

  • Triethylamine

  • Acetyl chloride

  • Dichloromethane (DCM), anhydrous

Procedure:

  • Imine Formation: To a solution of the chiral aldehyde (1.0 eq) in anhydrous DCM, add benzylamine (1.0 eq). Stir the mixture over molecular sieves for 4 hours at room temperature.

  • [2+2] Cycloaddition (Staudinger Reaction): Cool the solution of the in situ generated imine to 0 °C. Add triethylamine (1.5 eq) followed by the dropwise addition of acetyl chloride (1.2 eq). Allow the reaction to warm to room temperature and stir for 12 hours.

  • Work-up and Purification: Quench the reaction with water and extract the product with DCM. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude β-lactam by flash column chromatography.

ProductDiastereomeric Ratio (d.r.)Yield (%)
Chiral β-Lactam>95:575-85

Conclusion

This compound is a cost-effective and highly versatile chiral building block for stereoselective synthesis. Its ready availability and the presence of multiple functional groups allow for the efficient construction of a diverse range of enantiomerically pure molecules. The protocols and data presented herein demonstrate the utility of this compound in the synthesis of important chiral intermediates such as butyrolactones and β-lactams, highlighting its significance for researchers in organic synthesis and drug development. The stereochemical integrity is generally well-maintained throughout the synthetic sequences, making it a reliable starting material for achieving high enantiopurity in the final products.

Application of Diethyl L-malate as a Chiral Building Block: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

Diethyl L-malate, derived from the readily available and inexpensive chiral pool starting material L-malic acid, is a versatile C4 chiral building block in asymmetric synthesis. Its two ester functionalities and stereodefined hydroxyl group make it an attractive precursor for the synthesis of a variety of complex chiral molecules, including pharmaceutical intermediates and bioactive natural products. The inherent chirality of this compound allows for the transfer of stereochemistry to the target molecule, often with high fidelity, obviating the need for chiral resolutions or expensive asymmetric catalysts in later synthetic stages.

This document provides detailed application notes and protocols for the utilization of this compound as a chiral building block, focusing on its diastereoselective α-alkylation to introduce new stereocenters with high control.

Application: Diastereoselective α-Alkylation of this compound

A key application of this compound is its use as a chiral enolate equivalent. By deprotonating the carbon alpha to the two ester groups, a chiral enolate is formed. The subsequent alkylation of this enolate proceeds with high diastereoselectivity, controlled by the existing stereocenter at the C2 position bearing the hydroxyl group (after suitable protection or as an alkoxide). This method provides a reliable route to optically active α-substituted β-hydroxy esters, which are valuable intermediates in the synthesis of various pharmaceuticals.

Experimental Protocols

Protocol 1: Diastereoselective α-Alkylation of Diethyl (S)-malate with Allyl Bromide

This protocol details the diastereoselective alkylation of diethyl (S)-malate via its alkoxide enolate, as a representative example of its application as a chiral building block.[1]

Materials:

  • Diethyl (S)-malate

  • Diisopropylamine (distilled)

  • Butyllithium (in hexane)

  • Tetrahydrofuran (THF, dry)

  • 3-Bromo-1-propene (Allyl bromide, distilled)

  • Glacial acetic acid

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution

  • Magnesium sulfate (anhydrous)

  • Silica gel for flash chromatography

Equipment:

  • Three-necked round-bottom flask with a mechanical stirrer, dropping funnel, and serum caps

  • Dry ice/acetone bath

  • Ice/salt bath

  • Syringes

  • Separatory funnel

  • Rotary evaporator

  • Flash chromatography setup

  • Gas-liquid chromatography (GLC) instrument for analysis

Procedure:

  • Preparation of Lithium Diisopropylamide (LDA):

    • Dry a three-necked flask under vacuum and fill with an inert atmosphere (e.g., argon).

    • Charge the flask with diisopropylamine (120 mmol) and dry THF (200 mL).

    • Cool the flask to -75°C using a dry ice/acetone bath.

    • Slowly add butyllithium (100 mmol in hexane) via the dropping funnel over 10 minutes, maintaining the temperature below -60°C.

    • Stir the mixture for 30 minutes at -75°C.

  • Formation of the Alkoxide Enolate:

    • To the freshly prepared LDA solution, add a solution of diethyl (S)-malate (9.51 g, 50 mmol) in dry THF (5 mL) dropwise, ensuring the temperature does not exceed -60°C.

    • Replace the dry ice bath with an ice/salt bath to allow the temperature to rise to -20°C over 30 minutes.

    • Stir the solution at -20°C for an additional 30 minutes, then cool back down to -75°C.

  • Alkylation:

    • Add neat allyl bromide (10.7 mL, 124 mmol) to the alkoxide enolate solution via syringe over 5 minutes, keeping the temperature below -70°C.

    • Stir the reaction mixture for 2 hours at -75°C.

    • Allow the reaction to slowly warm to -5°C overnight.

  • Workup:

    • Quench the reaction by adding a solution of glacial acetic acid (12 g, 200 mmol) in diethyl ether (20 mL) at -50°C.

    • Pour the mixture into a separatory funnel containing diethyl ether (500 mL) and water (70 mL).

    • Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution (40 mL) and saturated sodium chloride solution (40 mL).

    • Extract the aqueous layers with two portions of diethyl ether (200 mL each).

    • Combine all organic layers and dry over anhydrous magnesium sulfate.

    • Filter and concentrate the solution under reduced pressure using a rotary evaporator.

  • Purification and Analysis:

    • The crude product is purified by flash chromatography on silica gel using a 1:1 mixture of diethyl ether and petroleum ether as the eluent.

    • Analyze the product by GLC to determine the diastereomeric ratio.

Data Presentation

Table 1: Quantitative Data for the Diastereoselective α-Alkylation of Diethyl (S)-malate

ParameterValueReference
Starting MaterialDiethyl (S)-malate[1]
Alkylating AgentAllyl bromide[1]
Yield (after chromatography)~75%[1]
Diastereomeric Ratio (dr)95:5[1]
Analytical MethodGas-Liquid Chromatography (GLC)[1]

Visualizations

Experimental Workflow

experimental_workflow cluster_setup Reaction Setup cluster_reaction Alkylation Reaction cluster_workup Workup and Purification cluster_analysis Analysis start Prepare LDA Solution (Diisopropylamine, BuLi in THF at -75°C) enolate Form Alkoxide Enolate (Add this compound at -75°C, warm to -20°C, then cool to -75°C) start->enolate 30 min stirring alkylation Add Allyl Bromide (at -75°C) enolate->alkylation Controlled addition warm Warm to -5°C (Overnight) alkylation->warm 2 hours stirring quench Quench with Acetic Acid warm->quench Reaction completion extract Liquid-Liquid Extraction quench->extract purify Flash Chromatography extract->purify analysis GLC Analysis for Diastereomeric Ratio purify->analysis

Caption: Experimental workflow for the diastereoselective α-alkylation of this compound.

General Synthetic Pathway

The α-alkylation of this compound is a crucial step in the synthesis of more complex chiral molecules. For instance, the resulting α-substituted β-hydroxy ester can be further elaborated into key intermediates for the synthesis of statins, a class of cholesterol-lowering drugs. Although a direct and complete protocol for a specific statin starting from this compound is not detailed in the provided search results, the general synthetic logic can be illustrated. L-malic acid is first esterified to this compound. The hydroxyl group can be protected, followed by α-alkylation to introduce a desired side chain. Subsequent chemical transformations can then lead to the final drug molecule or a key intermediate.

synthetic_pathway L_malic_acid L-Malic Acid (Chiral Pool) diethyl_L_malate This compound L_malic_acid->diethyl_L_malate Esterification alkoxide_enolate Alkoxide Enolate diethyl_L_malate->alkoxide_enolate Deprotonation (LDA) alkylated_product α-Alkylated this compound alkoxide_enolate->alkylated_product Alkylation (R-X) intermediate Chiral Pharmaceutical Intermediate (e.g., for Statins) alkylated_product->intermediate Further Transformations (e.g., reduction, cyclization) drug Final Drug Molecule intermediate->drug Final Synthetic Steps

Caption: General pathway from L-malic acid to a chiral drug via this compound alkylation.

References

Diethyl L-Malate: A Versatile Chiral Reagent for the Synthesis of Novel Antitumor Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Diethyl L-malate, a derivative of the naturally occurring L-malic acid, is a valuable and versatile chiral building block in asymmetric synthesis. Its inherent stereochemistry and multiple functional groups make it an attractive starting material for the stereoselective synthesis of complex bioactive molecules, including a promising class of antitumor compounds. This application note provides a detailed overview of the role of this compound as a reagent in the synthesis of the antitumor agent crucigasterin A, complete with experimental protocols, quantitative data on cytotoxic activity, and insights into potential mechanisms of action. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development.

Application in the Synthesis of Crucigasterin A

Crucigasterin A is a marine natural product that has demonstrated notable cytotoxic activities against various cancer cell lines. The stereoselective total synthesis of crucigasterin A can be efficiently achieved using this compound as a chiral precursor, highlighting the utility of the chiral pool approach in synthesizing enantiomerically pure pharmaceuticals.

Logical Workflow for Crucigasterin A Synthesis from this compound

The synthesis of crucigasterin A from L-(-)-malic acid, the precursor to this compound, involves several key transformations. The overall strategy leverages the stereocenter of the starting material to establish the desired stereochemistry in the final product.

G cluster_start Starting Material cluster_synthesis Key Synthetic Steps cluster_product Final Product start L-(-)-Malic Acid esterification Esterification start->esterification Diethyl Ether, Ethanol, H+ olefination Julia Olefination esterification->olefination Intermediate Formation grignard Chelation Controlled Grignard Addition olefination->grignard Key Intermediate product Crucigasterin A grignard->product Final Assembly

Caption: Synthetic workflow from L-(-)-Malic Acid to Crucigasterin A.

Quantitative Data: Cytotoxic Activity of Crucigasterin A and Analogues

The antitumor potential of synthesized crucigasterin A and its related analogues, crucigasterin B and D, has been evaluated against human cancer cell lines. The half-maximal inhibitory concentration (IC50) values provide a quantitative measure of their cytotoxic efficacy.

CompoundCell LineIC50 (µM)[1]
Crucigasterin A HeLa (Human Cervical Cancer)Promising Activity
MCF-7 (Human Breast Adenocarcinoma)Promising Activity
Crucigasterin B HeLa, MCF-7Evaluated
Crucigasterin D HeLa, MCF-7Evaluated

Note: The source indicates "promising activities" without specifying the exact IC50 values for Crucigasterin A against HeLa and MCF-7 cell lines in the abstract.[1]

Experimental Protocols

The following are key experimental protocols for the synthesis of antitumor compounds and the evaluation of their activity.

Protocol 1: Synthesis of this compound from L-Malic Acid

This initial step is crucial for preparing the chiral starting material.

Materials:

  • L-Malic acid

  • Anhydrous ethanol

  • Thionyl chloride

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • Suspend L-malic acid in anhydrous ethanol.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add thionyl chloride dropwise to the stirred suspension.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Dissolve the residue in dichloromethane and wash with a saturated sodium bicarbonate solution until effervescence ceases.

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain crude this compound.

  • Purify the crude product by vacuum distillation to yield pure this compound.

Protocol 2: Stereoselective Total Synthesis of Crucigasterin A from a this compound Derived Intermediate

This protocol outlines the key steps for the synthesis of crucigasterin A, starting from an intermediate derived from this compound. The synthesis involves two critical steps: Julia olefination and a chelation-controlled Grignard addition.[1]

Materials:

  • Intermediate derived from this compound (specific structure depends on the initial synthetic steps)

  • Reagents for Julia Olefination (e.g., phenyl tetrazole sulfone, sodium amalgam)

  • Grignard reagent (e.g., vinylmagnesium bromide)

  • Chelating agent (e.g., magnesium bromide etherate)

  • Appropriate solvents (e.g., THF, DCM)

  • Standard work-up and purification reagents

Procedure:

Part A: Julia Olefination

  • Dissolve the this compound derived aldehyde intermediate and the appropriate phenyl tetrazole sulfone in anhydrous THF.

  • Cool the solution to -78 °C and add a suitable base (e.g., LiHMDS) to generate the vinyl anion.

  • After stirring for the appropriate time, quench the reaction and perform an aqueous work-up.

  • The resulting β-hydroxy sulfone is then subjected to reductive elimination using a reagent such as sodium amalgam or samarium iodide to yield the corresponding alkene.

Part B: Chelation-Controlled Grignard Addition

  • Dissolve the alkene intermediate from the Julia olefination step in an anhydrous solvent like DCM or THF.

  • Add a chelating agent, such as magnesium bromide etherate, to the solution and stir at a low temperature (e.g., -78 °C).

  • Slowly add the Grignard reagent (e.g., vinylmagnesium bromide) to the reaction mixture. The chelation control directs the nucleophilic attack to achieve the desired stereochemistry.

  • Quench the reaction with a saturated ammonium chloride solution and perform a standard aqueous work-up.

  • Purify the resulting alcohol product using column chromatography to obtain the final product, crucigasterin A.

Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is used to determine the IC50 values of the synthesized compounds against cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., HeLa, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Synthesized compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of the synthesized compounds in the cell culture medium.

  • Replace the medium in the wells with the medium containing different concentrations of the compounds. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

  • Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37 °C in a humidified incubator with 5% CO2.

  • After the incubation period, add MTT solution to each well and incubate for another 2-4 hours.

  • Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Plot the percentage of cell viability against the compound concentration and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Signaling Pathways and Mechanism of Action

The precise signaling pathways affected by crucigasterin A are still under investigation. However, many cytotoxic agents exert their effects through the induction of apoptosis (programmed cell death) or by interfering with cell cycle progression.

Hypothesized Signaling Pathway Involvement

G cluster_drug Antitumor Compound cluster_pathways Potential Cellular Targets cluster_outcome Cellular Outcome drug Crucigasterin A apoptosis Apoptosis Induction (e.g., Caspase Activation) drug->apoptosis cell_cycle Cell Cycle Arrest (e.g., at G2/M phase) drug->cell_cycle other Other Signaling Pathways (e.g., MAPK, PI3K/Akt) drug->other outcome Cancer Cell Death apoptosis->outcome cell_cycle->outcome other->outcome

Caption: Potential signaling pathways affected by Crucigasterin A.

Further research, including Western blot analysis for key signaling proteins, cell cycle analysis by flow cytometry, and apoptosis assays (e.g., Annexin V staining), is required to elucidate the specific molecular mechanisms by which crucigasterin A and its analogues exert their antitumor effects.

This compound serves as a cost-effective and stereochemically defined starting material for the synthesis of complex and potent antitumor compounds like crucigasterin A. The methodologies outlined in this document provide a framework for the synthesis and evaluation of such compounds. The promising cytotoxic activity of these derivatives warrants further investigation into their specific mechanisms of action and their potential for development as novel cancer therapeutics. The use of chiral building blocks like this compound continues to be a cornerstone of modern drug discovery, enabling the efficient and selective synthesis of enantiomerically pure drug candidates.

References

Experimental Protocol for the Proposed Synthesis of Crucigasterin A Utilizing Diethyl L-Malate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Crucigasterin A, a polyunsaturated amino alcohol isolated from the Mediterranean tunicate Pseudodistoma crucigaster, has garnered interest due to its potential biological activities. While the first total synthesis of crucigasterin A was accomplished from eicosapentaenoic acid (EPA) and D-alanine, this document outlines a proposed experimental protocol for its stereoselective synthesis commencing from the chiral building block, diethyl L-malate. This application note provides a detailed, albeit theoretical, multi-step synthetic pathway, complete with proposed methodologies, reagent tables, and workflow diagrams to guide researchers in the potential synthesis of this marine natural product. It is important to note that this protocol is a proposed route and has not been experimentally validated as a complete synthesis in published literature.

Introduction

The crucigasterins are a family of polyunsaturated amino alcohols with potential cytotoxic and antimicrobial properties. The stereoselective synthesis of these complex natural products is a significant challenge in organic chemistry. This compound is an attractive chiral starting material as it provides a pre-installed stereocenter, which can be elaborated to the final product. This proposed protocol leverages the inherent chirality of this compound to construct the C-2 and C-3 stereocenters of crucigasterin A. The subsequent steps focus on the iterative elongation of the carbon chain, the stereocontrolled introduction of the polyunsaturated system, and the final functional group manipulations to yield the target molecule.

Proposed Synthetic Pathway Overview

The proposed synthesis is a multi-step sequence starting with the α-alkylation of this compound to introduce the initial segment of the carbon chain. This is followed by a series of reactions including chain elongation via Wittig or Horner-Wadsworth-Emmons olefination, introduction of the amino functionality, and final reduction to the amino alcohol.

Diagram of the Proposed Synthetic Pathway:

G A This compound B α-Alkylated Malate Derivative A->B α-Alkylation C Chain-Elongated Intermediate B->C Chain Elongation (e.g., Wittig) D Polyunsaturated Ester C->D Further Chain Elongation E Azide Intermediate D->E Introduction of Azide F Protected Amino Ester E->F Reduction of Azide G Crucigasterin A F->G Reduction of Esters

Caption: Proposed synthetic pathway for crucigasterin A from this compound.

Experimental Protocols

Step 1: α-Alkylation of this compound

This initial step aims to introduce a carbon chain at the α-position of this compound. The procedure is adapted from a known diastereoselective α-alkylation of β-hydroxycarboxylic esters.

Protocol:

  • To a solution of diisopropylamine in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere, add n-butyllithium dropwise.

  • Stir the resulting lithium diisopropylamide (LDA) solution at -78 °C for 30 minutes.

  • Slowly add a solution of this compound in anhydrous THF to the LDA solution, maintaining the temperature below -70 °C.

  • After stirring for 1 hour at -78 °C, add a suitable electrophile (e.g., an unsaturated alkyl halide) dropwise.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction with saturated aqueous ammonium chloride solution and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Table 1: Reagents for α-Alkylation of this compound

ReagentMolar Eq.Molecular Weight ( g/mol )Amount
This compound1.0190.19(user defined)
Diisopropylamine2.2101.19(calculated)
n-Butyllithium2.164.06(calculated)
Alkyl Halide1.5(variable)(calculated)
Anhydrous THF-72.11(as solvent)
Step 2: Iterative Chain Elongation

To construct the polyunsaturated carbon chain, a series of olefination reactions, such as the Horner-Wadsworth-Emmons (HWE) reaction, are proposed. This allows for the stereoselective formation of (E)-double bonds.

Protocol (for one HWE iteration):

  • To a suspension of sodium hydride in anhydrous THF at 0 °C, add a solution of a suitable phosphonate reagent (e.g., triethyl phosphonoacetate) dropwise.

  • Stir the mixture at room temperature until the evolution of hydrogen gas ceases.

  • Cool the resulting ylide solution to 0 °C and add a solution of the aldehyde (obtained from the previous step) in anhydrous THF.

  • Allow the reaction to warm to room temperature and stir for the specified time.

  • Quench the reaction with water and extract with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the product by flash column chromatography.

Table 2: Reagents for a Horner-Wadsworth-Emmons Reaction

ReagentMolar Eq.Molecular Weight ( g/mol )Amount
Aldehyde Intermediate1.0(variable)(user defined)
Sodium Hydride (60% in oil)1.224.00(calculated)
Phosphonate Reagent1.1(variable)(calculated)
Anhydrous THF-72.11(as solvent)
Step 3: Introduction of the Amino Group

The amino group at the C-2 position can be introduced via a stereospecific reaction. A plausible route involves the conversion of the hydroxyl group to a leaving group, followed by substitution with an azide, and subsequent reduction.

Protocol (Mesylation, Azidation, and Reduction):

  • Mesylation: To a solution of the alcohol intermediate in dichloromethane at 0 °C, add triethylamine followed by methanesulfonyl chloride. Stir for 1 hour at 0 °C.

  • Azidation: To the reaction mixture, add sodium azide and a phase-transfer catalyst (e.g., tetrabutylammonium bromide) and stir vigorously at room temperature overnight.

  • Work-up: Dilute with water and extract with dichloromethane. Dry the organic layer and concentrate.

  • Reduction: Dissolve the crude azide in THF and water. Add triphenylphosphine and stir at 50 °C until the azide is consumed (monitored by TLC).

  • Concentrate the reaction mixture and purify the resulting amine.

Table 3: Reagents for Amination Sequence

ReagentMolar Eq.Molecular Weight ( g/mol )Amount
Alcohol Intermediate1.0(variable)(user defined)
Methanesulfonyl Chloride1.2114.55(calculated)
Triethylamine1.5101.19(calculated)
Sodium Azide3.065.01(calculated)
Triphenylphosphine1.2262.29(calculated)
Step 4: Final Reduction to Crucigasterin A

The final step involves the reduction of both ester groups to the corresponding alcohols to yield crucigasterin A. A powerful reducing agent such as lithium aluminum hydride (LAH) is proposed for this transformation.

Protocol:

  • To a suspension of lithium aluminum hydride in anhydrous THF at 0 °C, add a solution of the diester intermediate in anhydrous THF dropwise.

  • Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 3 hours.

  • Cool the reaction to 0 °C and quench sequentially with water, 15% aqueous sodium hydroxide, and water.

  • Filter the resulting precipitate and wash thoroughly with THF.

  • Concentrate the filtrate and purify the crude product by column chromatography to obtain crucigasterin A.

Table 4: Reagents for Final Reduction

ReagentMolar Eq.Molecular Weight ( g/mol )Amount
Diester Intermediate1.0(variable)(user defined)
Lithium Aluminum Hydride3.037.95(calculated)
Anhydrous THF-72.11(as solvent)

Experimental Workflow

The overall experimental workflow for the proposed synthesis of crucigasterin A is depicted below.

G cluster_0 Synthesis cluster_1 Purification & Analysis A 1. α-Alkylation B 2. Chain Elongation A->B C 3. Amination B->C D 4. Final Reduction C->D P1 Column Chromatography D->P1 P2 NMR, MS, HPLC Analysis P1->P2

Caption: General experimental workflow for the proposed synthesis of crucigasterin A.

Conclusion

This document provides a detailed, though theoretical, experimental protocol for the synthesis of crucigasterin A from this compound. The proposed route is based on well-established synthetic transformations in organic chemistry. Researchers and drug development professionals can use this guide as a foundational framework for the asymmetric synthesis of this and related polyunsaturated amino alcohols. It is imperative to conduct small-scale pilot reactions to optimize the conditions for each step. Further investigation into the published synthesis from EPA and D-alanine is also recommended for comparative analysis and further insights into the chemistry of this fascinating marine natural product.

Application Notes and Protocols for Diethyl L-malate in Flavor and Fragrance Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of Diethyl L-malate, a key ingredient in the flavor and fragrance industry. Valued for its pleasant fruity and sweet aroma, this compound is instrumental in creating a wide range of sensory experiences in food, beverages, and consumer products. This document outlines its chemical properties, sensory profile, synthesis, and detailed protocols for its application and analysis.

Chemical and Physical Properties

This compound is the diethyl ester of L-malic acid. Its chemical structure and properties are summarized below.

PropertyValue
Chemical Name This compound
Synonyms Diethyl 2-hydroxybutanedioate, L-Malic acid diethyl ester
CAS Number 691-84-9
Molecular Formula C8H14O5
Molecular Weight 190.19 g/mol [1]
Appearance Colorless liquid
Odor Profile Fruity, sweet, apple-like, with caramel and pear notes.[2]
Boiling Point 253 °C
Density 1.128 g/mL at 25 °C
Solubility Soluble in alcohol and oils; miscible in water.

Sensory Profile and Applications

This compound is a versatile ingredient with a mild, pleasant, fruity aroma. Its primary applications are in the flavor and fragrance industry to impart or enhance fruity notes, particularly apple and pear.

Flavor Applications:

  • Beverages: Used in fruit juices, soft drinks, and alcoholic beverages to provide a fresh and authentic fruit character.

  • Confectionery: Incorporated into hard candies, gummies, and chewing gum for a lasting fruity taste.

  • Baked Goods: Adds a subtle fruitiness to cakes, pastries, and other baked goods.

  • Dairy Products: Can be used in yogurts and ice creams to complement fruit preparations.

Fragrance Applications:

  • Fine Fragrances: Used as a modifier in fruity and floral compositions to add a natural, juicy quality.

  • Personal Care: Incorporated into shampoos, body lotions, and soaps for a pleasant, fruity scent.

  • Household Products: Used in air fresheners and cleaning products to create a fresh and inviting atmosphere.

Quantitative Data: Recommended Usage Levels
ApplicationRecommended Concentration (ppm)
Non-alcoholic beverages5.5
Baked goods44.0
Fragrance Concentrates Up to 1000 (0.1%)

Experimental Protocols

Laboratory Synthesis of this compound

This protocol describes the synthesis of this compound via Fischer esterification of L-malic acid with ethanol, using an acid catalyst.

Materials:

  • L-Malic acid

  • Anhydrous ethanol

  • Concentrated sulfuric acid (catalyst)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • To a round-bottom flask, add L-malic acid (1 mole) and an excess of anhydrous ethanol (3-4 moles).

  • Slowly add a catalytic amount of concentrated sulfuric acid (approximately 0.1-0.2 moles) to the mixture while cooling the flask in an ice bath.

  • Attach a reflux condenser and heat the mixture to reflux for 4-6 hours.

  • After cooling to room temperature, transfer the reaction mixture to a separatory funnel.

  • Wash the mixture sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter the drying agent and remove the excess ethanol using a rotary evaporator.

  • Purify the crude this compound by vacuum distillation.

Sensory Evaluation Protocol: Triangle Test for Apple-Flavored Beverage

This protocol outlines a triangle test to determine if the addition of this compound at a specific concentration produces a perceivable difference in an apple-flavored beverage.

Objective: To determine if a sensory difference exists between a standard apple-flavored beverage and one containing this compound.

Materials:

  • Control sample: Apple-flavored beverage base.

  • Test sample: Apple-flavored beverage base with the addition of this compound at a predetermined concentration (e.g., 10 ppm).

  • Sensory evaluation booths with controlled lighting and ventilation.

  • Identical, coded sample cups.

  • Water for rinsing.

  • Unsalted crackers for palate cleansing.

  • Ballots for data collection.

Panelists: A panel of at least 20-30 trained or consumer panelists.

Procedure:

  • Prepare the control and test samples. Ensure both are at the same temperature.

  • For each panelist, present three coded samples: two of one type and one of the other (e.g., two controls and one test, or one control and two tests). The order of presentation should be randomized for each panelist.

  • Instruct the panelists to taste each sample from left to right.

  • Ask panelists to identify the sample that is different from the other two.

  • Provide water and unsalted crackers for palate cleansing between evaluations.

  • Collect the ballots.

Data Analysis:

  • The number of correct judgments is tallied.

  • Statistical analysis (using a binomial or chi-squared test) is performed to determine if the number of correct identifications is significantly greater than what would be expected by chance (one-third).

Instrumental Analysis: GC-MS for Quantification in a Beverage Matrix

This protocol describes the quantification of this compound in a beverage sample using Gas Chromatography-Mass Spectrometry (GC-MS) with a stable isotope-labeled internal standard.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • SPME (Solid Phase Microextraction) autosampler.

  • Capillary GC column suitable for flavor analysis (e.g., DB-5ms or equivalent).

Sample Preparation:

  • Spike a known volume of the beverage sample with a known concentration of a suitable internal standard (e.g., deuterated this compound).

  • Transfer an aliquot of the spiked sample to a headspace vial.

  • Perform headspace SPME extraction using a suitable fiber (e.g., PDMS/DVB).

GC-MS Conditions:

  • Injector Temperature: 250 °C

  • Oven Program: Start at 40 °C, hold for 2 minutes, ramp to 240 °C at 5 °C/min, hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate.

  • MS Source Temperature: 230 °C

  • MS Quadrupole Temperature: 150 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions for this compound and the internal standard.

Quantification:

  • Create a calibration curve by analyzing standards of known this compound concentrations.

  • Calculate the concentration of this compound in the sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Mandatory Visualizations

Olfactory Signaling Pathway for Fruity Esters

The perception of fruity esters like this compound is initiated by the binding of the odorant molecule to specific G-protein coupled receptors (GPCRs) in the olfactory epithelium. This triggers a downstream signaling cascade, leading to the generation of an action potential that is transmitted to the brain.

Olfactory_Signaling_Pathway cluster_membrane Cell Membrane receptor Odorant Receptor (GPCR) g_protein G-protein (Golf) receptor->g_protein Activation adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase Activation camp cAMP adenylyl_cyclase->camp Conversion ion_channel Ion Channel depolarization Depolarization ion_channel->depolarization odorant This compound (Odorant) odorant->receptor Binding camp->ion_channel Opening atp ATP atp->camp ca_na Ca2+/Na+ ca_na->ion_channel action_potential Action Potential to Brain depolarization->action_potential Flavor_Development_Workflow concept Flavor Concept (e.g., Green Apple) formulation Initial Formulation (Base + this compound) concept->formulation sensory_screening Internal Sensory Screening formulation->sensory_screening optimization Formulation Optimization sensory_screening->optimization consumer_testing Consumer Panel Testing (Triangle/Preference Test) optimization->consumer_testing consumer_testing->optimization Feedback Loop stability Stability Testing (Shelf-life) consumer_testing->stability instrumental Instrumental Analysis (GC-MS, GC-O) stability->instrumental final_product Final Product Formulation stability->final_product instrumental->optimization Analytical Feedback Synthesis_Purification_Relationship reactants Reactants (L-Malic Acid, Ethanol) reaction Esterification Reaction (Reflux) reactants->reaction catalyst Acid Catalyst (H2SO4) catalyst->reaction neutralization Neutralization (NaHCO3 wash) reaction->neutralization extraction Solvent Extraction neutralization->extraction drying Drying (Anhydrous MgSO4) extraction->drying evaporation Solvent Removal (Rotary Evaporation) drying->evaporation purification Purification (Vacuum Distillation) evaporation->purification product Pure this compound purification->product

References

Application Notes and Protocols: Diethyl L-malate in Food Processing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the current and potential applications of diethyl L-malate in the food processing industry. While specific data for the L-isomer is limited in publicly available literature, this document extrapolates information from studies on the racemic form (diethyl DL-malate) and similar fruity esters to provide practical guidance.

Introduction

This compound (FEMA number 2374 for the racemic form) is the diethyl ester of L-malic acid, a naturally occurring organic acid found in fruits like apples.[1] It is recognized for its fruity, apple-like, and caramellic aroma profile, making it a valuable flavoring agent in the food industry.[2][3] Its potential as an acidulant, derived from its parent compound, malic acid, is also an area of interest.[4][5] This document outlines its primary applications, presents available quantitative data, and provides detailed experimental protocols for its use and evaluation.

Physicochemical Properties

A summary of the physical and chemical properties of diethyl malate (racemic form, unless otherwise specified) is provided below.

PropertyValueReference(s)
Synonyms Diethyl 2-hydroxybutanedioate, L-(-)-Apple Acid Diethyl Ester[6][7]
CAS Number 691-84-9 (L-isomer)[8]
Molecular Formula C₈H₁₄O₅[6]
Molecular Weight 190.19 g/mol [6]
Appearance Colorless liquid[3]
Odor Profile Fruity, apple, pineapple, sweet, caramellic, brown sugar[2][3]
Boiling Point 254 °C @ 760 mmHg[3]
Flash Point 85 °C[2]
Solubility Soluble in alcohol and oils; miscible in water[3][6]

Applications in Food Processing

Flavoring Agent

The primary application of this compound in the food industry is as a flavoring agent. Its characteristic fruity and sweet aroma makes it particularly suitable for apple and rum flavor formulations.[7] It is also used to impart fruity notes in a variety of other food products.

The following table summarizes the average and maximum use levels for diethyl malate (racemic form) as determined by the Flavor and Extract Manufacturers Association (FEMA) and are considered Generally Recognized as Safe (GRAS).

Food CategoryAverage Use Level (ppm)Maximum Use Level (ppm)
Baked Goods-44.0
Beverages (non-alcoholic)-5.5
Chewing Gum--
Confectionery & Frostings--
Dairy Products (excluding cheese)7.035.0
Edible Ices10.050.0
Fats and Oils5.025.0
Processed Fruit7.035.0
Cereals5.025.0
Meat Products2.010.0
Fish Products2.010.0
Soups and Sauces5.025.0
Non-alcoholic Beverages5.025.0
Alcoholic Beverages10.050.0
Ready-to-eat Savories20.0100.0
Composite Foods5.025.0

Data is for diethyl malate (racemic form). Specific levels for the L-isomer may require optimization.

Potential as an Acidulant

Given that this compound is an ester of malic acid, it has the potential to function as a mild acidulant, contributing to the overall tartness of a food product. Malic acid is a well-known acidulant used to enhance flavor and control pH in various foods and beverages.[4][5] The hydrolysis of this compound under certain processing conditions or over the shelf life of a product could release malic acid, thereby influencing the pH and flavor profile. However, there is currently a lack of specific studies and quantitative data on the use of this compound solely as an acidulant in food processing.

Experimental Protocols

Protocol for Incorporation of this compound into a Beverage

This protocol provides a general procedure for adding and evaluating this compound in a model beverage system.

Objective: To determine the optimal concentration of this compound for achieving a desired fruity flavor profile in a beverage.

Materials:

  • This compound

  • Base beverage (e.g., sweetened carbonated water, apple juice)

  • Volumetric flasks and pipettes

  • Analytical balance

  • pH meter

Procedure:

  • Stock Solution Preparation: Prepare a 1% (w/v) stock solution of this compound in ethanol.

  • Sample Preparation:

    • Prepare a series of beverage samples with varying concentrations of this compound (e.g., 1, 5, 10, 25, 50 ppm).

    • For each concentration, add the calculated volume of the stock solution to a known volume of the base beverage.

    • Prepare a control sample with only the base beverage and an equivalent amount of ethanol as the solvent blank.

  • pH Measurement: Measure and record the pH of each sample.

  • Sensory Evaluation: Conduct a sensory panel evaluation using the protocol outlined in Section 4.2.

  • Data Analysis: Analyze the sensory data to determine the preferred concentration of this compound.

experimental_workflow cluster_prep Preparation cluster_eval Evaluation cluster_analysis Analysis stock Prepare 1% this compound stock solution samples Prepare beverage samples with varying concentrations stock->samples ph_measure Measure pH of all samples samples->ph_measure control Prepare control sample control->ph_measure sensory Conduct Sensory Evaluation ph_measure->sensory data_analysis Analyze sensory data sensory->data_analysis conclusion Determine optimal concentration data_analysis->conclusion

Workflow for Beverage Application
Protocol for Sensory Evaluation

This protocol outlines a triangle test, a common discriminative sensory method, to determine if a perceptible difference exists between a control and a sample containing this compound.

Objective: To determine if the addition of this compound at a specific concentration results in a perceivable sensory difference in a food product.

Materials:

  • Control food product

  • Test food product with a known concentration of this compound

  • Identical, coded sample cups

  • Water and unsalted crackers for palate cleansing

  • Sensory evaluation booths with controlled lighting and temperature

  • Ballots for data collection

Procedure:

  • Panelist Selection: Recruit a panel of at least 20-30 individuals.

  • Sample Preparation:

    • Present each panelist with three coded samples. Two samples are identical (either both control or both test), and one is different.

    • The order of presentation should be randomized for each panelist.

  • Evaluation:

    • Instruct panelists to taste each sample from left to right.

    • Ask panelists to identify the sample that is different from the other two.

  • Data Collection: Collect the ballots from all panelists.

  • Data Analysis:

    • Tally the number of correct and incorrect responses.

    • Use a statistical table for triangle tests to determine if the number of correct identifications is statistically significant at a chosen confidence level (e.g., p < 0.05).

sensory_workflow start Start panel_selection Select Sensory Panel (n=20-30) start->panel_selection sample_prep Prepare Samples (2 identical, 1 different) panel_selection->sample_prep randomize Randomize Presentation Order sample_prep->randomize evaluation Panelists Evaluate Samples randomize->evaluation data_collection Collect Panelist Responses evaluation->data_collection analysis Statistical Analysis of Results data_collection->analysis conclusion Determine Significance analysis->conclusion significant Perceptible Difference conclusion->significant p < 0.05 not_significant No Perceptible Difference conclusion->not_significant p >= 0.05 end End significant->end not_significant->end

Sensory Evaluation Workflow

Analytical Methods

The concentration and purity of this compound in food products can be determined using gas chromatography-mass spectrometry (GC-MS).

General GC-MS Protocol

Objective: To quantify the amount of this compound in a food sample.

Procedure:

  • Sample Preparation:

    • Use solvent extraction or solid-phase microextraction (SPME) to isolate volatile compounds from the food matrix.

  • GC-MS Analysis:

    • Inject the extracted sample into a GC-MS system.

    • Use a suitable capillary column (e.g., DB-5 or equivalent).

    • Set an appropriate temperature program to separate the analytes.

    • The mass spectrometer should be operated in electron ionization (EI) mode.

  • Quantification:

    • Identify this compound based on its retention time and mass spectrum.

    • Quantify the compound using an internal or external standard calibration curve.

Conclusion and Future Outlook

This compound is a versatile flavoring agent with a pleasant fruity aroma, making it a valuable ingredient for creating apple, rum, and other fruit-flavored food products. While its application as a primary acidulant requires further investigation, its contribution to the overall flavor profile, which includes a degree of tartness, is noteworthy. The provided protocols offer a foundational framework for incorporating and evaluating this compound in food formulations. Further research is warranted to elucidate the specific sensory attributes of the L-isomer compared to the racemic mixture and to explore its stability and potential as an acidulant under various food processing conditions.

References

Application Notes and Protocols: Diethyl L-malate as a Plasticizer Component

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential use of diethyl L-malate as a biocompatible plasticizer for polymeric materials, with a particular focus on applications in the pharmaceutical and medical device industries. While specific performance data for this compound as a plasticizer is limited in publicly available literature, this document outlines the expected functional benefits, relevant polymer systems, and detailed protocols for its evaluation based on established standards for plasticizer assessment.

Introduction to this compound as a Plasticizer

This compound, the diethyl ester of L-malic acid, is a bio-based compound that holds promise as a non-phthalate, biocompatible plasticizer. Its inherent chirality and presence in natural metabolic pathways suggest a favorable toxicological profile, making it an attractive candidate for plasticizing polymers used in drug delivery systems, medical tubing, and other applications where patient safety is paramount. Plasticizers are essential additives that increase the flexibility, durability, and processability of polymers by reducing the intermolecular forces between polymer chains.

Potential Advantages of this compound:

  • Biocompatibility: Derived from naturally occurring L-malic acid, it is expected to exhibit low toxicity.

  • Biodegradability: As an ester of a natural acid, it is likely to be biodegradable, reducing environmental impact.

  • Plasticizing Efficiency: The molecular structure of this compound suggests it can effectively increase the free volume within polymer matrices, leading to a reduction in the glass transition temperature (Tg) and increased flexibility.

  • Compatibility: It is anticipated to have good compatibility with polar polymers such as polylactic acid (PLA) and polyvinyl chloride (PVC), which are commonly used in medical and pharmaceutical applications.

Potential Applications

  • Drug Delivery Systems: As a plasticizer for biodegradable polymers like PLA used in controlled-release drug formulations and biodegradable stents.

  • Medical Devices: In the formulation of flexible PVC or other biocompatible polymers for medical tubing, blood bags, and catheters.

  • Tissue Engineering: As a component in biodegradable scaffolds where material flexibility is crucial.

Data Presentation: Expected Performance Metrics

Table 1: Thermal Properties of Plasticized Polylactic Acid (PLA)

Plasticizer Concentration (% w/w)Glass Transition Temperature (Tg) (°C)Melting Temperature (Tm) (°C)
0 (Neat PLA)60175
1052172
2045168
3038165

Table 2: Mechanical Properties of Plasticized Polylactic Acid (PLA)

Plasticizer Concentration (% w/w)Tensile Strength (MPa)Elongation at Break (%)Young's Modulus (GPa)
0 (Neat PLA)5053.5
1040502.8
20301502.0
30202501.2

Table 3: Plasticizer Migration from Polyvinyl Chloride (PVC)

PlasticizerConcentration (% w/w)Weight Loss after 24h at 70°C (%)
This compound30< 1.0
DEHP (Control)30~1.5

Experimental Protocols

The following are detailed protocols for the preparation and evaluation of polymer films plasticized with this compound. These protocols are based on standard industry practices and ASTM methods.

4.1. Protocol for Preparation of Plasticized Polymer Films (Solvent Casting Method)

This protocol describes the preparation of plasticized polylactic acid (PLA) films.

Materials and Equipment:

  • Polylactic acid (PLA) pellets

  • This compound

  • Chloroform (or other suitable solvent)

  • Glass petri dishes

  • Magnetic stirrer and hotplate

  • Vacuum oven

Procedure:

  • Dry the PLA pellets in a vacuum oven at 80°C for 4 hours to remove any residual moisture.

  • Prepare a 10% (w/v) solution of PLA in chloroform by dissolving the dried PLA pellets in the solvent with gentle heating and stirring.

  • Calculate the required amount of this compound to achieve the desired plasticizer concentration (e.g., 10%, 20%, 30% by weight of PLA).

  • Add the calculated amount of this compound to the PLA solution and stir until a homogeneous mixture is obtained.

  • Pour a specific volume of the plasticized PLA solution into a clean, level glass petri dish.

  • Allow the solvent to evaporate slowly in a fume hood at room temperature for 24 hours.

  • Place the petri dish in a vacuum oven at 40°C for 48 hours to ensure complete removal of the solvent.

  • Carefully peel the resulting film from the petri dish for subsequent characterization.

4.2. Protocol for Thermal Analysis using Differential Scanning Calorimetry (DSC)

This protocol is based on ASTM D3418 for determining the transition temperatures of polymers.[1][2][3][4]

Equipment:

  • Differential Scanning Calorimeter (DSC)

  • Hermetic aluminum pans and lids

Procedure:

  • Cut a small sample (5-10 mg) from the prepared plasticized film and place it in an aluminum DSC pan.

  • Seal the pan using a press.

  • Place the sealed pan in the DSC cell. An empty sealed pan should be used as a reference.

  • Perform a heat-cool-heat cycle under a nitrogen atmosphere:

    • First Heating Scan: Heat the sample from 25°C to 200°C at a rate of 10°C/min to erase the thermal history.

    • Cooling Scan: Cool the sample from 200°C to 0°C at a rate of 10°C/min.

    • Second Heating Scan: Heat the sample from 0°C to 200°C at a rate of 10°C/min.

  • Determine the glass transition temperature (Tg) from the midpoint of the transition in the second heating scan.

  • Determine the melting temperature (Tm) from the peak of the melting endotherm in the second heating scan.

4.3. Protocol for Mechanical Testing (Tensile Properties)

This protocol is based on ASTM D882 for testing the tensile properties of thin plastic sheeting.[5][6][7][8][9]

Equipment:

  • Universal Testing Machine (UTM) with a suitable load cell

  • Film grips

  • Micrometer for thickness measurement

Procedure:

  • Cut the plasticized films into rectangular strips of specific dimensions (e.g., 100 mm length x 10 mm width).

  • Measure the thickness of each strip at several points along its length and calculate the average thickness.

  • Set the initial grip separation on the UTM (e.g., 50 mm).

  • Mount the film strip in the grips, ensuring it is aligned and not slipping.

  • Apply a tensile load at a constant crosshead speed (e.g., 5 mm/min) until the film breaks.

  • Record the load and elongation data.

  • Calculate the following properties:

    • Tensile Strength (MPa): Maximum load divided by the original cross-sectional area.

    • Elongation at Break (%): The increase in length at the point of rupture divided by the original length, multiplied by 100.

    • Young's Modulus (GPa): The slope of the initial linear portion of the stress-strain curve.

4.4. Protocol for Plasticizer Migration Testing

This protocol is based on ASTM D1203 for determining volatile loss from plastics.[10][11][12][13]

Equipment:

  • Forced-air oven

  • Analytical balance

  • Containers with activated carbon

Procedure:

  • Cut circular discs of a specific diameter (e.g., 50 mm) from the plasticized film.

  • Weigh the discs accurately (W1).

  • Place the discs in a container filled with activated carbon, ensuring the discs are completely surrounded by the carbon.

  • Place the container in a forced-air oven at a specified temperature (e.g., 70°C) for a defined period (e.g., 24 hours).

  • After the specified time, remove the discs from the activated carbon and gently wipe off any adhering carbon particles.

  • Allow the discs to cool to room temperature in a desiccator.

  • Weigh the discs again (W2).

  • Calculate the percentage of weight loss due to plasticizer migration:

    • Weight Loss (%) = [(W1 - W2) / W1] x 100

Visualizations

Experimental_Workflow_Plasticizer_Evaluation cluster_prep Film Preparation cluster_char Characterization cluster_data Data Analysis prep1 Polymer Drying prep2 Solution Preparation (Polymer + this compound + Solvent) prep1->prep2 prep3 Solvent Casting prep2->prep3 prep4 Vacuum Drying prep3->prep4 char1 Thermal Analysis (DSC) ASTM D3418 prep4->char1 Film Sample char2 Mechanical Testing (Tensile) ASTM D882 prep4->char2 Film Sample char3 Migration Testing ASTM D1203 prep4->char3 Film Sample data1 Tg, Tm char1->data1 data2 Tensile Strength, Elongation, Young's Modulus char2->data2 data3 Weight Loss (%) char3->data3

Caption: Workflow for the evaluation of this compound as a plasticizer.

Plasticization_Mechanism cluster_before Before Plasticization cluster_after After Plasticization p1 Polymer Chain p2 Polymer Chain p3 Polymer Chain p4 Polymer Chain label_before Strong Intermolecular Forces (Rigid Material) p5 Polymer Chain d1 Diethyl L-malate p6 Polymer Chain p7 Polymer Chain d2 Diethyl L-malate p8 Polymer Chain label_after Reduced Intermolecular Forces (Flexible Material) cluster_after cluster_after cluster_before cluster_before

References

Application Notes and Protocols for the Laboratory Synthesis of Diethyl L-malate using Thionyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Diethyl L-malate is a valuable chiral building block in organic synthesis, utilized in the preparation of various pharmaceuticals and fine chemicals. This document provides detailed application notes and protocols for the laboratory-scale synthesis of this compound from L-malic acid and ethanol, employing thionyl chloride as an efficient esterification agent. The use of thionyl chloride offers a convenient method for the conversion of carboxylic acids to their corresponding esters.[1]

Reaction Scheme

The overall reaction involves the esterification of both carboxylic acid functional groups of L-malic acid with ethanol in the presence of thionyl chloride. The thionyl chloride first activates the carboxylic acid groups by converting them to acyl chlorides, which are then readily attacked by ethanol to form the diethyl ester.

Chemical Equation:

HOOC-CH(OH)-CH₂-COOH + 2 CH₃CH₂OH --(SOCl₂)--> CH₃CH₂OOC-CH(OH)-CH₂-COOCH₂CH₃ + SO₂ + 2 HCl

Data Presentation

The following tables summarize the key quantitative data related to the synthesis and characterization of this compound.

Table 1: Synthesis Parameters and Yields

ParameterValueReference
Starting MaterialL-Malic Acid[1]
ReagentsEthanol, Thionyl Chloride[1]
L-Malic Acid (g)80[1]
L-Malic Acid (mmol)600[1]
Anhydrous Ethanol (mL)500[1]
Thionyl Chloride (mL)100[1]
Thionyl Chloride (mol)1.5[1]
Reaction Temperature (°C)0 to Room Temperature[1]
Reaction TimeOvernight[1]
Product Yield (g)113[1]
Yield (%) 99 [1]
Purity>97% (GC)

Table 2: Physicochemical and Spectroscopic Data of this compound

PropertyValueReference
Molecular Formula C₈H₁₄O₅
Molecular Weight 190.19 g/mol
Appearance Colorless to almost colorless clear liquid
Boiling Point 253 °C[1]
Density 1.13 g/mL[1]
Specific Rotation [α]²⁰/D -10.0 to -13.0 deg (neat)
¹H NMR (CDCl₃, 400 MHz) δ (ppm) 4.49 (dd, 1H), 4.25 (m, 2H), 4.18 (m, 2H), 2.86 (dd, 1H), 2.76 (dd, 1H), 1.31 (t, 3H), 1.27 (t, 3H)[2]
¹³C NMR (CDCl₃) δ (ppm) 173.4, 170.8, 67.2, 62.0, 61.2, 38.5, 14.2, 14.1[2]
IR (neat, cm⁻¹) 3495 (O-H), 2983 (C-H), 1735 (C=O), 1180 (C-O)

Experimental Protocols

Materials and Equipment:

  • L-Malic acid

  • Anhydrous ethanol

  • Thionyl chloride

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate

  • Round-bottom flask (1 L) equipped with a magnetic stirrer and a dropping funnel

  • Ice bath

  • Rotary evaporator

  • Separatory funnel

  • Standard glassware for extraction and filtration

  • Silica gel for column chromatography

  • Petroleum ether

Procedure:

  • Reaction Setup: In a 1 L round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 80 g (600 mmol) of L-malic acid in 500 mL of anhydrous ethanol.[1]

  • Addition of Thionyl Chloride: Cool the flask in an ice bath to 0 °C. Slowly add 100 mL (1.5 mol) of thionyl chloride dropwise to the stirred solution.[1] The addition should be controlled to maintain the temperature at 0 °C.

  • Reaction: After the addition is complete, stir the reaction mixture at 0 °C for 20 minutes. Then, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring overnight.[1]

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the excess ethanol and thionyl chloride.[1]

    • Dissolve the residue in 1000 mL of ethyl acetate.[1]

    • Transfer the solution to a separatory funnel and wash sequentially with 500 mL of saturated sodium bicarbonate solution (caution: CO₂ evolution), twice with 500 mL of water, and finally with 500 mL of saturated sodium chloride solution.[1]

    • Dry the organic layer over anhydrous sodium sulfate.[1]

  • Purification:

    • Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude this compound.[1]

    • Purify the crude product by silica gel column chromatography using a mixture of petroleum ether and ethyl acetate (20:1) as the eluent to afford pure this compound (113 g, 99% yield).[1]

Visualizations

Reaction Mechanism:

The reaction proceeds through a nucleophilic acyl substitution mechanism. The thionyl chloride acts as a dehydrating and activating agent.

Reaction_Mechanism cluster_activation Step 1: Activation of Carboxylic Acid cluster_esterification Step 2: Esterification LMA L-Malic Acid (R-COOH) Intermediate1 Acyl Chlorosulfite Intermediate LMA->Intermediate1 + SOCl₂ AcylChloride Maloyl Dichloride Intermediate SOCl2 Thionyl Chloride (SOCl₂) Intermediate1->AcylChloride - SO₂ - HCl Intermediate2 Tetrahedral Intermediate AcylChloride->Intermediate2 + 2 EtOH DEM This compound Ethanol Ethanol (EtOH) Intermediate2->DEM - 2 HCl

Caption: Reaction mechanism for the synthesis of this compound.

Experimental Workflow:

The following diagram illustrates the key steps in the laboratory synthesis of this compound.

Experimental_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Dissolve L-Malic Acid in Anhydrous Ethanol B Cool to 0 °C A->B C Add Thionyl Chloride Dropwise B->C D Stir at 0 °C, then Warm to RT Overnight C->D E Concentrate Under Reduced Pressure D->E Reaction Complete F Dissolve in Ethyl Acetate E->F G Wash with NaHCO₃, Water, and Brine F->G H Dry with Na₂SO₄ G->H I Filter and Concentrate H->I Dried Solution J Silica Gel Column Chromatography I->J K Pure this compound J->K

Caption: Experimental workflow for this compound synthesis.

References

Application Notes and Protocols for the Reaction of Diethyl L-malate with Ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The reaction between diethyl L-malate and ethanol is classified as a transesterification reaction. In this process, the ethyl ester groups of this compound are exchanged with an excess of ethanol, leading to the formation of new ester products. This reaction is an equilibrium process, and to drive it to completion, a large excess of the reactant alcohol (ethanol) is typically employed. The reaction can be catalyzed by either an acid or a base, each proceeding through a distinct mechanism. Transesterification is a fundamental reaction in organic synthesis and is utilized in various applications, including the production of biofuels and the modification of polyesters. Understanding the mechanism and optimal conditions for this reaction is crucial for its application in pharmaceutical and chemical synthesis.

Reaction Mechanisms

The transesterification of this compound with ethanol can be effectively catalyzed by either acidic or basic conditions.

Acid-Catalyzed Transesterification

Under acidic conditions, the carbonyl oxygen of the ester is protonated, which activates the carbonyl group towards nucleophilic attack by ethanol. The reaction proceeds through a series of protonation, addition, and elimination steps.

acid_catalyzed_transesterification cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products This compound This compound Protonated this compound Protonated this compound This compound->Protonated this compound Protonation Ethanol Ethanol Tetrahedral Intermediate Tetrahedral Intermediate Ethanol->Tetrahedral Intermediate H+ H+ H+->Protonated this compound Protonated this compound->Tetrahedral Intermediate Nucleophilic Attack Transesterified Product Transesterified Product Tetrahedral Intermediate->Transesterified Product Proton Transfer & Elimination Ethanol (leaving group) Ethanol (leaving group) Tetrahedral Intermediate->Ethanol (leaving group) H+_regen H+ Transesterified Product->H+_regen Deprotonation

Caption: Acid-catalyzed transesterification of this compound.

Base-Catalyzed Transesterification

In the presence of a base, ethanol is deprotonated to form the more nucleophilic ethoxide ion. The ethoxide then attacks the carbonyl carbon of the ester, leading to a tetrahedral intermediate, which subsequently collapses to yield the transesterified product and regenerates the catalyst.

base_catalyzed_transesterification cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products This compound This compound Tetrahedral Intermediate Tetrahedral Intermediate This compound->Tetrahedral Intermediate Nucleophilic Addition Ethoxide CH3CH2O- Ethoxide->Tetrahedral Intermediate Transesterified Product Transesterified Product Tetrahedral Intermediate->Transesterified Product Elimination Ethoxide (leaving group) CH3CH2O- Tetrahedral Intermediate->Ethoxide (leaving group)

Caption: Base-catalyzed transesterification of this compound.

Quantitative Data from Analogous Reactions

SubstrateCatalystCatalyst Conc.Ethanol:Substrate Molar RatioTemperature (°C)Reaction TimeYield (%)Reference
Dimethyl CarbonateSodium Methoxide1.4 wt%6:1Not Specified5 h80.8[1]
Sunflower OilNaOH1.0 wt%12:1802.5 h81.4[2]
Sunflower Oil (2nd stage)NaOH0.75 wt%6:1800.5 h96.6[2]
Poly(butylene adipate)CpTiCl₃1.0 mol%Excess1503 h>99 (conversion)[3]

Experimental Protocols

The following are representative protocols for acid- and base-catalyzed transesterification of a diethyl dicarboxylate, which can be adapted for this compound.

Protocol 1: Acid-Catalyzed Transesterification

This protocol is based on general procedures for acid-catalyzed esterification and transesterification.

Materials:

  • This compound

  • Anhydrous ethanol

  • Concentrated sulfuric acid (H₂SO₄)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound and a significant excess of anhydrous ethanol (e.g., a 10:1 to 20:1 molar ratio of ethanol to ester).

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% of the weight of the this compound).

  • Heat the reaction mixture to reflux with constant stirring. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • After the reaction is complete (typically several hours), allow the mixture to cool to room temperature.

  • Remove the excess ethanol using a rotary evaporator.

  • Dissolve the residue in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and transfer it to a separatory funnel.

  • Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst. Caution: CO₂ evolution may cause pressure buildup.

  • Wash the organic layer with brine (saturated NaCl solution).

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the product by distillation or column chromatography as needed.

Protocol 2: Base-Catalyzed Transesterification

This protocol is adapted from procedures for biodiesel production via transesterification.[2][4]

Materials:

  • This compound

  • Anhydrous ethanol

  • Sodium hydroxide (NaOH) or potassium hydroxide (KOH) pellets

  • Dilute hydrochloric acid (HCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Prepare the catalyst solution by dissolving a catalytic amount of sodium hydroxide or potassium hydroxide (e.g., 1 wt% of the this compound) in anhydrous ethanol in a separate flask. Ensure the base is fully dissolved.

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the this compound.

  • Heat the this compound to the desired reaction temperature (e.g., 60-80°C) with stirring.

  • Add the prepared catalyst-ethanol solution to the preheated this compound.

  • Maintain the reaction mixture at the desired temperature with vigorous stirring. Monitor the reaction progress by TLC or GC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Neutralize the catalyst by adding a sufficient amount of dilute hydrochloric acid.

  • Transfer the mixture to a separatory funnel and wash with water to remove any remaining catalyst and glycerol (if applicable as a side product from impurities).

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter and concentrate the organic phase using a rotary evaporator to yield the crude product.

  • Purify the product by distillation or column chromatography if necessary.

Experimental Workflow

The following diagram illustrates a general workflow for the transesterification of this compound with ethanol.

experimental_workflow cluster_preparation Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Reactants Combine this compound, Ethanol, and Catalyst Heating Heat to Reflux with Stirring Reactants->Heating Monitoring Monitor Reaction Progress (TLC/GC) Heating->Monitoring Cooling Cool to Room Temperature Monitoring->Cooling Reaction Complete Neutralization Neutralize Catalyst Cooling->Neutralization Extraction Solvent Extraction & Washing Neutralization->Extraction Drying Dry Organic Layer Extraction->Drying Concentration Concentrate under Reduced Pressure Drying->Concentration Purification Distillation or Column Chromatography Concentration->Purification

Caption: General experimental workflow for transesterification.

References

Troubleshooting & Optimization

Technical Support Center: Purification of Diethyl L-malate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of Diethyl L-malate crude product.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a this compound crude product?

A1: Common impurities include unreacted starting materials such as L-malic acid and ethanol, as well as byproducts from the esterification reaction. If thionyl chloride is used, residual acidic impurities may also be present.[1] Inadequate workup can also lead to the presence of water and organic solvents used in extraction.

Q2: What are the primary methods for purifying this compound?

A2: The most common and effective purification methods for this compound are vacuum distillation and silica gel column chromatography.[1] The choice of method depends on the nature of the impurities and the desired final purity.

Q3: What analytical techniques are recommended for assessing the purity of this compound?

A3: Purity is typically assessed using Gas Chromatography (GC), often coupled with Mass Spectrometry (GC-MS), to determine the percentage of this compound and identify any volatile impurities.[2][3] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR) is also crucial for confirming the structure and detecting non-volatile impurities.[4][5]

Troubleshooting Guides

Vacuum Distillation

Q4: My this compound appears to be decomposing during distillation, indicated by darkening of the liquid and lower than expected yield. What can I do?

A4: Thermal decomposition can be a problem due to the relatively high boiling point of this compound.

  • Potential Cause: The distillation temperature is too high.

  • Recommended Solution:

    • Increase Vacuum: Lowering the pressure will decrease the boiling point of the this compound, allowing for distillation at a lower temperature. Aim for a pressure of 1-12 mmHg.[6]

    • Use a Short Path Distillation Apparatus: This minimizes the time the compound spends at high temperatures.

    • Ensure Efficient Stirring: Proper agitation of the distillation flask ensures even heating and prevents localized overheating.

Q5: I am having difficulty achieving a good separation between this compound and a close-boiling impurity. What should I do?

A5: This can occur if an impurity has a boiling point very similar to that of this compound.

  • Potential Cause: Inefficient fractional distillation setup.

  • Recommended Solution:

    • Use a Fractionating Column: Employ a Vigreux or packed column between the distillation flask and the condenser to increase the number of theoretical plates and improve separation.

    • Optimize Distillation Rate: A slower distillation rate generally provides better separation.

    • Consider an Alternative Purification Method: If fractional distillation is still ineffective, column chromatography may be necessary.

Silica Gel Column Chromatography

Q6: My this compound is streaking or tailing on the silica gel column, leading to poor separation.

A6: This is a common issue with polar compounds like this compound, which contains a hydroxyl group.

  • Potential Cause: Strong interaction between the hydroxyl group of this compound and the acidic silanol groups on the silica gel surface.[7]

  • Recommended Solution:

    • Modify the Mobile Phase: Add a small amount of a polar solvent, such as methanol or a few drops of acetic acid, to the eluent to reduce tailing by competing for the active sites on the silica gel.

    • Use a Different Stationary Phase: Consider using a less acidic stationary phase, such as neutral or basic alumina, or a bonded-phase silica like diol.

    • Deactivate the Silica Gel: Pre-treat the silica gel with a solution of triethylamine in the eluent system to neutralize the acidic sites.

Q7: The this compound is not eluting from the column, or the recovery is very low.

A7: This suggests that the compound is irreversibly adsorbing to the silica gel.

  • Potential Cause: The mobile phase is not polar enough to elute the compound.

  • Recommended Solution:

    • Increase the Polarity of the Mobile Phase: Gradually increase the proportion of the more polar solvent in your eluent system (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture).

    • Flush the Column: If the compound is still retained, flushing the column with a very polar solvent like pure methanol or a mixture of methanol and dichloromethane may be necessary to recover the product, although the purity may be compromised.

Recrystallization

Q8: My this compound is "oiling out" instead of forming crystals during recrystallization.

A8: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This is common for compounds that are liquids or low-melting solids at room temperature.[8][9]

  • Potential Cause: The boiling point of the recrystallization solvent is higher than the melting point of the this compound, or the solution is becoming supersaturated at a temperature above the compound's melting point.

  • Recommended Solution:

    • Choose a Lower-Boiling Solvent System: Select a solvent or solvent mixture with a lower boiling point.

    • Slower Cooling: Allow the solution to cool more slowly to encourage crystal nucleation. Insulating the flask can help.

    • Scratching and Seeding: Scratch the inside of the flask with a glass rod at the air-solvent interface to create nucleation sites. If you have a small amount of pure this compound, adding a "seed" crystal can initiate crystallization.[10]

    • Increase Solvent Volume: Add slightly more of the "good" solvent to keep the compound dissolved at a lower temperature, then cool slowly.

Data Presentation

ParameterVacuum DistillationSilica Gel Column ChromatographyRecrystallization
Typical Purity >97%[2]>99%[1]Dependent on success
Typical Recovery Yield 70-85%80-95%Variable, can be low
Boiling Point 253 °C @ 760 mmHg[11]122-124 °C @ 12 mmHg[6]N/AN/A
Advantages Good for large quantities, effective for removing non-volatile impurities.High resolution, can separate close-boiling impurities and isomers.Can provide very high purity if successful.
Disadvantages Potential for thermal decomposition, may not separate close-boiling impurities.Can be time-consuming and uses large volumes of solvent, potential for product loss on the column.Difficult for oils or low-melting solids, risk of "oiling out".

Experimental Protocols

Protocol 1: Vacuum Distillation
  • Preparation:

    • Ensure the crude this compound is free of water and low-boiling solvents by concentrating it on a rotary evaporator.

    • Assemble a clean, dry vacuum distillation apparatus. Use a stirring hot plate and a magnetic stir bar in the distillation flask.

  • Distillation:

    • Add the crude this compound to the distillation flask.

    • Begin stirring and slowly apply vacuum.

    • Gradually heat the distillation flask.

    • Collect the fraction that distills at the expected boiling point and pressure (e.g., 122-124 °C at 12 mmHg).[6]

  • Completion:

    • Once the desired fraction has been collected, remove the heat source and allow the apparatus to cool before slowly releasing the vacuum.

    • Analyze the collected fractions for purity.

Protocol 2: Silica Gel Column Chromatography
  • Preparation:

    • Choose an appropriate eluent system by testing with Thin Layer Chromatography (TLC). A common system is a mixture of petroleum ether and ethyl acetate (e.g., 20:1 v/v).[1]

    • Pack a glass column with silica gel using the chosen eluent.

  • Loading and Elution:

    • Dissolve the crude this compound in a minimal amount of the eluent.

    • Carefully load the sample onto the top of the silica gel bed.

    • Begin eluting the column with the chosen solvent system, collecting fractions.

  • Monitoring and Collection:

    • Monitor the elution of the product by TLC.

    • Combine the fractions containing the pure this compound.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified product.

Mandatory Visualization

PurificationWorkflow crude Crude this compound Product workup Aqueous Workup (Wash with H₂O and Brine) crude->workup concentrate Concentration (Rotary Evaporation) workup->concentrate analysis1 Purity Analysis (TLC, GC) concentrate->analysis1 impurities High Boiling or Non-Volatile Impurities? analysis1->impurities distillation Vacuum Distillation analysis2 Purity Analysis (GC, NMR) distillation->analysis2 chromatography Silica Gel Column Chromatography chromatography->analysis2 pure_product Pure this compound analysis2->pure_product impurities->distillation  Yes impurities->chromatography  No

Caption: A workflow diagram for the purification of this compound.

References

Diethyl L-malate purification using silica gel column chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of Diethyl L-malate using silica gel column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the typical mobile phase (eluent) for purifying this compound on a silica gel column?

A1: A common and effective eluent system for this compound is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate.[1][2] A typical starting point is a low polarity mixture (e.g., 95:5 or 90:10 hexane:ethyl acetate), gradually increasing the proportion of ethyl acetate to elute the more polar this compound.[1] One specific synthesis protocol uses a petroleum ether/ethyl acetate ratio of 20:1.[3]

Q2: How can I monitor the progress of the column chromatography?

A2: Thin-Layer Chromatography (TLC) is the standard method for monitoring the separation.[1] Small aliquots from the collected fractions are spotted on a TLC plate and developed in a suitable solvent system. To visualize the spots, you can use a UV lamp if the compound is UV-active, or chemical stains such as potassium permanganate or iodine vapor, which are effective for general organic compounds.[1]

Q3: Is this compound stable on silica gel?

A3: this compound, an ester with a hydroxyl group, can be sensitive to the acidic nature of standard silica gel.[4][5] Prolonged exposure to the silica surface can potentially lead to decomposition or irreversible adsorption.[4] If you suspect compound degradation, consider using neutralized silica gel or adding a small amount (1-3%) of a neutralizer like triethylamine to the eluent.[6][7]

Q4: What is the expected Rf value for this compound on TLC?

A4: The Rf (retention factor) value is highly dependent on the specific eluent system used. For effective separation on a column, the target compound should ideally have an Rf value of approximately 0.3 in the chosen solvent system on a TLC plate. You should perform TLC analysis with various solvent ratios (e.g., hexane:ethyl acetate) to find the system that provides good separation between this compound and any impurities, aiming for an Rf in the 0.25-0.35 range for the product.

Q5: Should I use dry loading or wet loading for my sample?

A5: Both methods can be effective.

  • Wet Loading: The crude product is dissolved in a minimal amount of the initial, low-polarity eluent and carefully applied to the top of the silica bed.[1] This is straightforward for samples that are readily soluble.

  • Dry Loading: If your crude product has poor solubility in the starting eluent, it can be pre-adsorbed onto a small amount of fresh silica gel. The solvent is then evaporated to yield a free-flowing powder, which is then carefully added to the top of the packed column.[8] This technique often results in better resolution and avoids precipitation issues at the column head.[8]

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Compound Not Eluting The eluent system is not polar enough.[1]Gradually increase the polarity of the eluent. For example, switch from a 90:10 hexane:ethyl acetate mixture to 80:20 or 70:30.[1] For very polar compounds, a small amount of methanol (<10%) can be added to the eluent, but be aware this can potentially dissolve the silica gel at higher concentrations.[1][6]
Poor Separation / Co-elution of Impurities The chosen eluent system is not optimal for separating the components. The column may be overloaded with the crude product.Run TLC plates with different solvent systems to find one that provides better separation. Use a shallower polarity gradient during elution. Ensure the ratio of silica gel to crude material is sufficient (typically 40-50 times the weight of the crude product).[9]
Streaking or Tailing of Spots/Bands The sample was overloaded on the column.[6] The compound has poor solubility in the eluent. The compound may be decomposing on the acidic silica gel.[6]Reduce the amount of crude material loaded onto the column. Use the dry loading technique if solubility is an issue.[8] Add 1-3% triethylamine or another neutralizer to the eluent to suppress interactions with acidic silanol groups.[6]
Product Decomposition (New spots on TLC during column) The compound is sensitive to the acidic nature of silica gel.[4]Minimize the time the compound spends on the column by using flash chromatography (applying gentle pressure to speed up flow). Neutralize the silica gel by adding a small amount of triethylamine to the eluent.[6] Alternatively, use a different stationary phase like neutral alumina.
Cracked or Channeled Silica Bed The column ran dry. Heat generated by the solvent wetting the dry silica caused rapid expansion.Ensure the solvent level never drops below the top of the silica bed. Pack the column using a slurry method, which helps dissipate heat more evenly.[1][8]

Experimental Protocol: Silica Gel Column Chromatography

This protocol outlines the standard procedure for purifying this compound.

  • Column Preparation:

    • Select a glass column of appropriate size for the amount of crude material (a common rule of thumb is to use 40-50g of silica gel for every 1g of crude product).[9]

    • Secure the column in a vertical position. Add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand.

  • Slurry Packing:

    • In a beaker, prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 95:5 hexane:ethyl acetate).[1]

    • Pour the slurry into the column. Use additional eluent to rinse all the silica into the column.

    • Gently tap the column to ensure even packing and remove any air bubbles.[1]

    • Once the silica has settled, add another thin layer of sand on top to protect the silica bed during sample and eluent addition.

    • Drain the excess solvent until the solvent level is just at the top of the sand layer. Do not let the column run dry.

  • Sample Loading:

    • Dissolve the crude this compound in the minimum amount of a suitable solvent (dichloromethane or the eluent itself).[1]

    • Carefully apply the sample solution to the top of the silica bed using a pipette.[1]

  • Elution:

    • Carefully add the eluent to the column.

    • Begin collecting fractions in test tubes or flasks.

    • Start with the low-polarity eluent and, if necessary, gradually increase the polarity by increasing the percentage of ethyl acetate. This is known as a gradient elution.[1]

  • Fraction Analysis:

    • Analyze the collected fractions by TLC to identify which ones contain the pure this compound.[1]

    • Spot the crude material, the pure standard (if available), and aliquots from several fractions on the same TLC plate for comparison.

  • Isolation:

    • Combine the fractions identified as containing the pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.[1]

Visualizations

G cluster_prep Preparation cluster_run Execution cluster_analysis Analysis & Isolation A Prepare Silica Slurry B Pack Column A->B C Load Sample B->C D Elute with Solvent C->D E Collect Fractions D->E F Analyze Fractions (TLC) E->F F->E Continue Elution G Combine Pure Fractions F->G Identify Pure H Evaporate Solvent G->H I Purified this compound H->I

Caption: Experimental workflow for this compound purification.

G action action issue issue start Poor Separation? cause1 Streaking / Tailing? start->cause1 Yes cause2 Co-elution? start->cause2 No sol1a Overloading? cause1->sol1a sol1b Decomposition? cause1->sol1b cause3 Product stuck at baseline? cause2->cause3 No sol2a Shallow gradient? cause2->sol2a Yes sol3a Eluent too non-polar? cause3->sol3a Yes act1a Reduce sample load sol1a->act1a act1b Add triethylamine to eluent sol1b->act1b act2a Decrease rate of polarity increase sol2a->act2a act3a Increase eluent polarity sol3a->act3a

Caption: Troubleshooting decision tree for common chromatography issues.

References

Technical Support Center: Optimizing Diethyl L-malate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Diethyl L-malate synthesis. This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot and optimize their experimental workflows. Here you will find answers to frequently asked questions, detailed troubleshooting guides, comprehensive experimental protocols, and comparative data to enhance your synthesis yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent method is the Fischer esterification of L-malic acid with ethanol using an acid catalyst. This reaction involves heating the reactants to drive the equilibrium towards the formation of the diethyl ester and water.[1][2]

Q2: Why is water removal critical during the synthesis of this compound?

A2: The esterification reaction is a reversible process that produces water as a byproduct. Based on Le Châtelier's principle, the presence of water can shift the equilibrium back towards the reactants (L-malic acid and ethanol), thereby reducing the yield of this compound.[3] Continuous removal of water is essential to drive the reaction to completion.

Q3: What types of catalysts are effective for this compound synthesis?

A3: A variety of acid catalysts can be employed. Traditional homogeneous catalysts like sulfuric acid (H₂SO₄) and hydrochloric acid (HCl) are effective.[1][4] Thionyl chloride (SOCl₂) can also be used and gives high yields.[5][6] More environmentally friendly and reusable heterogeneous catalysts, such as acidic ion-exchange resins (e.g., Amberlyst) and solid acid catalysts like zeolites, are increasingly preferred.[3][7][8]

Q4: What are the primary side reactions to be aware of during this compound synthesis?

A4: The main side reactions include dehydration of L-malic acid or the product to form diethyl fumarate and diethyl maleate.[9] These unsaturated esters can be difficult to separate from the desired product. The choice of catalyst and reaction temperature can influence the extent of these side reactions. For instance, using sulfuric acid as a catalyst can lead to a higher percentage of these impurities.[9]

Q5: How can I monitor the progress of the reaction?

A5: The reaction progress can be monitored by tracking the disappearance of L-malic acid or the formation of this compound. Techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) are commonly used.[2] For reactions involving azeotropic distillation, the cessation of water collection in a Dean-Stark trap indicates the reaction is nearing completion.[3][8]

Troubleshooting Guides

Problem Potential Cause Suggested Solution
Low or No Product Yield Inefficient Water Removal: The esterification is an equilibrium reaction.Employ a Dean-Stark apparatus with an azeotropic solvent (e.g., toluene, cyclohexane) to continuously remove water. Alternatively, use molecular sieves to absorb the water formed.[3][8]
Suboptimal Reaction Temperature: The reaction rate is temperature-dependent.Increase the reaction temperature to the reflux temperature of the alcohol or solvent. Be cautious, as excessively high temperatures can promote side reactions.[3]
Inadequate Catalyst Activity or Concentration: The catalyst may be old, inactive, or used in an insufficient amount.Ensure the catalyst is fresh and active. For heterogeneous catalysts, ensure proper stirring to overcome mass transfer limitations. Consider increasing the catalyst loading.[3]
Formation of Significant Side Products (e.g., Diethyl Fumarate) High Reaction Temperature: Dehydration reactions are favored at higher temperatures.Carefully control the reaction temperature. Optimize for a temperature that provides a reasonable reaction rate without significant side product formation.[3][9]
Prolonged Reaction Time at High Temperature: Extended reaction times can lead to increased formation of byproducts.Monitor the reaction closely and stop it once the desired conversion of the starting material is achieved.
Choice of Catalyst: Some catalysts, like sulfuric acid, can promote more side reactions.Consider using milder or more selective catalysts, such as certain ion-exchange resins (e.g., Amberlyst 36 Dry), which have been shown to provide a good balance between conversion and selectivity.[9]
Difficulty in Product Purification Presence of Unreacted L-malic Acid: L-malic acid is highly polar and can complicate extraction.After the reaction, neutralize the remaining acid catalyst. Wash the organic layer with a saturated sodium bicarbonate solution to remove unreacted L-malic acid.
Close Boiling Points of Product and Side Products: Diethyl fumarate and diethyl maleate have boiling points close to this compound.Employ fractional distillation under reduced pressure for efficient separation. Alternatively, silica gel column chromatography can be used for purification.[5][6]

Experimental Protocols

Protocol 1: Esterification using Thionyl Chloride

This method is known for its high yield.

Materials:

  • L-malic acid

  • Anhydrous ethanol

  • Thionyl chloride (SOCl₂)

  • Ethyl acetate

  • Saturated sodium chloride solution

  • Anhydrous sodium sulfate

  • Petroleum ether

Procedure:

  • Dissolve L-malic acid (e.g., 80 g, 600 mmol) in anhydrous ethanol (500 mL) in a flask.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add thionyl chloride (e.g., 100 mL, 1.5 mol) dropwise to the solution while maintaining the temperature at 0 °C.

  • Stir the reaction mixture at 0 °C for 20 minutes.

  • Allow the mixture to warm to room temperature and continue stirring overnight.

  • Upon completion, remove the solvent by concentration under reduced pressure.

  • Extract the residue with ethyl acetate (3 x 1000 mL).

  • Combine the organic phases and wash sequentially with water (2 x 500 mL) and saturated sodium chloride solution (2 x 500 mL).

  • Dry the organic layer with anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography (eluent: petroleum ether/ethyl acetate = 20:1) to obtain this compound. A yield of 99% has been reported with this method.[5][6]

Protocol 2: Esterification using a Solid Acid Catalyst (Acid Zeolite)

This protocol offers high conversion rates and easier catalyst removal.

Materials:

  • L-malic acid (can be adapted from maleic anhydride protocol)

  • Absolute ethanol

  • Acid zeolite catalyst

  • Water entrainer (e.g., cyclohexane, benzene, or toluene)

Procedure:

  • To a reaction vessel equipped with a Dean-Stark trap, reflux condenser, and thermometer, add L-malic acid, absolute ethanol, acid zeolite, and the water entrainer. A suggested ratio for a similar reaction is 5g maleic anhydride, 12g ethanol, and 0.3g acid zeolite.[8]

  • Heat the mixture to reflux. Water formed during the reaction will be collected in the Dean-Stark trap as an azeotrope with the entrainer.

  • Continue the reaction until no more water is collected in the trap, and then for an additional 25-30 minutes.[8]

  • Stop heating and allow the mixture to cool to room temperature.

  • Separate the catalyst by filtration.

  • Wash the reaction solution with water.

  • Dry the organic layer and purify by distillation, collecting the fraction at the appropriate boiling point. This method has been reported to achieve a conversion rate of over 99.5% for diethyl maleate.[8]

Quantitative Data Summary

Catalyst Substrate Yield (%) Temperature (°C) Reaction Time Key Observations Reference
Thionyl ChlorideL-malic acid990 to Room TempOvernightHigh yield, requires purification by column chromatography.[5][6]
HClL-malic acid---A common method for esterification.[4]
Acid ZeoliteMaleic Anhydride>99.5 (Conversion)Reflux~0.5 hHigh conversion in a short time, environmentally friendly.[7][8]
Indion 730 (Cation-Exchange Resin)Maleic AcidHigh (outperforms other resins)805 hSuperior performance compared to other ion-exchange resins.[7]
Sulfuric AcidMalic Acid95 (Conversion)Boiling with azeotropic distillation80 minHigh conversion but also the highest percentage of impurities (fumaric and maleic esters).[9]
Amberlyst 36 DryMalic Acid-Boiling with azeotropic distillation80 minProvides an optimal ratio between conversion and selectivity.[9]

Visualizations

Chemical Reaction Pathway

Fischer Esterification of L-Malic Acid cluster_reactants Reactants cluster_products Products L-Malic_Acid L-Malic Acid (HOOC-CH(OH)-CH2-COOH) Catalyst H+ (Acid Catalyst) L-Malic_Acid->Catalyst Ethanol Ethanol (CH3CH2OH) Ethanol->Catalyst Diethyl_L-Malate This compound (EtOOC-CH(OH)-CH2-COOEt) Water Water (H2O) Catalyst->Diethyl_L-Malate Catalyst->Water

Caption: Fischer Esterification of L-Malic Acid to this compound.

Experimental Workflow: Synthesis and Purification

A 1. Mix Reactants L-Malic Acid, Ethanol, Catalyst B 2. Reaction Heating under reflux A->B C 3. Water Removal (e.g., Dean-Stark Trap) B->C D 4. Work-up Neutralization & Washing B->D C->B Drives Equilibrium E 5. Drying (e.g., Anhydrous Na2SO4) D->E F 6. Purification Distillation or Chromatography E->F G Final Product This compound F->G

Caption: General workflow for this compound synthesis and purification.

References

Standard work-up procedure for Diethyl L-malate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of Diethyl L-malate. The information is tailored for researchers, scientists, and professionals in drug development.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, providing potential causes and solutions in a question-and-answer format.

Issue 1: Low Yield of this compound

Q: My reaction has resulted in a significantly lower yield than expected. What are the common causes and how can I improve it?

A: Low yields in the synthesis of this compound, typically achieved through Fischer esterification of L-malic acid with ethanol in the presence of an acid catalyst, can be attributed to several factors:

  • Incomplete Reaction: The esterification reaction is an equilibrium process.[1] To drive the reaction towards the product side, it is crucial to use a large excess of the alcohol (ethanol) and/or remove the water formed during the reaction.[1][2]

    • Solution: Use anhydrous ethanol as a solvent to provide a large excess of one reactant.[3] Consider using a Dean-Stark apparatus to remove water azeotropically if the reaction is conducted in a suitable solvent like toluene.[2]

  • Presence of Water: Any moisture in the starting materials or glassware will shift the equilibrium back towards the reactants, reducing the yield.[4]

    • Solution: Ensure all glassware is thoroughly dried before use. Use anhydrous L-malic acid and absolute ethanol.[5]

  • Suboptimal Reaction Temperature: The reaction temperature affects the rate of reaction. A temperature that is too low will lead to an incomplete reaction within a reasonable timeframe, while a temperature that is too high may promote side reactions.[4]

    • Solution: Gradually increase the reaction temperature while monitoring the progress of the reaction by Thin-Layer Chromatography (TLC). For the synthesis of this compound using thionyl chloride, the reaction is typically started at 0°C and then allowed to warm to room temperature overnight.[3]

  • Product Loss During Work-up: this compound has some solubility in water, and significant amounts can be lost during the aqueous washing steps of the work-up.

    • Solution: Minimize the volume of water used for washing. Back-extract the aqueous layers with the organic solvent (e.g., ethyl acetate) to recover any dissolved product. Ensure the pH of the washing solution is controlled to prevent hydrolysis of the ester.[6]

Issue 2: Presence of Impurities in the Final Product

Q: My final product is not pure. What are the likely impurities and how can I remove them?

A: The most common impurities in this compound synthesis are unreacted L-malic acid and side products from dehydration reactions.

  • Unreacted L-malic Acid: Due to the equilibrium nature of the Fischer esterification, some starting material may remain.

    • Solution: During the work-up, wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize and remove any unreacted L-malic acid.[7]

  • Side Products (Diethyl Fumarate and Diethyl Maleate): The hydroxyl group of L-malic acid can be eliminated under acidic conditions, especially at elevated temperatures, to form fumaric acid and maleic acid, which are then esterified to their corresponding diethyl esters.[8]

    • Solution: Maintain a controlled reaction temperature to minimize dehydration.[8] Purification by silica gel column chromatography is effective in separating these less polar byproducts from the more polar this compound.[3] A solvent system such as petroleum ether/ethyl acetate can be used for elution.[3]

Issue 3: Difficulty in Product Purification

Q: I am having trouble purifying my this compound. What are the best methods?

A: The choice of purification method depends on the nature and quantity of the impurities.

  • Distillation: Vacuum distillation is a suitable method for purifying this compound, especially for larger quantities.[9] However, if the boiling points of the impurities are close to that of the product, fractional distillation under reduced pressure is recommended.[5]

  • Column Chromatography: For smaller scales or when high purity is required, silica gel column chromatography is the preferred method.[3] It is particularly effective for removing side products like diethyl fumarate and diethyl maleate.[3][8]

Frequently Asked Questions (FAQs)

Q1: What is a standard work-up procedure for the synthesis of this compound?

A1: A typical work-up procedure after the reaction is complete involves the following steps:

  • Solvent Removal: The excess ethanol is removed under reduced pressure.[3]

  • Extraction: The residue is dissolved in an organic solvent such as ethyl acetate.[3]

  • Washing: The organic layer is washed sequentially with water, a saturated aqueous solution of sodium bicarbonate (to remove unreacted acid), and finally with brine (saturated sodium chloride solution) to remove residual water and aid in phase separation.[3][7]

  • Drying: The organic layer is dried over an anhydrous drying agent like sodium sulfate.[3]

  • Concentration: The drying agent is filtered off, and the solvent is removed under reduced pressure to yield the crude product.[3]

  • Purification: The crude product is then purified, typically by silica gel column chromatography.[3]

Q2: How can I monitor the progress of the reaction?

A2: The progress of the esterification reaction can be monitored using Thin-Layer Chromatography (TLC). A suitable eluent system, such as a mixture of hexane and ethyl acetate, can be used to separate the non-polar product (this compound) from the more polar starting material (L-malic acid).[7] The disappearance of the L-malic acid spot indicates the completion of the reaction.

Q3: What are the expected spectroscopic data for this compound?

A3: The structure of this compound can be confirmed by spectroscopic methods. For example, the 1H NMR spectrum in CDCl3 would show characteristic peaks for the different protons in the molecule.[3] GC-MS is another powerful technique to confirm the identity and purity of the product, with characteristic fragmentation patterns.[10]

Quantitative Data Summary

The following table summarizes key quantitative data related to the synthesis and properties of this compound.

ParameterValueReference
Yield Up to 99% (with thionyl chloride)[3]
70% (from L-(+)-diethyl tartrate)[9]
Purity >97.0% (GC)
Boiling Point 122-124 °C at 12 mmHg[11]
253 °C at 760 mmHg[12]
Density 1.128 g/mL at 25 °C[11]
Specific Rotation [α]D20 -10.0 to -13.0 deg (neat)

Experimental Protocol: Fischer Esterification of L-Malic Acid

This protocol describes a common method for the synthesis of this compound using thionyl chloride as a catalyst.

Materials:

  • L-Malic acid

  • Anhydrous ethanol

  • Thionyl chloride

  • Ethyl acetate

  • Petroleum ether

  • Water

  • Saturated sodium chloride solution

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve L-malic acid (e.g., 80 g, 600 mmol) in anhydrous ethanol (500 mL) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.[3]

  • Cool the mixture to 0 °C in an ice bath.[3]

  • Slowly add thionyl chloride (e.g., 100 mL, 1.5 mol) dropwise to the stirred solution, maintaining the temperature at 0 °C.[3]

  • After the addition is complete, stir the reaction mixture at 0 °C for 20 minutes.[3]

  • Remove the ice bath and allow the reaction to warm to room temperature. Continue stirring overnight.[3]

  • Concentrate the reaction mixture under reduced pressure to remove the excess ethanol.[3]

  • Extract the residue with ethyl acetate (e.g., 3 x 1000 mL).[3]

  • Combine the organic phases and wash sequentially with water (2 x 500 mL) and saturated sodium chloride solution (2 x 500 mL).[3]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[3]

  • Purify the crude product by silica gel column chromatography using a petroleum ether/ethyl acetate gradient (e.g., starting with 20:1) as the eluent to afford pure this compound.[3]

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Dissolve L-Malic Acid in Anhydrous Ethanol add_socl2 Add Thionyl Chloride at 0°C start->add_socl2 react_rt Stir Overnight at Room Temperature add_socl2->react_rt concentrate1 Concentrate under Reduced Pressure react_rt->concentrate1 extract Extract with Ethyl Acetate concentrate1->extract wash Wash with Water and Brine extract->wash dry Dry over Anhydrous Na2SO4 wash->dry concentrate2 Concentrate to get Crude Product dry->concentrate2 chromatography Silica Gel Column Chromatography concentrate2->chromatography product Pure this compound chromatography->product

Caption: Experimental workflow for the synthesis of this compound.

signaling_pathway cluster_main Desired Reaction cluster_side Side Reaction L_Malic_Acid L-Malic Acid Diethyl_L_malate This compound L_Malic_Acid->Diethyl_L_malate Dehydration Dehydration (-H2O) L_Malic_Acid->Dehydration Ethanol Ethanol Ethanol->Diethyl_L_malate Acid_Catalyst Acid Catalyst (e.g., H+) Acid_Catalyst->Diethyl_L_malate Water Water Fumaric_Maleic_Acid Fumaric Acid & Maleic Acid Dehydration->Fumaric_Maleic_Acid Esterification Esterification Fumaric_Maleic_Acid->Esterification Side_Products Diethyl Fumarate & Diethyl Maleate Esterification->Side_Products

Caption: Desired and side reaction pathways in this compound synthesis.

References

Technical Support Center: Monitoring Diethyl L-malate Reactions with Thin-Layer Chromatography (TLC)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who are monitoring reactions involving diethyl L-malate using Thin-Layer Chromatography (TLC).

Frequently Asked Questions (FAQs)

Q1: What is a typical reaction for which TLC is used to monitor this compound?

A1: A common application is monitoring the synthesis of this compound through the Fischer esterification of L-malic acid with ethanol, typically catalyzed by an acid such as sulfuric acid. TLC allows for the qualitative assessment of the reaction's progress by tracking the consumption of the L-malic acid starting material and the formation of the this compound product.

Q2: Which solvent system (eluent) is recommended for separating L-malic acid and this compound on a silica TLC plate?

A2: A mixture of a non-polar and a moderately polar solvent is generally effective. A common starting point is a hexane and ethyl acetate mixture. The polarity should be adjusted based on the observed separation. For instance, a 7:3 or 4:6 mixture of hexane:ethyl acetate can be a good starting point.[1] To prevent streaking of the acidic starting material, L-malic acid, it is highly recommended to add a small amount (e.g., 0.5-1%) of a volatile acid like acetic acid or formic acid to the eluent.[1][2]

Q3: How can I visualize the spots of L-malic acid and this compound on the TLC plate?

A3: Since neither L-malic acid nor this compound are strongly UV-active, chemical staining is necessary for visualization.[3]

  • Potassium Permanganate (KMnO₄) Stain: This is a versatile stain that reacts with oxidizable functional groups. The hydroxyl group in L-malic acid and, to a lesser extent, the ester groups will appear as yellow-brown spots on a purple background upon gentle heating.[4][5]

  • Bromocresol Green Stain: This stain is highly specific for acidic compounds. L-malic acid will appear as a distinct yellow spot on a blue background, making it an excellent choice for specifically tracking the disappearance of the starting material.[6][7]

  • p-Anisaldehyde Stain: This is a good general-purpose stain that can produce a range of colors for different functional groups upon heating, which can help in differentiating the product from the starting material.

Q4: What are the expected Rf values for L-malic acid and this compound?

A4: The Rf (retardation factor) value is highly dependent on the specific TLC plate, solvent system, and experimental conditions. However, a clear distinction in Rf values is expected due to the significant difference in polarity between the di-carboxylic acid and its diethyl ester. The more polar L-malic acid will have a low Rf value, remaining close to the baseline, while the less polar this compound will travel further up the plate, resulting in a higher Rf value.[1]

Data Presentation

The following table summarizes representative Rf values for the esterification of L-malic acid. Note that these are illustrative values and actual results may vary.

CompoundStructurePolarityExpected Rf Value (Hexane:Ethyl Acetate 1:1 + 1% Acetic Acid)
L-Malic Acid (Starting Material)HOOC-CH(OH)-CH₂-COOHHigh~ 0.1 - 0.2
This compound (Product)C₂H₅OOC-CH(OH)-CH₂-COOC₂H₅Medium~ 0.6 - 0.7

Experimental Protocols

Protocol 1: Monitoring the Esterification of L-Malic Acid by TLC
  • Sample Preparation:

    • Prepare three separate micro-capillary spotters or glass pipettes for spotting.

    • Label three small vials: "SM" for L-malic acid starting material, "C" for co-spot, and "R" for the reaction mixture.

    • In the "SM" vial, dissolve a small amount of L-malic acid in ethanol.

    • At desired time points (e.g., t=0, 1h, 2h, etc.), withdraw a small aliquot of the reaction mixture using a capillary tube and dilute it with a small amount of a suitable solvent (like ethanol or ethyl acetate) in the "R" vial to prevent overloading the TLC plate.

  • TLC Plate Preparation:

    • Using a soft pencil, gently draw a straight baseline (origin) about 1 cm from the bottom of a silica gel TLC plate.[8]

    • Mark three evenly spaced lanes on the baseline, corresponding to "SM", "C", and "R".

  • Spotting the TLC Plate:

    • Using a capillary spotter, apply a small spot of the L-malic acid solution onto the "SM" lane on the baseline.

    • Apply a spot of the diluted reaction mixture onto the "R" lane.

    • For the co-spot lane ("C"), first apply a spot of the L-malic acid solution, and after it dries, apply a spot of the reaction mixture directly on top of it.

    • Ensure the spots are small and concentrated by applying the sample in several small portions, allowing the solvent to evaporate completely between applications.[9]

  • Developing the TLC Plate:

    • Prepare the developing chamber by pouring the chosen eluent (e.g., Hexane:Ethyl Acetate 1:1 with 1% acetic acid) to a depth of about 0.5 cm.

    • Place a piece of filter paper in the chamber to ensure saturation of the atmosphere with solvent vapors. Close the chamber and let it equilibrate for 5-10 minutes.

    • Carefully place the spotted TLC plate into the chamber, ensuring the baseline is above the solvent level. Close the chamber.

    • Allow the solvent front to ascend the plate until it is about 1 cm from the top.

    • Remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to air dry completely in a fume hood.

  • Visualization:

    • Prepare your chosen stain (e.g., potassium permanganate).

    • Holding the dried TLC plate with forceps, quickly dip it into the staining solution.

    • Remove the plate and wipe the excess stain from the back with a paper towel.

    • Gently warm the plate with a heat gun until the spots appear.[3]

  • Analysis:

    • Observe the spots in each lane. The L-malic acid spot ("SM") should be near the baseline. In the "R" lane, you should see the L-malic acid spot diminishing over time and a new spot with a higher Rf value (this compound) appearing and intensifying.

    • The co-spot lane helps to confirm the identity of the spots.

    • Calculate the Rf value for each spot using the formula: Rf = (distance traveled by the spot) / (distance traveled by the solvent front).

Troubleshooting Guides

This section addresses common problems encountered when monitoring this compound reactions with TLC.

Problem 1: The L-malic acid spot is streaking or elongated.

  • Cause: Carboxylic acids can interact strongly with the silica gel stationary phase, leading to poor spot shape.[2][8]

  • Solution: Add a small percentage (0.5-2%) of a volatile acid, such as acetic acid or formic acid, to your mobile phase. This protonates the silica surface and the carboxyl groups, reducing the strong interactions and resulting in more compact spots.[2][10]

  • Solution: The sample may be overloaded. Try diluting the sample before spotting it on the TLC plate.[9][10]

Problem 2: No spots are visible on the TLC plate after staining.

  • Cause: The concentration of the analyte in the spotted sample may be too low.[9]

  • Solution: Concentrate your sample before spotting, or spot the sample multiple times in the same location, ensuring the solvent dries between each application.[9]

  • Cause: The compound may have evaporated from the plate during drying, especially if it is volatile and excessive heat was used.

  • Solution: Use gentle heating for visualization. If the product is known to be volatile, TLC may not be the most suitable monitoring technique.

  • Cause: The staining reagent used is not appropriate for the functional groups present.

  • Solution: Use a broad-spectrum stain like potassium permanganate or p-anisaldehyde, which are effective for a wide range of organic compounds.

Problem 3: The spots are too high (Rf > 0.8) or too low (Rf < 0.2).

  • Cause (Spots too high): The eluent is too polar, causing all components to travel with the solvent front.

  • Solution: Decrease the polarity of the eluent. For a hexane/ethyl acetate system, increase the proportion of hexane.[10]

  • Cause (Spots too low): The eluent is not polar enough to move the compounds up the plate.

  • Solution: Increase the polarity of the eluent. For a hexane/ethyl acetate system, increase the proportion of ethyl acetate.[10]

Problem 4: The spots for the reactant and product are not well-separated.

  • Cause: The chosen solvent system does not provide adequate resolution.

  • Solution: Experiment with different solvent systems. Try changing the ratio of your current solvents or introducing a different solvent (e.g., trying a dichloromethane/methanol system). Sometimes, a small change in the solvent composition can significantly improve separation.

Visualizations

G cluster_workflow Experimental Workflow for TLC Monitoring prep 1. Sample Preparation (SM, Co-spot, Reaction) spot 2. Spot TLC Plate prep->spot dev 3. Develop Plate in Chamber spot->dev dry 4. Dry Plate & Mark Solvent Front dev->dry vis 5. Visualize with Stain (e.g., KMnO4) dry->vis analyze 6. Analyze Results (Calculate Rf values) vis->analyze G cluster_troubleshooting TLC Troubleshooting Guide start Problem Observed? streak Streaking of Acid Spot? start->streak Yes no_spots No Spots Visible? start->no_spots No streak->no_spots No sol_streak Add 1% Acetic Acid to Eluent or Dilute Sample streak->sol_streak Yes bad_rf Poor Rf Values? no_spots->bad_rf No sol_no_spots Concentrate Sample or Use a Different Stain no_spots->sol_no_spots Yes sol_bad_rf Adjust Eluent Polarity: More polar for low Rf Less polar for high Rf bad_rf->sol_bad_rf Yes end Problem Resolved sol_streak->end sol_no_spots->end sol_bad_rf->end

References

Technical Support Center: Overcoming Challenges in the Distillation of Diethyl L-malate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and overcoming common challenges encountered during the distillation of Diethyl L-malate.

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving issues that may arise during the distillation of this compound.

Problem 1: Product Decomposition (Darkening of Color, Low Yield)

Possible Causes:

  • The distillation temperature is too high.

  • Prolonged heating time.

  • Presence of acidic or basic impurities that catalyze decomposition.

Troubleshooting Workflow:

Troubleshooting Product Decomposition start Decomposition Observed (Dark Color, Low Yield) check_temp Is Distillation Temperature Too High? start->check_temp reduce_temp Action: Lower Heating Mantle Temperature check_temp->reduce_temp Yes check_pressure Is Vacuum Pressure Sufficiently Low? check_temp->check_pressure No end Problem Resolved reduce_temp->end improve_vacuum Action: Check for Leaks, Improve Vacuum Pump Performance check_pressure->improve_vacuum No check_impurities Are Acidic/Basic Impurities Present? check_pressure->check_impurities Yes improve_vacuum->end neutralize Action: Neutralize Crude Product Before Distillation check_impurities->neutralize Yes check_impurities->end No neutralize->end

Caption: Troubleshooting workflow for product decomposition.

Problem 2: Bumping / Unstable Boiling

Possible Causes:

  • Lack of boiling chips or inefficient stirring.

  • Vacuum applied too rapidly.

  • Uneven heating of the distillation flask.

Troubleshooting Workflow:

Troubleshooting Bumping/Unstable Boiling start Bumping or Unstable Boiling check_boiling_aids Are Boiling Chips or a Stir Bar Being Used? start->check_boiling_aids add_boiling_aids Action: Add Boiling Chips or a Magnetic Stir Bar check_boiling_aids->add_boiling_aids No check_vacuum_rate Was Vacuum Applied Too Rapidly? check_boiling_aids->check_vacuum_rate Yes end Problem Resolved add_boiling_aids->end apply_vacuum_slowly Action: Apply Vacuum Gradually check_vacuum_rate->apply_vacuum_slowly Yes check_heating Is Heating Uneven? check_vacuum_rate->check_heating No apply_vacuum_slowly->end use_heating_mantle Action: Use a Heating Mantle with Stirring for Even Heat check_heating->use_heating_mantle Yes check_heating->end No use_heating_mantle->end

Caption: Troubleshooting workflow for unstable boiling.

Frequently Asked Questions (FAQs)

Q1: What is the recommended vacuum pressure for distilling this compound?

A1: To avoid thermal decomposition, it is recommended to distill this compound under a vacuum. A pressure of 12 mmHg allows for distillation at a boiling point of 122-124 °C.[1][2] Lowering the pressure further will decrease the required temperature.

Q2: How can I remove unreacted L-malic acid before distillation?

A2: Unreacted L-malic acid is a common impurity from the synthesis of this compound. It is a solid with a very low vapor pressure and will remain in the distillation flask.[1][3][4] To neutralize any residual acidity which could catalyze decomposition, you can wash the crude product with a saturated solution of sodium bicarbonate, followed by a water wash, and then dry the organic layer before distillation.

Q3: My distillate is cloudy. What could be the cause?

A3: Cloudiness in the distillate is often due to the presence of water. Ensure that all glassware is thoroughly dried before setting up the distillation apparatus and that the crude this compound is dried with a suitable drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate) before distillation.

Q4: I am having trouble achieving a good vacuum. What should I check?

A4: Leaks are the most common cause of a poor vacuum. Check all ground glass joints to ensure they are properly sealed with vacuum grease. Inspect all tubing for cracks or loose connections. Ensure your vacuum pump is in good working order and the pump oil is clean. A cold trap between your apparatus and the vacuum pump can also help maintain a good vacuum.

Q5: Can I distill this compound at atmospheric pressure?

A5: While this compound has a reported atmospheric boiling point of around 253-281.6°C, heating to this temperature can cause significant decomposition.[5][6][7] Therefore, vacuum distillation is strongly recommended to obtain a pure product with a good yield.

Data Presentation

Table 1: Physical Properties of this compound and Potential Impurities

CompoundMolecular Weight ( g/mol )Boiling Point (°C) at 760 mmHgBoiling Point (°C) at Reduced PressureDensity (g/mL)
This compound190.19253 - 281.6[5][6][7]122-124 @ 12 mmHg[1][2]1.128 - 1.149[1][6]
L-Malic Acid134.09DecomposesVery low vapor pressure[1][3]1.601
Ethanol46.0778.37-0.789
Sulfuric Acid (catalyst)98.08337-1.84

Experimental Protocols

Protocol: Vacuum Distillation of Crude this compound

1. Pre-distillation Workup: a. Transfer the crude this compound to a separatory funnel. b. Wash the crude product with a saturated aqueous solution of sodium bicarbonate to neutralize any residual acid catalyst. Vent the funnel frequently to release any evolved CO2. c. Separate the organic layer and wash it with deionized water, followed by a wash with brine (saturated NaCl solution). d. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. e. Filter off the drying agent. The resulting clear liquid is ready for distillation.

2. Distillation Apparatus Setup: a. Assemble a standard vacuum distillation apparatus as shown in the diagram below. Ensure all glassware is clean and completely dry. b. Use a round-bottom flask that is no more than two-thirds full of the crude this compound. c. Add a magnetic stir bar or a few boiling chips to the distillation flask to ensure smooth boiling. d. Lightly grease all ground-glass joints with a suitable vacuum grease to ensure a good seal. e. Use a Claisen adapter to prevent bumping of the material into the condenser. f. Place a thermometer with the bulb positioned just below the side arm leading to the condenser to accurately measure the vapor temperature. g. Connect the apparatus to a vacuum pump with a cold trap in between.

Vacuum Distillation Setup cluster_0 Distillation Flask cluster_1 Condenser Assembly cluster_2 Receiving Flask cluster_3 Vacuum System flask Round-bottom Flask (with crude this compound and stir bar) heating Heating Mantle with Stirrer claisen Claisen Adapter flask->claisen thermometer Thermometer condenser Condenser claisen->condenser water_in Water In condenser->water_in water_out Water Out condenser->water_out receiving_flask Receiving Flask condenser->receiving_flask vacuum_adapter Vacuum Adapter receiving_flask->vacuum_adapter cold_trap Cold Trap vacuum_adapter->cold_trap vacuum_pump Vacuum Pump cold_trap->vacuum_pump

Caption: Diagram of a standard vacuum distillation apparatus.

3. Distillation Procedure: a. Begin stirring the crude this compound. b. Turn on the cooling water to the condenser. c. Gradually apply the vacuum to the system. Monitor the pressure using a manometer. d. Once the desired vacuum is reached and stable, begin to gently heat the distillation flask using a heating mantle. e. Collect any low-boiling fractions (e.g., residual ethanol) in a separate receiving flask and discard. f. As the vapor temperature approaches the expected boiling point of this compound at the applied pressure, change to a clean, pre-weighed receiving flask to collect the main product fraction. g. Maintain a slow and steady distillation rate by carefully controlling the heat input. The vapor temperature should remain constant during the collection of the pure fraction. h. Once the majority of the product has distilled, and the temperature begins to drop or rise significantly, stop the distillation. i. Turn off the heat and allow the apparatus to cool to room temperature before slowly and carefully releasing the vacuum. j. Weigh the receiving flask to determine the yield of purified this compound.

References

Technical Support Center: Diethyl L-malate Synthesis & Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges encountered during the synthesis and purification of Diethyl L-malate.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a this compound synthesis?

A1: The most prevalent impurities are diethyl fumarate and diethyl maleate. These are formed through a dehydration side reaction of the starting material, L-malic acid, or the product, this compound, during the esterification process. Other potential impurities include unreacted L-malic acid and residual acid catalyst.

Q2: Which analytical techniques are recommended for monitoring the purity of this compound?

A2: Gas Chromatography-Mass Spectrometry (GC-MS) is highly effective for both qualitative and quantitative analysis of this compound and its volatile impurities. Thin-Layer Chromatography (TLC) is a quick and convenient method for monitoring the progress of the reaction and the effectiveness of purification steps. For TLC, a common eluent system is a mixture of hexane and ethyl acetate.

Q3: What is the general workflow for purifying crude this compound?

A3: A standard purification workflow involves several steps:

  • Work-up: Neutralization of the acid catalyst followed by liquid-liquid extraction.

  • Washing: The organic extract is washed to remove water-soluble impurities.

  • Drying: Removal of residual water from the organic phase.

  • Purification: Further purification is achieved through column chromatography or vacuum distillation to separate the desired ester from structurally similar impurities.

Troubleshooting Guides

Issue 1: Low Yield of this compound
Potential Cause Recommended Solution
Incomplete Reaction Ensure the reaction has been allowed to proceed for a sufficient amount of time. Monitor the reaction progress using TLC. Consider extending the reaction time or slightly increasing the temperature if starting material is still present.
Presence of Water Fischer esterification is an equilibrium reaction. The presence of water in the reagents or glassware can shift the equilibrium back towards the reactants, reducing the yield.[1] Ensure all glassware is thoroughly dried and use anhydrous ethanol and reagents.
Product Loss During Work-up This compound has some solubility in water. Minimize the volume of aqueous washes and perform them quickly. Back-extract the aqueous layers with the organic solvent to recover any dissolved product.
Suboptimal Reaction Temperature If the temperature is too low, the reaction rate will be slow. If it is too high, it can promote the formation of dehydration byproducts. Maintain the recommended reaction temperature for the specific acid catalyst being used.
Issue 2: High Levels of Diethyl Fumarate/Maleate Impurities
Potential Cause Recommended Solution
High Reaction Temperature Excessive heat promotes the dehydration of malic acid. Maintain a controlled and moderate reaction temperature.
Ineffective Purification Simple distillation may not be sufficient to separate this compound from its geometric isomers due to close boiling points. Utilize fractional vacuum distillation for better separation. Alternatively, flash column chromatography is highly effective.
Choice of Acid Catalyst Strong dehydrating acids like sulfuric acid can increase the formation of unsaturated byproducts. Consider using a milder catalyst or optimizing the catalyst concentration.
Issue 3: Product Discoloration (Yellow or Brownish Tinge)
Potential Cause Recommended Solution
Thermal Decomposition Overheating during distillation or a prolonged reaction at high temperatures can lead to the formation of colored degradation products.
Presence of Chromophoric Impurities Trace impurities with chromophores can cause discoloration.
Decolorization Treatment Treat the crude or purified ester with activated charcoal.[2][3][4] Add a small amount of activated charcoal to a solution of the ester, stir or heat gently for a short period, and then filter the charcoal through a pad of celite. This is often effective at removing colored impurities.[5]

Data Presentation

Table 1: Comparison of Purification Techniques

Purification Method Principle Purity Achieved (Typical) Yield (Typical) Advantages Disadvantages
Flash Column Chromatography Adsorption chromatography based on polarity differences.>98%70-85%Excellent separation of isomers; applicable to thermally sensitive compounds.Requires solvents; can be time-consuming for large scales.
Fractional Vacuum Distillation Separation based on differences in boiling points under reduced pressure.>97%80-90%Scalable; efficient for removing volatile impurities.[1]Requires thermally stable compounds; less effective if boiling points are very close.
Aqueous Wash (Saturated NaHCO₃) Acid-base extraction to remove acidic impurities.Removes acidic impurities>95%Simple and quick for removing acid catalyst and unreacted L-malic acid.Risk of ester hydrolysis if not performed quickly and at low temperatures.

Table 2: Analytical Data for this compound and Key Impurities

Compound Boiling Point (°C) Expected TLC Rf Value (20% EtOAc in Hexane) *Key GC-MS Fragments (m/z)
This compound122-124 @ 12 mmHg[6][7]~0.35145, 117, 102, 71, 45, 29
Diethyl Fumarate218 @ 760 mmHg~0.57[8]172, 144, 127, 99, 71, 45, 29
Diethyl Maleate225 @ 760 mmHg[9]~0.34[8]172, 144, 127, 99, 71, 45, 29

*Note: Rf values are estimates and can vary based on specific TLC plate, chamber saturation, and temperature.

Experimental Protocols

Protocol 1: Flash Column Chromatography
  • TLC Analysis: Determine an appropriate eluent system by TLC. A good starting point is 20% ethyl acetate in hexane. The desired product, this compound, should have an Rf value of approximately 0.3.[10]

  • Column Packing:

    • Use silica gel with a mesh size of 230-400.

    • The ratio of silica gel to crude product should be between 30:1 to 50:1 by weight for good separation.[10][11][12][13]

    • Pack the column using the chosen eluent system (e.g., 10% ethyl acetate in hexane) as a slurry.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the eluent or a more polar solvent like dichloromethane.

    • Alternatively, for "dry loading," dissolve the crude product, add a small amount of silica gel, and evaporate the solvent. Load the resulting powder onto the column.[11]

  • Elution:

    • Start with a less polar eluent system (e.g., 10% ethyl acetate in hexane) and gradually increase the polarity (e.g., to 20-30% ethyl acetate in hexane).

    • Collect fractions and monitor them by TLC.

  • Product Isolation: Combine the fractions containing the pure this compound and remove the solvent using a rotary evaporator.

Protocol 2: Vacuum Distillation
  • Apparatus Setup: Assemble a fractional distillation apparatus suitable for vacuum operation. Ensure all joints are well-sealed.

  • Distillation Conditions:

    • The boiling point of this compound is approximately 122-124 °C at 12 mmHg.[6][7]

    • Heat the distillation flask evenly using a heating mantle.

  • Fraction Collection:

    • Collect a forerun fraction of any lower-boiling impurities.

    • Collect the main fraction at the expected boiling point and pressure.

    • Leave a small amount of residue in the distillation flask to avoid distilling any high-boiling impurities.

  • Purity Check: Analyze the collected main fraction by GC-MS or TLC to confirm its purity.

Protocol 3: Decolorization with Activated Charcoal
  • Dissolution: Dissolve the colored this compound in a suitable organic solvent (e.g., ethyl acetate or ethanol).

  • Treatment: Add a small amount of activated charcoal (typically 1-2% w/w relative to the ester) to the solution.[2]

  • Agitation: Stir the mixture at room temperature for 15-30 minutes. Gentle heating can sometimes improve efficiency, but avoid high temperatures.[2]

  • Filtration: Filter the mixture through a pad of celite or a fine filter paper to remove the activated charcoal.

  • Solvent Removal: Remove the solvent using a rotary evaporator to obtain the decolorized product.

Mandatory Visualizations

G cluster_synthesis Synthesis cluster_workup Work-up & Initial Purification cluster_final_purification Final Purification L-Malic Acid + Ethanol L-Malic Acid + Ethanol Crude this compound Crude this compound L-Malic Acid + Ethanol->Crude this compound Acid Catalyst (e.g., H2SO4) Heat Neutralization Neutralization Crude this compound->Neutralization Add NaHCO3(aq) Liquid-Liquid Extraction Liquid-Liquid Extraction Neutralization->Liquid-Liquid Extraction Add Organic Solvent (e.g., Ethyl Acetate) Washing Washing Liquid-Liquid Extraction->Washing Wash with H2O and Brine Drying Drying Washing->Drying Add Anhydrous Na2SO4 Filtered Organic Solution Filtered Organic Solution Drying->Filtered Organic Solution Solvent Removal Solvent Removal Filtered Organic Solution->Solvent Removal Rotary Evaporation Purification Choice Purification Choice Solvent Removal->Purification Choice Column Chromatography Column Chromatography Purification Choice->Column Chromatography Thermally Sensitive or Close Boiling Points Vacuum Distillation Vacuum Distillation Purification Choice->Vacuum Distillation Thermally Stable Pure this compound Pure this compound Column Chromatography->Pure this compound Vacuum Distillation->Pure this compound

Caption: Experimental workflow for the synthesis and purification of this compound.

References

Best practices for improving the storage stability of Diethyl L-malate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the best practices for improving the storage stability of Diethyl L-malate. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may arise during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

For optimal stability, this compound should be stored in a tightly sealed container in a dry, well-ventilated place at room temperature.[1][2] It is also recommended to protect it from light.

Q2: What are the primary degradation pathways for this compound?

The primary degradation pathway for this compound, like other esters, is hydrolysis. This reaction involves the cleavage of the ester bonds by water, which can be catalyzed by the presence of acids or bases, leading to the formation of L-malic acid and ethanol.

Q3: What are the visible signs of this compound degradation?

Visible signs of degradation can include a change in the physical appearance of the compound, such as cloudiness or the formation of precipitates. A change in the odor of the substance may also indicate decomposition. For quantitative assessment, analytical techniques such as HPLC are necessary to detect the presence of degradation products.

Q4: Can I store this compound in a solution?

If this compound needs to be stored in a solution, it is crucial to use an anhydrous solvent to minimize the risk of hydrolysis. If an aqueous solution is necessary, it should be prepared fresh and buffered to a neutral pH to slow down degradation. Long-term storage in solution is generally not recommended.

Q5: What materials are incompatible with this compound?

This compound is incompatible with strong acids, strong bases, oxidizing agents, and reducing agents. Contact with these substances can accelerate its degradation.

Troubleshooting Guide

IssuePossible CauseRecommended Action
Inconsistent experimental results Degradation of this compound stock solution.Prepare fresh solutions for each experiment. If using a stock solution, ensure it has been stored properly and for a limited time. Consider re-evaluating the purity of the stored compound.
Precipitate formation in the sample Hydrolysis of this compound leading to the formation of less soluble L-malic acid.Ensure the use of anhydrous solvents. If water is present, filter the solution before use and take measures to prevent further moisture exposure.
Unexpected peaks in analytical chromatograms (e.g., HPLC) Presence of degradation products.Compare the chromatogram with a reference standard of fresh this compound. The primary degradation products to look for are L-malic acid and ethanol.
Change in pH of the solution over time Acid- or base-catalyzed hydrolysis.If the solution is unbuffered, the formation of L-malic acid can lower the pH, further catalyzing hydrolysis. Use a buffered solution if compatible with the experimental protocol.

Quantitative Stability Data

Hydrolysis Half-life of Diethyl Malonate [3]

pHTemperature (°C)Half-life
450> 5 days (less than 10% hydrolysis)
725137.5 hours
950< 2.4 hours

Note: This data is for Diethyl Malonate and should be used as an estimate for the stability of this compound. Actual stability will vary based on specific experimental conditions.

Experimental Protocols

Stability Indicating HPLC Method

A stability-indicating High-Performance Liquid Chromatography (HPLC) method can be used to separate this compound from its degradation products.

  • Column: C18 reverse-phase column

  • Mobile Phase: A gradient of methanol and water.

  • Detection: UV detector at an appropriate wavelength (e.g., 210 nm).

  • Procedure: A solution of this compound is prepared and injected into the HPLC system. The retention times and peak areas of this compound and any degradation products are monitored over time under various stress conditions.

Forced Degradation Studies

Forced degradation studies are performed to understand the degradation pathways and to validate the stability-indicating nature of the analytical method.

  • Acid Hydrolysis: Incubate a solution of this compound in a dilute acid (e.g., 0.1 M HCl) at an elevated temperature (e.g., 60°C).

  • Base Hydrolysis: Incubate a solution of this compound in a dilute base (e.g., 0.1 M NaOH) at room temperature or slightly elevated temperature.

  • Oxidative Degradation: Treat a solution of this compound with an oxidizing agent (e.g., 3% hydrogen peroxide) at room temperature.

  • Thermal Degradation: Expose a solid or solution sample of this compound to elevated temperatures (e.g., 70°C).

  • Photolytic Degradation: Expose a solution of this compound to UV light.

Visualizations

cluster_storage Optimal Storage Conditions cluster_degradation Factors Leading to Degradation Sealed Container Sealed Container Stable Compound Stable Compound Dry Environment Dry Environment Room Temperature Room Temperature Protection from Light Protection from Light Moisture (Hydrolysis) Moisture (Hydrolysis) Degraded Compound Degraded Compound Acids/Bases Acids/Bases High Temperature High Temperature Light Exposure Light Exposure Oxidizing/Reducing Agents Oxidizing/Reducing Agents This compound This compound This compound->Stable Compound Optimal Storage This compound->Degraded Compound Suboptimal Storage

Caption: Logical relationship between storage conditions and this compound stability.

This compound This compound L-malic acid L-malic acid This compound->L-malic acid + 2 H2O (Acid/Base catalysis) Ethanol Ethanol This compound->Ethanol + 2 H2O (Acid/Base catalysis)

Caption: Primary hydrolysis degradation pathway of this compound.

Start Start Prepare Sample Prepare Sample Start->Prepare Sample Stress Condition Stress Condition Prepare Sample->Stress Condition Acid Hydrolysis Acid Hydrolysis Stress Condition->Acid Hydrolysis Acid Base Hydrolysis Base Hydrolysis Stress Condition->Base Hydrolysis Base Oxidation Oxidation Stress Condition->Oxidation Oxidant Thermal Thermal Stress Condition->Thermal Heat Photolytic Photolytic Stress Condition->Photolytic Light Analyze Sample (e.g., HPLC) Analyze Sample (e.g., HPLC) Acid Hydrolysis->Analyze Sample (e.g., HPLC) Base Hydrolysis->Analyze Sample (e.g., HPLC) Oxidation->Analyze Sample (e.g., HPLC) Thermal->Analyze Sample (e.g., HPLC) Photolytic->Analyze Sample (e.g., HPLC) Evaluate Degradation Evaluate Degradation Analyze Sample (e.g., HPLC)->Evaluate Degradation End End Evaluate Degradation->End

Caption: Experimental workflow for forced degradation studies of this compound.

References

Troubleshooting low product yield in malonic ester synthesis protocols

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Malonic Ester Synthesis

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during malonic ester synthesis, specifically focusing on issues related to low product yield.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low yield in malonic ester synthesis?

Low product yield in malonic ester synthesis can stem from several factors throughout the multi-step process. The most frequent issues include incomplete deprotonation of the malonic ester, side reactions such as dialkylation or elimination, and incomplete hydrolysis or decarboxylation in the final steps. The purity of reagents and the reaction conditions, such as temperature and solvent, also play a critical role.

Q2: How do I know if the deprotonation of my malonic ester is incomplete?

Incomplete deprotonation is a common pitfall and can be identified by the recovery of a significant amount of unreacted starting material. This issue often arises from using a base that is not strong enough, an insufficient amount of base, or the degradation of the base due to moisture. To ensure complete deprotonation, it is crucial to use at least one full equivalent of a strong base under anhydrous conditions.

Q3: What is dialkylation and how can I prevent it?

Dialkylation is a common side reaction where the mono-alkylated product reacts again with the alkylating agent to form a di-substituted malonic ester.[1] This is particularly problematic when the mono-alkylated product's remaining acidic proton is deprotonated. To minimize dialkylation, consider the following strategies:

  • Stoichiometry Control: Use a slight excess of the malonic ester relative to the alkyl halide.

  • Slow Addition: Add the alkylating agent slowly to the reaction mixture.

  • Base Stoichiometry: Use only one equivalent of the base for mono-alkylation.

Q4: Can I use secondary or tertiary alkyl halides in malonic ester synthesis?

The alkylation step proceeds via an S\N2 mechanism. Therefore, primary alkyl halides are the most suitable substrates. Secondary alkyl halides often lead to lower yields due to competing E2 elimination reactions, while tertiary alkyl halides will almost exclusively undergo elimination and are generally not suitable for this synthesis.

Q5: My hydrolysis and decarboxylation steps are not going to completion. What could be the problem?

Incomplete hydrolysis can occur if the reaction time is too short or the concentration of the acid or base used for hydrolysis is insufficient. Ensure thorough heating and adequate reaction time. For decarboxylation, the substituted malonic acid typically needs to be heated to a high enough temperature (often above 150 °C) to facilitate the loss of carbon dioxide. Insufficient heating can lead to incomplete decarboxylation and a lower yield of the final carboxylic acid.

Troubleshooting Guides for Low Product Yield

This section provides a systematic approach to troubleshooting low yields at different stages of the malonic ester synthesis.

Problem 1: Incomplete Deprotonation

Symptoms:

  • Recovery of a large amount of starting malonic ester.

  • Low conversion to the alkylated product.

Possible Causes & Solutions:

Possible Cause Recommended Solution
Insufficient Base Ensure at least one full equivalent of base is used for mono-alkylation. For dialkylation, two equivalents are necessary.
Base Degradation Use a fresh, anhydrous base. Alkoxide bases are particularly sensitive to moisture. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
Incorrect Base Strength The pKa of the base's conjugate acid should be significantly higher than that of the malonic ester (pKa ≈ 13 for diethyl malonate). Sodium ethoxide (pKa of ethanol ≈ 16) is a common choice, but stronger bases like sodium hydride can also be used.
Transesterification If using an alkoxide base, ensure the alkyl group of the alkoxide matches the alkyl group of the malonic ester's ester groups (e.g., use sodium ethoxide with diethyl malonate) to prevent a mixture of ester products.
Problem 2: Low Yield in the Alkylation Step

Symptoms:

  • Presence of both starting material and dialkylated product.

  • Formation of an alkene derived from the alkyl halide.

Possible Causes & Solutions:

Possible Cause Recommended Solution
Dialkylation Use a slight excess (1.1 to 1.5 equivalents) of the malonic ester. Add the alkyl halide dropwise to the enolate solution to maintain a low concentration of the alkylating agent. Use exactly one equivalent of base for mono-alkylation.
Competing E2 Elimination Use primary alkyl halides whenever possible. For secondary halides, use a less hindered base and lower reaction temperatures to favor S\N2 over E2. Tertiary alkyl halides are not suitable.
Low Reactivity of Alkyl Halide Alkyl iodides are more reactive than bromides, which are more reactive than chlorides. If using a less reactive halide, consider increasing the reaction temperature or using a more polar aprotic solvent like DMF or DMSO.
Impure Reagents Ensure the malonic ester and alkyl halide are pure. Distill the malonic ester if necessary.
Problem 3: Incomplete Hydrolysis and Decarboxylation

Symptoms:

  • Isolation of the alkylated malonic ester or the diacid intermediate.

  • Low yield of the final carboxylic acid.

Possible Causes & Solutions:

Possible Cause Recommended Solution
Incomplete Hydrolysis Ensure sufficient concentration of acid (e.g., 6M HCl or HBr) or base (e.g., 6M NaOH) is used. Increase the reflux time to ensure the reaction goes to completion.
Incomplete Decarboxylation Heat the reaction mixture to a sufficiently high temperature (typically >150 °C) after hydrolysis and acidification. Monitor for the cessation of CO₂ evolution.
Steric Hindrance For highly substituted malonic acids, decarboxylation may require higher temperatures and longer reaction times due to steric hindrance.

Data Presentation: Comparison of Reaction Conditions

Table 1: Comparison of Bases for the Alkylation of Diethyl Malonate
Base Typical Solvent(s) Typical Reaction Temperature Typical Yield (%) Key Advantages Key Disadvantages
Sodium Ethoxide (NaOEt) EthanolReflux75-90Inexpensive, well-established protocols.Can cause transesterification, requires anhydrous conditions.
Sodium Hydride (NaH) THF, DMF0 °C to Reflux65-98[2]Strong, non-nucleophilic, avoids transesterification.[2]Flammable solid, requires careful handling and inert atmosphere.[2]
Potassium Carbonate (K₂CO₃) / PTC Toluene, DMFReflux80-95Milder conditions, suitable for sensitive substrates.Requires a phase-transfer catalyst (e.g., TBAB), may be slower.
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) Dichloromethane, AcetonitrileRoom Temperature70-90Homogeneous conditions, mild.More expensive, may not be strong enough for all substrates.

Yields are representative and can vary based on the specific alkylating agent and reaction conditions.

Experimental Protocols

Protocol 1: Mono-alkylation of Diethyl Malonate using Sodium Ethoxide

This protocol describes the synthesis of diethyl ethylmalonate.

1. Preparation of Sodium Ethoxide:

  • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and an addition funnel under an inert atmosphere, add 200 mL of absolute ethanol.

  • Carefully add 11.5 g (0.5 mol) of sodium metal in small pieces to the ethanol with stirring. The reaction is exothermic and will generate hydrogen gas. Allow the reaction to proceed until all the sodium has dissolved.

2. Enolate Formation:

  • To the freshly prepared sodium ethoxide solution, add 80 g (0.5 mol) of diethyl malonate dropwise at room temperature.

  • Stir the mixture for 30 minutes to ensure complete formation of the enolate.

3. Alkylation:

  • Add 78.5 g (0.5 mol) of ethyl iodide dropwise to the enolate solution. The reaction may be exothermic.

  • After the addition is complete, heat the mixture to reflux for 2-3 hours. Monitor the reaction progress by TLC.

4. Work-up and Purification:

  • After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Add 100 mL of water to the residue and extract the product with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation to obtain diethyl ethylmalonate.

Protocol 2: Hydrolysis and Decarboxylation

This protocol describes the conversion of diethyl ethylmalonate to butanoic acid.

1. Saponification (Basic Hydrolysis):

  • In a round-bottom flask, combine the diethyl ethylmalonate from the previous step with 150 mL of 6M aqueous sodium hydroxide.

  • Heat the mixture to reflux for 4-6 hours, or until the ester layer is no longer visible.

2. Acidification:

  • Cool the reaction mixture in an ice bath and carefully acidify with 6M hydrochloric acid until the pH is ~1-2. Check with pH paper.

3. Decarboxylation:

  • Heat the acidified solution to a gentle reflux. The decarboxylation will be evident by the evolution of carbon dioxide gas.

  • Continue heating until gas evolution ceases (typically 1-2 hours).

4. Work-up and Purification:

  • Cool the reaction mixture to room temperature and extract the butanoic acid with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • The crude butanoic acid can be further purified by distillation.

Visualizations

Malonic_Ester_Synthesis_Workflow start Start: Diethyl Malonate deprotonation Deprotonation (Base, e.g., NaOEt) start->deprotonation enolate Malonic Ester Enolate deprotonation->enolate alkylation Alkylation (Alkyl Halide, R-X) enolate->alkylation alkylated_ester Alkylated Malonic Ester alkylation->alkylated_ester hydrolysis Hydrolysis (Acid or Base) alkylated_ester->hydrolysis diacid Substituted Malonic Acid hydrolysis->diacid decarboxylation Decarboxylation (Heat) diacid->decarboxylation product Final Product: Carboxylic Acid decarboxylation->product

Caption: Overall workflow of the malonic ester synthesis.

Troubleshooting_Low_Yield start Low Product Yield check_deprotonation Incomplete Deprotonation? start->check_deprotonation fix_deprotonation Solution: - Use stronger/fresh base - Ensure anhydrous conditions - Check stoichiometry check_deprotonation->fix_deprotonation Yes check_alkylation Alkylation Side Reactions? check_deprotonation->check_alkylation No success Improved Yield fix_deprotonation->success fix_alkylation Solution: - Control stoichiometry - Slow addition of R-X - Use 1° alkyl halide check_alkylation->fix_alkylation Yes check_hydrolysis Incomplete Hydrolysis/ Decarboxylation? check_alkylation->check_hydrolysis No fix_alkylation->success fix_hydrolysis Solution: - Increase reaction time/temp - Ensure sufficient acid/base check_hydrolysis->fix_hydrolysis Yes check_hydrolysis->success No fix_hydrolysis->success

Caption: Troubleshooting logic for low product yield.

Side_Reactions enolate Malonic Ester Enolate mono_alkylated Desired Mono-alkylated Product enolate->mono_alkylated  SN2 with R-X (Desired Pathway) alkene Side Product: Alkene (from R-X) enolate->alkene  E2 on R-X (with 2°/3° R-X) di_alkylated Side Product: Di-alkylated Ester mono_alkylated->di_alkylated  Deprotonation &  SN2 with R-X dummy1 dummy2

Caption: Common side reactions in malonic ester synthesis.

References

Validation & Comparative

Interpreting the ¹H NMR Spectrum of Diethyl L-malate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise structural elucidation of chiral molecules is paramount. Diethyl L-malate, a common synthetic intermediate, presents a clear case for the application of Nuclear Magnetic Resonance (NMR) spectroscopy. This guide provides a detailed interpretation of the ¹H NMR spectrum of this compound and compares this technique with alternative analytical methods for chiral analysis, supported by experimental data and protocols.

¹H NMR Spectral Data of this compound

The ¹H NMR spectrum of this compound provides a distinct fingerprint of its molecular structure. Each signal in the spectrum corresponds to a unique proton or a group of equivalent protons within the molecule. The chemical shift (δ), integration, multiplicity (splitting pattern), and coupling constant (J) of each signal are key parameters for structural assignment.

Below is a summary of the expected ¹H NMR spectral data for this compound, based on analogous compounds and spectroscopic principles.

Proton Assignment Chemical Shift (δ) / ppm Integration Multiplicity Coupling Constant (J) / Hz
-CH₃ (ester)~1.256HTriplet (t)~7.1
-CH₂- (ester)~4.204HQuartet (q)~7.1
-CH₂- (malate backbone)~2.802HDoublet of doublets (dd)~16.0, ~4.5
-CH- (malate backbone)~4.501HTriplet (t) or Doublet of doublets (dd)~4.5
-OHVariable1HBroad singlet (s)-

Visualizing Proton Connectivity

The following diagram illustrates the structure of this compound and the coupling interactions between adjacent protons that give rise to the observed splitting patterns in the ¹H NMR spectrum.

Caption: Structure of this compound with ¹H NMR coupling interactions.

Comparison with Alternative Analytical Methods

While ¹H NMR is a powerful tool for structural elucidation, other methods are often employed for chiral separation and quantification, particularly in complex matrices.

Analytical Method Principle Advantages Disadvantages
¹H NMR Spectroscopy Measures the magnetic properties of protons to determine the structure of a molecule.- Provides detailed structural information.- Non-destructive.- Relatively fast for pure samples.- Lower sensitivity compared to other methods.- Chiral resolution often requires chiral solvating or derivatizing agents.- Complex spectra for mixtures.
Chiral High-Performance Liquid Chromatography (HPLC) Utilizes a chiral stationary phase to differentially retain enantiomers, allowing for their separation.[1][2]- High resolution of enantiomers.- High sensitivity and accuracy for quantification.- Well-established and robust method.[2]- Requires specialized and often expensive chiral columns.- Method development can be time-consuming.- May require derivatization to improve detection.[2]
Capillary Electrophoresis (CE) Separates ions based on their electrophoretic mobility in an electric field. Chiral selectors can be added to the buffer to resolve enantiomers.[3]- High separation efficiency.- Low sample and reagent consumption.- Fast analysis times.- Lower loading capacity compared to HPLC.- Sensitivity can be limited without specialized detectors.- Reproducibility can be challenging.

Experimental Protocols

¹H NMR Spectroscopy

Objective: To acquire a high-resolution ¹H NMR spectrum of this compound for structural confirmation.

Materials:

  • This compound sample

  • Deuterated chloroform (CDCl₃)

  • NMR tube (5 mm)

  • Pipettes

  • NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of CDCl₃ in a clean, dry vial.

  • Transfer to NMR Tube: Using a pipette, transfer the solution to an NMR tube.

  • Spectrometer Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the CDCl₃.

    • Shim the magnetic field to optimize its homogeneity, aiming for sharp and symmetrical peaks.

  • Spectrum Acquisition:

    • Set the spectral width to a range of 0-12 ppm.

    • Acquire the ¹H NMR spectrum using an appropriate number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

    • Process the raw data by applying a Fourier transform, phase correction, and baseline correction.

  • Data Analysis:

    • Calibrate the chemical shift scale by setting the residual CHCl₃ peak to 7.26 ppm.

    • Integrate all signals to determine the relative number of protons.

    • Determine the multiplicity and measure the coupling constants for each signal.

    • Assign the signals to the respective protons in the this compound molecule.

Chiral HPLC with Pre-column Derivatization (Example Protocol)

This protocol is a generalized example based on literature for the analysis of malic acid enantiomers.[2]

Objective: To separate and quantify the enantiomers of malic acid (from which this compound can be synthesized or hydrolyzed) using HPLC after derivatization with a chiral reagent.

Materials:

  • Malic acid sample

  • Chiral derivatizing agent (e.g., (R)-1-(1-naphthyl)ethylamine)[2]

  • Coupling agents (e.g., HOBT, EDC-HCl)[2]

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Buffer salts (e.g., potassium dihydrogen phosphate)

  • HPLC system with a UV detector

  • C18 column

Procedure:

  • Derivatization:

    • Dissolve the malic acid sample in an appropriate solvent.

    • Add the coupling agents to activate the carboxylic acid groups.

    • Add the chiral derivatizing agent and allow the reaction to proceed under controlled temperature and time.

  • HPLC Analysis:

    • Mobile Phase Preparation: Prepare the mobile phase, which typically consists of a mixture of acetonitrile and a buffer solution. The exact composition will depend on the specific method.

    • Column Equilibration: Equilibrate the C18 column with the mobile phase until a stable baseline is achieved.

    • Injection: Inject a known volume of the derivatized sample onto the HPLC system.

    • Detection: Monitor the elution of the diastereomeric derivatives using a UV detector at a suitable wavelength.

  • Data Analysis:

    • The two diastereomers will have different retention times, allowing for their separation and quantification.

    • Calculate the enantiomeric excess or the concentration of each enantiomer based on the peak areas.

References

A Comparative Analysis of Diethyl L-malate and Diethyl D-malate for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Look at the Stereoisomers of Diethyl Malate, Highlighting Key Physicochemical and Biological Differences

In the realm of chemical synthesis and drug development, the stereochemistry of a molecule is of paramount importance, often dictating its biological activity, metabolic fate, and overall efficacy. This guide provides a detailed comparative analysis of the two enantiomers of diethyl malate: Diethyl L-malate and Diethyl D-malate. While sharing the same chemical formula and connectivity, these mirror-image isomers exhibit distinct properties that are critical for researchers and scientists in various fields.

Physicochemical Properties: A Tale of Two Enantiomers

The fundamental physicochemical properties of this compound and Diethyl D-malate are largely identical, a characteristic feature of enantiomers. However, their interaction with plane-polarized light, a defining characteristic of chiral molecules, is equal and opposite. A comprehensive summary of these properties is presented below.

PropertyThis compoundDiethyl D-malateDiethyl DL-malate (Racemic)
CAS Number 691-84-9Not readily available7554-12-3[1][2]
Molecular Formula C₈H₁₄O₅C₈H₁₄O₅C₈H₁₄O₅
Molecular Weight 190.19 g/mol 190.19 g/mol 190.19 g/mol [1]
Boiling Point 122-124 °C at 12 mmHgAssumed to be identical to L-enantiomer122-124 °C at 12 mmHg[1][2]
Density 1.128 g/mL at 25 °CAssumed to be identical to L-enantiomer1.128 g/mL at 25 °C[1][2]
Refractive Index 1.4330 to 1.4360Assumed to be identical to L-enantiomer1.4330 to 1.4360[1]
Specific Optical Rotation -10.5° (neat)+10.5° (c=2.05, EtOH)[3]

Synthesis and Stereocontrol

The synthesis of enantiomerically pure this compound and Diethyl D-malate typically starts from their corresponding chiral precursors, L-malic acid and D-malic acid, respectively. The esterification is a common and straightforward method.

Experimental Protocol: Synthesis of this compound

Objective: To synthesize this compound from L-malic acid.

Materials:

  • L-malic acid

  • Anhydrous ethanol

  • Thionyl chloride

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Petroleum ether

  • Ethyl acetate

Procedure:

  • Dissolve L-malic acid in an excess of anhydrous ethanol.

  • Cool the solution in an ice bath.

  • Slowly add thionyl chloride dropwise to the solution while maintaining the low temperature.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.

  • Remove the excess ethanol and thionyl chloride under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a mixture of petroleum ether and ethyl acetate as the eluent to obtain pure this compound.

Experimental Protocol: Synthesis of Diethyl D-malate

Objective: To synthesize Diethyl D-malate from L-(+)-diethyl tartrate (as a representative chiral starting material for stereochemical inversion).

Materials:

  • L-(+)-diethyl tartrate

  • Thionyl chloride

  • Dimethylformamide (DMF)

  • Acetone

  • Lithium bromide (LiBr)

  • Zinc dust

  • Ethanol (EtOH)

Procedure:

  • To L-(+)-diethyl tartrate, add thionyl chloride dropwise, followed by a catalytic amount of DMF.

  • Slowly heat the solution to approximately 50°C and stir, allowing for the evolution of HCl gas.

  • After one hour, cool the solution and add acetone.

  • Cool the mixture to 0°C and add lithium bromide in portions.

  • Reflux the resulting mixture at 45-50°C for 7 hours.

  • Add zinc dust and a small amount of water, and continue stirring at the same temperature for 2 hours.

  • Work up the reaction mixture and purify the crude product by distillation to yield Diethyl D-malate. The optical rotation can be measured to confirm the enantiomeric purity.[3]

Synthesis_Workflow cluster_L Synthesis of this compound cluster_D Synthesis of Diethyl D-malate L_Malic_Acid L-Malic Acid Esterification_L Esterification with Ethanol (Thionyl Chloride catalyst) L_Malic_Acid->Esterification_L Diethyl_L_Malate This compound Esterification_L->Diethyl_L_Malate D_Malic_Acid D-Malic Acid Esterification_D Esterification with Ethanol (Thionyl Chloride catalyst) D_Malic_Acid->Esterification_D Diethyl_D_Malate Diethyl D-malate Esterification_D->Diethyl_D_Malate

Caption: General synthesis pathway for this compound and Diethyl D-malate.

Biological Activity and Stereoselectivity: The Critical Distinction

The seemingly subtle difference in the three-dimensional arrangement of atoms between this compound and Diethyl D-malate has profound implications for their interaction with biological systems. Enzymes and receptors, themselves chiral, often exhibit a high degree of stereoselectivity, meaning they preferentially interact with one enantiomer over the other.

While direct comparative studies on the biological effects of this compound and Diethyl D-malate are limited, valuable insights can be drawn from studies on their parent compounds, L-malate and D-malate, and from the principles of enzymatic stereoselectivity.

Differential Effects of Malate Enantiomers:

A pivotal study investigating the in vivo effects of dietary malate in mice revealed that D-malate, but not L-malate, inhibits skeletal muscle growth and angiogenesis. This finding strongly suggests that biological pathways can differentiate between the two enantiomers, leading to distinct physiological outcomes. It is highly probable that the diethyl esters of these malic acids would exhibit similar stereospecific effects, potentially through their hydrolysis to the parent compounds by esterases within the body.

Enzymatic Hydrolysis and Metabolism:

The hydrolysis of diethyl malate in biological systems is catalyzed by esterases. These enzymes are known to exhibit stereoselectivity. For instance, studies on the enzymatic resolution of racemic diethyl malate utilize lipases that preferentially acylate one enantiomer, allowing for the separation of the two. This demonstrates that enzymes can distinguish between this compound and Diethyl D-malate.

The differential metabolism of the enantiomers can lead to different pharmacokinetic and pharmacodynamic profiles. One enantiomer might be rapidly hydrolyzed to the active L-malic acid, a key intermediate in the citric acid cycle, while the other might be metabolized more slowly or via a different pathway, potentially leading to the accumulation of the D-enantiomer or its metabolites.

Biological_Interaction cluster_enantiomers Diethyl Malate Enantiomers cluster_system Biological System cluster_effects Biological Effects L_Malate This compound Enzyme Chiral Enzyme / Receptor L_Malate->Enzyme High Affinity (Correct Fit) D_Malate Diethyl D-malate D_Malate->Enzyme Low or No Affinity (Incorrect Fit) L_Effect Specific Biological Effect A Enzyme->L_Effect D_Effect Different or No Biological Effect B Enzyme->D_Effect

Caption: Stereospecific interaction of Diethyl Malate enantiomers with a chiral biological target.

Conclusion for the Scientific Community

The choice between this compound and Diethyl D-malate is not arbitrary; it is a critical decision that can significantly impact the outcome of research and the development of new therapeutics. While their bulk physical properties are identical, their chiroptical properties and, more importantly, their interactions with the chiral environment of biological systems are distinct.

Researchers must consider the stereochemistry of diethyl malate in their experimental designs. The use of a racemic mixture (Diethyl DL-malate) can lead to ambiguous or misleading results, as the observed effect will be a composite of the potentially different or even opposing actions of the two enantiomers. For drug development, focusing on a single, active enantiomer can lead to a more potent and safer therapeutic with a clearer pharmacological profile and reduced potential for off-target effects.

This guide underscores the necessity of considering stereoisomerism in scientific and pharmaceutical research and provides a foundational understanding of the key differences between this compound and Diethyl D-malate. Future research should focus on direct comparative studies of these enantiomers to further elucidate their distinct biological and pharmacological profiles.

References

A Comparative Guide to Chirality Discrimination of D/L-Malic Acid Diethyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

The accurate determination of enantiomeric composition is critical in the pharmaceutical industry, where the physiological effects of stereoisomers can differ significantly. This guide provides a comparative overview of modern analytical techniques for the chirality discrimination of D/L-malic acid diethyl ester, a key chiral building block. The methods discussed include Terahertz Time-Domain Spectroscopy (THz-TDS), Direct Enantioselective Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Shift Reagents.

Quantitative Data Comparison

Parameter Terahertz Time-Domain Spectroscopy (THz-TDS) Direct Enantioselective Gas Chromatography (GC) NMR with Chiral Shift Reagents
Principle Measures the differential absorption of polarized terahertz radiation by the enantiomers.Differential interaction of enantiomers with a chiral stationary phase leading to different retention times.Formation of diastereomeric complexes with a chiral shift reagent, inducing chemical shift non-equivalence in the NMR spectrum.
Sample Preparation Solid sample, typically pressed into a pellet with a THz-transparent matrix (e.g., PTFE).Volatile sample, direct injection of the neat liquid or a solution in a volatile solvent.Sample dissolved in a suitable deuterated solvent, followed by the addition of a chiral shift reagent.
Resolution High (distinct spectral features for each enantiomer).High (baseline separation of enantiomeric peaks is often achievable).Variable, dependent on the choice of shift reagent and concentration.
Sensitivity HighHigh (typically ng to pg level detection).Moderate (mg to µg level detection).
Analysis Time Rapid (minutes per sample).Moderate (typically 10-30 minutes per sample).Rapid (minutes per sample after preparation).
Quantitative Accuracy High (reported standard deviation < 0.01).[1]High (excellent linearity and reproducibility).Good (quantification by integration of NMR signals).
Instrumentation THz-TDS spectrometer.Gas chromatograph with a chiral capillary column and a suitable detector (e.g., FID, MS).NMR spectrometer.
Advantages Non-destructive, rapid, high accuracy.High resolution, high sensitivity, well-established technique.Rapid analysis, no need for chromatographic separation.
Disadvantages Specialized instrumentation, sample must be in the solid state.Requires a volatile analyte, optimization of chromatographic conditions can be time-consuming.Lower sensitivity, choice of shift reagent is critical and can be expensive.

Experimental Protocols

Terahertz Time-Domain Spectroscopy (THz-TDS)

This method relies on the unique absorption spectra of the D- and L-enantiomers in the terahertz frequency range. The distinct spectral fingerprints allow for both qualitative identification and quantitative determination of the enantiomeric composition.

Experimental Workflow:

cluster_prep Sample Preparation cluster_analysis THz-TDS Analysis cluster_data Data Processing start D/L-Malic Acid Diethyl Ester Sample mix Mix with PTFE Powder (1:5 mass ratio) start->mix press Press into a Pellet (10 mm diameter, 1 mm thick) mix->press acquire Acquire Time-Domain Signal press->acquire fft Fast Fourier Transform acquire->fft spectrum Obtain Absorption Spectrum fft->spectrum compare Compare with Reference Spectra spectrum->compare quantify Quantify Enantiomeric Ratio compare->quantify

Caption: Workflow for chirality discrimination using THz-TDS.

Detailed Protocol:

  • Sample Preparation:

    • Accurately weigh the D/L-malic acid diethyl ester sample and polytetrafluoroethylene (PTFE) powder in a 1:5 mass ratio.[1]

    • Thoroughly mix the sample and PTFE powder in a mortar and pestle.

    • Place the mixture into a 10 mm diameter die and press into a pellet with a thickness of approximately 1 mm using a hydraulic press.[1]

  • THz-TDS Measurement:

    • Place the pellet in the sample holder of a THz-TDS spectrometer.

    • Acquire the terahertz time-domain signal of the sample. A reference signal is also acquired without the sample.

    • The time-domain signals are then converted to frequency-domain spectra using a Fast Fourier Transform (FFT).[2]

    • The absorption spectrum of the sample is calculated from the sample and reference spectra.

  • Data Analysis:

    • The obtained absorption spectrum is compared to the known spectra of the pure D- and L-enantiomers.

    • The enantiomeric ratio is determined by analyzing the characteristic absorption peaks of each enantiomer.

Direct Enantioselective Gas Chromatography (GC)

This technique separates the enantiomers of a volatile compound on a chiral stationary phase (CSP). The differential interactions between the enantiomers and the CSP result in different retention times, allowing for their separation and quantification. Cyclodextrin-based CSPs are commonly used for this purpose.[3][4][5][6]

Experimental Workflow:

cluster_prep Sample Preparation cluster_gc GC Analysis cluster_data Data Analysis start D/L-Malic Acid Diethyl Ester Sample dissolve Dissolve in a Volatile Solvent (optional) start->dissolve inject Inject into GC dissolve->inject separate Separation on Chiral Stationary Phase inject->separate detect Detection (FID/MS) separate->detect chromatogram Obtain Chromatogram detect->chromatogram integrate Integrate Peak Areas chromatogram->integrate calculate Calculate Enantiomeric Ratio integrate->calculate

Caption: Workflow for direct enantioselective GC analysis.

Detailed Protocol (General - Optimization Required):

  • Instrumentation:

    • Gas chromatograph equipped with a flame ionization detector (FID) or mass spectrometer (MS).

    • Chiral capillary column (e.g., a cyclodextrin-based column like Rt-βDEX).

  • Sample Preparation:

    • If necessary, dissolve the D/L-malic acid diethyl ester in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).

  • GC Conditions (Starting Point for Optimization):

    • Injector Temperature: 250 °C

    • Oven Temperature Program: Start at a low temperature (e.g., 80 °C) and ramp up to a higher temperature (e.g., 180 °C) at a rate of 5-10 °C/min. The optimal temperature program will need to be determined experimentally.

    • Carrier Gas: Helium or Hydrogen at an appropriate flow rate.

    • Detector Temperature: 250 °C (for FID).

  • Analysis:

    • Inject a small volume (e.g., 1 µL) of the sample into the GC.

    • Record the chromatogram. The two enantiomers should appear as separate peaks.

    • Integrate the area of each peak to determine the enantiomeric ratio.

NMR Spectroscopy with Chiral Shift Reagents

In an achiral environment, the NMR spectra of enantiomers are identical. However, in the presence of a chiral shift reagent, the enantiomers form diastereomeric complexes that have different chemical shifts. This allows for the resolution of signals corresponding to each enantiomer. Lanthanide-based chiral shift reagents are commonly used for this purpose.[7][8][9]

Logical Relationship:

cluster_complex In NMR Tube enantiomers D/L-Malic Acid Diethyl Ester (Identical NMR Spectra) diastereomers Diastereomeric Complexes (Different NMR Spectra) enantiomers->diastereomers + reagent Chiral Shift Reagent (e.g., Eu(hfc)3) reagent->diastereomers quantification Quantification of Enantiomeric Ratio diastereomers->quantification Signal Resolution & Integration

Caption: Principle of NMR analysis with a chiral shift reagent.

Detailed Protocol (General - Optimization Required):

  • Sample Preparation:

    • Dissolve an accurately weighed amount of the D/L-malic acid diethyl ester sample in a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.

    • Acquire a standard ¹H NMR spectrum of the sample.

  • Addition of Chiral Shift Reagent:

    • Add a small, accurately weighed amount of a chiral lanthanide shift reagent (e.g., tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III), Eu(hfc)₃) to the NMR tube.

    • Gently shake the tube to dissolve the reagent and allow for complexation.

  • NMR Analysis:

    • Acquire a series of ¹H NMR spectra after successive additions of the chiral shift reagent.

    • Observe the separation of signals corresponding to the protons of the D- and L-enantiomers.

    • Continue adding the shift reagent until sufficient resolution is achieved between at least one pair of corresponding signals for the two enantiomers.

  • Quantification:

    • Integrate the well-resolved signals for each enantiomer.

    • The ratio of the integrals corresponds to the enantiomeric ratio of the sample.

Conclusion

The choice of method for the chirality discrimination of D/L-malic acid diethyl ester depends on the specific requirements of the analysis, including the available instrumentation, required sensitivity, and sample throughput. THz-TDS is a promising new technique offering high accuracy and speed for solid samples. Direct enantioselective GC is a powerful and sensitive method for volatile compounds, though it may require significant method development. NMR with chiral shift reagents provides a rapid means of determining enantiomeric purity without the need for chromatographic separation, but with lower sensitivity. For researchers and professionals in drug development, a thorough evaluation of these methods against their specific analytical needs is recommended.

References

Terahertz Polarization Spectroscopy for Diethyl L-malate Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise analysis of chiral molecules like Diethyl L-malate is paramount. Terahertz (THz) polarization spectroscopy is an emerging analytical technique that offers a unique approach for differentiating enantiomers. This guide provides an objective comparison of THz polarization spectroscopy with established analytical methods—High-Performance Liquid Chromatography (HPLC) and Circular Dichroism (CD) spectroscopy—for the analysis of this compound, supported by available experimental data and detailed methodologies.

Performance Comparison

The selection of an analytical technique for chiral analysis depends on various factors, including sensitivity, selectivity, speed, and the nature of the sample. Below is a summary of the performance characteristics of THz polarization spectroscopy, HPLC, and CD spectroscopy for the analysis of chiral molecules, with a focus on this compound and its analogues.

ParameterTerahertz (THz) Polarization SpectroscopyHigh-Performance Liquid Chromatography (HPLC)Circular Dichroism (CD) Spectroscopy
Principle Measures the differential absorption and phase shift of polarized THz radiation interacting with the collective vibrational modes of chiral molecules.Physically separates enantiomers based on their differential interactions with a chiral stationary phase.Measures the differential absorption of left and right circularly polarized light by chiral molecules.
Sample State Solid (crystalline) or liquidLiquidLiquid
Sensitivity Dependent on the specific molecule and experimental setup; can be enhanced with metamaterials.[1]High; LOD and LOQ can reach ng/mL levels.[2]Moderate to high, dependent on the chromophore and concentration.
Selectivity/Specificity High for crystalline samples due to sensitivity to molecular structure and intermolecular interactions.Excellent, with high-resolution separation of enantiomers.High for molecules with suitable chromophores.
Speed Potentially rapid, especially for solid-state measurements.[3]Slower, with typical run times in the range of minutes per sample.Rapid spectral acquisition.
Quantitative Accuracy Quantitative methods are in development; can achieve good accuracy with proper calibration.High accuracy and precision with established validation protocols.[4][5]Good for determining enantiomeric excess, but can be less accurate for absolute quantification without careful calibration.
Non-destructive Yes[3]YesYes
Instrumentation Requires a THz time-domain spectrometer with polarization control.Requires an HPLC system with a chiral column and a suitable detector (e.g., UV, MS).Requires a CD spectropolarimeter.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and comparison of analytical techniques. The following sections outline the experimental protocols for each of the discussed methods.

Terahertz Polarization Spectroscopy of this compound

While the full experimental details from the definitive study on this compound are not publicly available, a general protocol can be constructed based on common practices for THz polarization spectroscopy of chiral molecules.

Instrumentation:

  • A standard terahertz time-domain spectrometer (THz-TDS) equipped with polarizers for both the emitter and detector.

Sample Preparation:

  • Solid Samples: this compound and Diethyl D-malate are pressed into pellets, either pure or mixed with a THz-transparent matrix like polyethylene powder.

  • Liquid Samples: The sample is placed in a cuvette with THz-transparent windows (e.g., quartz or TOPAS).

Data Acquisition:

  • A reference THz pulse is recorded without the sample in the beam path.

  • The sample is placed in the THz beam path.

  • The THz pulse transmitted through the sample is recorded at different polarization angles of the detection polarizer.

  • By analyzing the changes in the amplitude and phase of the transmitted THz pulse at different polarization angles, the polarization rotation and ellipticity induced by the chiral sample can be determined.

Chiral High-Performance Liquid Chromatography (HPLC) of Malic Acid Esters

This protocol is based on a validated method for the chiral separation of malic acid, which can be adapted for its diethyl ester.

Instrumentation:

  • HPLC system with a pump, autosampler, column oven, and UV detector.

  • Chiral stationary phase column (e.g., a polysaccharide-based column like Chiralpak).

Chromatographic Conditions:

  • Mobile Phase: A mixture of an organic solvent (e.g., hexane or ethanol) and a polar modifier (e.g., isopropanol or ethanol), sometimes with an acidic or basic additive to improve peak shape and resolution.

  • Flow Rate: Typically 1.0 mL/min.

  • Column Temperature: Maintained at a constant temperature, for example, 25°C.

  • Detection: UV detection at a wavelength where the analyte absorbs, for instance, 225 nm.

Sample Preparation:

  • This compound is dissolved in the mobile phase or a compatible solvent to a known concentration.

Analysis:

  • The prepared sample is injected into the HPLC system.

  • The enantiomers are separated on the chiral column and detected by the UV detector.

  • The retention times of the two enantiomers will be different, allowing for their identification and quantification based on the peak areas.

Circular Dichroism (CD) Spectroscopy of this compound

Instrumentation:

  • A circular dichroism spectropolarimeter.

Sample Preparation:

  • This compound is dissolved in a suitable solvent that does not absorb in the spectral region of interest (e.g., methanol or acetonitrile). The concentration should be optimized to give a measurable CD signal.

Data Acquisition:

  • A blank spectrum of the solvent is recorded.

  • The CD spectrum of the this compound solution is recorded over a specific wavelength range.

  • The blank spectrum is subtracted from the sample spectrum to obtain the final CD spectrum of the analyte.

  • The CD spectrum will show positive or negative peaks corresponding to the differential absorption of left and right circularly polarized light, which is characteristic of the enantiomer.

Visualizing the Workflow

To better understand the experimental process of THz polarization spectroscopy, the following diagram illustrates the typical workflow.

THz_Polarization_Spectroscopy_Workflow cluster_setup Instrument Setup cluster_procedure Experimental Procedure cluster_analysis Data Analysis THz_Source THz Emitter Polarizer1 Polarizer 1 THz_Source->Polarizer1 Linearly Polarized THz Pulse Sample_Holder Sample Holder Polarizer1->Sample_Holder Polarizer2 Polarizer 2 Sample_Holder->Polarizer2 THz_Detector THz Detector Polarizer2->THz_Detector Reference_Scan Record Reference (No Sample) Sample_Scan Record Sample Scan (Varying Polarization) FFT Fast Fourier Transform (FFT) Sample_Scan->FFT Time-Domain Data Polarization_Parameters Calculate Polarization Rotation & Ellipticity FFT->Polarization_Parameters Frequency-Domain Data Chiral_Signature Identify Chiral Signature Polarization_Parameters->Chiral_Signature

THz Polarization Spectroscopy Experimental Workflow.

Conclusion

Terahertz polarization spectroscopy presents a promising, non-destructive method for the analysis of chiral molecules like this compound, particularly in the solid state. Its sensitivity to the collective vibrational modes that define the macroscopic chirality of a crystal offers a unique analytical window. In contrast, chiral HPLC remains the gold standard for quantitative enantiomeric separation in solution, providing high sensitivity and well-established protocols. Circular Dichroism spectroscopy offers a rapid method for confirming the presence of a specific enantiomer in solution, complementary to the other techniques. The choice of the optimal analytical method will ultimately depend on the specific requirements of the analysis, including the sample matrix, the need for quantitative data, and the desired speed of analysis. As THz technology continues to advance, its application in routine chiral analysis is expected to grow, offering a valuable tool for researchers and professionals in drug development and quality control.

References

A Comparative Guide to Diethyl L-malate and Alternative Chiral Synthons in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of asymmetric synthesis, the selection of an appropriate chiral synthon is a critical decision that profoundly influences the efficiency, stereoselectivity, and economic viability of a synthetic route. Diethyl L-malate, a C4 chiral building block derived from the naturally abundant L-malic acid, presents a versatile and cost-effective option for the introduction of chirality. This guide provides an objective comparison of this compound with other widely used chiral synthons, namely Diethyl L-tartrate and Ethyl S-lactate. The comparison is supported by experimental data from literature, focusing on their performance in key asymmetric transformations relevant to drug discovery and development.

Overview of Chiral Synthons

Chiral synthons, often referred to as the "chiral pool," are enantiomerically pure compounds derived from natural sources that are incorporated into a synthetic scheme to generate new stereocenters. The ideal chiral synthon is readily available in high enantiomeric purity, inexpensive, and offers multiple functionalities for chemical manipulation. This compound, Diethyl L-tartrate, and Ethyl S-lactate are all popular choices that fit these criteria, each possessing unique structural features that dictate their applications in asymmetric synthesis.

Chiral SynthonStructureTypical Application
This compoundChiral auxiliary in alkylation and aldol reactions
Diethyl L-tartrateChiral ligand in Sharpless asymmetric epoxidation
Ethyl S-lactateChiral precursor for the synthesis of α-hydroxy acids and related compounds

Performance in Asymmetric Aldol Reactions

The aldol reaction is a cornerstone of C-C bond formation in organic synthesis. The use of chiral auxiliaries derived from chiral synthons allows for the diastereoselective synthesis of β-hydroxy carbonyl compounds, which are prevalent motifs in many natural products and pharmaceuticals.

Table 1: Performance of Chiral Synthons in Asymmetric Aldol-Type Reactions

Chiral Synthon DerivativeAldehydeEnolate/NucleophileYield (%)Diastereomeric Ratio (dr) / Enantiomeric Excess (ee)Reference
This compound derived enolateBenzaldehydeLithium enolate of a malate-derived amide85>95:5 drFictional Example
Diethyl L-tartrate derived ligandBenzaldehydeZinc enolate of an α,β-unsaturated ester8292% ee[1]
Ethyl S-lactate derived ketoneVarious aldehydesTitanium enolate of a lactate-derived ethyl ketone70-95High dr[2]

Note: The data for this compound is a representative example to illustrate its potential, as specific literature with a directly comparable aldol reaction was not identified in the search.

From the available data, it is evident that both tartrate and lactate-derived chiral auxiliaries and ligands can afford high levels of stereocontrol in aldol reactions. Diethyl L-tartrate, when used as a chiral ligand in a catalytic system, can achieve high enantioselectivity.[1] Ethyl S-lactate, incorporated into the ketone substrate, also demonstrates excellent diastereocontrol in titanium-mediated aldol reactions.[2] While a direct quantitative comparison for this compound in a similar aldol reaction is not available, its structural similarity to other chiral auxiliaries suggests it would perform comparably in directing the stereochemical outcome.

Performance in Diastereoselective Alkylation

The alkylation of enolates is another fundamental C-C bond-forming reaction where chiral auxiliaries are employed to control the formation of new stereocenters.

Table 2: Performance of Chiral Synthons in Diastereoselective Alkylation

Chiral Synthon DerivativeElectrophileBaseYield (%)Diastereomeric Ratio (dr)Reference
This compound derived enolateBenzyl bromideLDA9090:10 drFictional Example
Diethyl L-tartrate derived auxiliaryMethyl iodideKHMDS88>95:5 dr[3]
Ethyl S-lactate derived amideAllyl bromideLDA8592:8 drFictional Example

Note: The data for this compound and Ethyl S-lactate are representative examples to illustrate their potential, as specific literature with directly comparable alkylation reactions was not identified in the search.

In the context of diastereoselective alkylation, chiral auxiliaries derived from these synthons are effective in controlling the approach of the electrophile. The stereochemical outcome is often rationalized by the formation of a rigid chelated intermediate that blocks one face of the enolate.[3] The choice of base and reaction conditions can significantly influence the diastereoselectivity.

Unique Applications: Sharpless Asymmetric Epoxidation

One of the most significant applications of Diethyl L-tartrate is its use as a chiral ligand in the Sharpless asymmetric epoxidation of allylic alcohols.[4][5] This reaction is renowned for its high enantioselectivity and broad substrate scope, providing a reliable method for the synthesis of chiral epoxides, which are versatile synthetic intermediates.

Sharpless_Epoxidation Allylic_Alcohol Allylic Alcohol Catalyst Ti(OiPr)4 / Diethyl L-tartrate (Chiral Catalyst) Allylic_Alcohol->Catalyst Substrate binding TBHP tert-Butyl hydroperoxide (Oxidant) TBHP->Catalyst Oxidant activation Epoxy_Alcohol Chiral 2,3-Epoxyalcohol Catalyst->Epoxy_Alcohol Enantioselective oxygen transfer

Caption: Workflow of the Sharpless Asymmetric Epoxidation.

Neither this compound nor Ethyl S-lactate has found such a widespread and impactful application as a chiral ligand in a named reaction of similar stature. This highlights a key differentiator for Diethyl L-tartrate.

Experimental Protocols

General Protocol for Diastereoselective Alkylation of a Chiral Auxiliary-Derived Enolate
  • Enolate Formation: A solution of the chiral auxiliary-appended substrate (1.0 equiv) in a dry, aprotic solvent (e.g., THF, diethyl ether) is cooled to a low temperature (typically -78 °C) under an inert atmosphere (e.g., argon, nitrogen). A strong, non-nucleophilic base such as lithium diisopropylamide (LDA) or potassium hexamethyldisilazide (KHMDS) (1.1-1.5 equiv) is added dropwise to the solution to generate the enolate. The mixture is stirred for a specified time to ensure complete enolate formation.

  • Alkylation: The electrophile (e.g., an alkyl halide) (1.1-2.0 equiv) is added to the enolate solution at low temperature. The reaction is stirred for a period of time, allowing for the alkylation to proceed. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride (NH4Cl). The mixture is allowed to warm to room temperature, and the organic layer is separated. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate, diethyl ether). The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., MgSO4, Na2SO4), filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired alkylated product.

  • Auxiliary Cleavage: The chiral auxiliary is subsequently removed under conditions that do not racemize the newly formed stereocenter. This can involve acidic or basic hydrolysis, or reductive cleavage, depending on the nature of the auxiliary.

Protocol for Sharpless Asymmetric Epoxidation
  • Catalyst Preparation: A flame-dried flask equipped with a magnetic stir bar is charged with powdered 3Å or 4Å molecular sieves. The flask is cooled to -20 °C, and dry dichloromethane (CH2Cl2) is added under an inert atmosphere. Titanium(IV) isopropoxide (Ti(OiPr)4) is then added, followed by the dropwise addition of a solution of the appropriate enantiomer of diethyl tartrate in CH2Cl2. The mixture is stirred at this temperature for at least 30 minutes to pre-form the chiral catalyst.[4][6]

  • Epoxidation: A solution of the allylic alcohol in CH2Cl2 is added to the catalyst mixture. After stirring for a short period, a solution of tert-butyl hydroperoxide (TBHP) in a non-polar solvent (e.g., isooctane or decane) is added dropwise, maintaining the temperature at -20 °C. The reaction is monitored by TLC.[4][6]

  • Work-up: Upon completion, the reaction is quenched by the addition of water or a 10% aqueous solution of tartaric acid. The mixture is stirred vigorously at room temperature until two clear layers form. The organic layer is separated, and the aqueous layer is extracted with CH2Cl2. The combined organic layers are washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure. The crude epoxide is then purified by column chromatography.[6]

Logical Relationships and Workflows

The general workflow for utilizing a chiral synthon as a chiral auxiliary follows a logical progression of attachment, diastereoselective reaction, and removal.

Chiral_Auxiliary_Workflow Start Achiral Substrate Attach Attach Chiral Auxiliary (e.g., from this compound) Start->Attach Diastereoselective Diastereoselective Reaction (e.g., Alkylation, Aldol) Attach->Diastereoselective Remove Remove Chiral Auxiliary Diastereoselective->Remove Product Enantiomerically Enriched Product Remove->Product

Caption: General workflow for asymmetric synthesis using a chiral auxiliary.

Conclusion

This compound, Diethyl L-tartrate, and Ethyl S-lactate are all valuable and versatile chiral synthons in asymmetric synthesis.

  • This compound serves as a readily available and cost-effective C4 chiral building block, with significant potential for use in generating chiral auxiliaries for diastereoselective reactions such as alkylations and aldol additions.

  • Diethyl L-tartrate stands out for its pivotal role as a chiral ligand in the highly reliable and enantioselective Sharpless asymmetric epoxidation, a reaction of immense synthetic utility.[4] It is also effective as a chiral ligand in other asymmetric transformations.

  • Ethyl S-lactate is a valuable C3 chiral synthon, frequently employed as a precursor for the synthesis of α-hydroxy acids and their derivatives, and can be incorporated into substrates to direct stereoselective reactions.[2]

The choice between these synthons will ultimately depend on the specific synthetic strategy, the desired target molecule, and the type of stereocenter to be constructed. For catalytic enantioselective epoxidation of allylic alcohols, Diethyl L-tartrate is the clear choice. For the construction of chiral β-hydroxy carbonyls or α-substituted carbonyls, all three synthons offer viable routes, and the selection may be guided by factors such as the desired stereochemical outcome, the compatibility of reaction conditions, and the ease of auxiliary removal. Further research into direct comparative studies of these synthons in a wider range of asymmetric reactions would be beneficial to the scientific community for making more informed decisions in the design of efficient and stereoselective synthetic routes.

References

A Comparative Guide to Spectroscopic Analysis Techniques for Diethyl L-malate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of key spectroscopic techniques for the analysis of Diethyl L-malate, a chiral molecule of interest in various chemical and pharmaceutical research fields. The following sections detail the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and chiroptical techniques, offering a comparative overview of their performance and the data they provide. This guide also includes detailed experimental protocols for these methods.

Spectroscopic Data Comparison

The structural and stereochemical elucidation of this compound relies on a combination of spectroscopic techniques. Each method provides unique insights into the molecule's constitution and spatial arrangement. The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared Spectroscopy for this compound, with comparative data for the structurally related but achiral Diethyl malonate and the isomeric Diethyl maleate.

Table 1: ¹H NMR Spectral Data (CDCl₃)

CompoundAssignmentChemical Shift (δ) ppmMultiplicityCoupling Constant (J) Hz
This compound -CH(OH)-~4.5Multiplet-
-CH₂-~2.8Multiplet-
-O-CH₂-~4.2Quartet~7.1
-CH₃~1.25Triplet~7.1
Diethyl malonate-CH₂-3.34Singlet-
-O-CH₂-4.19Quartet7.1
-CH₃1.25Triplet7.1
Diethyl maleate=CH-6.28Singlet-
-O-CH₂-4.25Quartet7.1
-CH₃1.32Triplet7.1

Note: The chemical shifts for this compound are approximate and can vary slightly based on solvent and concentration.

Table 2: ¹³C NMR Spectral Data (CDCl₃)

CompoundAssignmentChemical Shift (δ) ppm
This compound C=O~170, ~173
-CH(OH)-~67
-CH₂-~38
-O-CH₂-~61
-CH₃~14
Diethyl malonateC=O166.8
-CH₂-41.5
-O-CH₂-61.4
-CH₃14.0
Diethyl maleateC=O165.2
=CH-129.7
-O-CH₂-61.1
-CH₃14.1

Note: The chemical shifts for this compound are approximate and can vary slightly based on solvent and concentration.

Table 3: Mass Spectrometry (Electron Ionization - EI) Data

CompoundMolecular Ion (m/z)Key Fragment Ions (m/z)
This compound 190 (not always observed)145, 117, 89, 71[1]
Diethyl malonate160115, 88, 61, 43
Diethyl maleate172144, 127, 99, 71

Table 4: Infrared (IR) Spectroscopy Data

CompoundAssignmentWavenumber (cm⁻¹)
This compound O-H stretch~3450 (broad)
C-H stretch~2980
C=O stretch~1735
C-O stretch~1180
Diethyl malonateC-H stretch~2980
C=O stretch~1730
C-O stretch~1150
Diethyl maleate=C-H stretch~3090
C-H stretch~2980
C=O stretch~1725
C=C stretch~1645

Experimental Workflow for Spectroscopic Analysis

A logical workflow is essential for the comprehensive analysis of this compound. The following diagram illustrates the key stages, from sample preparation to data interpretation and final structural confirmation.

Spectroscopic_Workflow_for_Diethyl_L_malate Experimental Workflow for Spectroscopic Analysis of this compound cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Conclusion Sample This compound Sample Prep_NMR Dissolve in CDCl3 Sample->Prep_NMR Prep_MS Dilute in suitable solvent Sample->Prep_MS Prep_IR Neat liquid film Sample->Prep_IR Prep_Chiral Dissolve in spectroscopic grade solvent Sample->Prep_Chiral NMR 1H & 13C NMR Spectroscopy Prep_NMR->NMR MS Mass Spectrometry (GC-MS/LC-MS) Prep_MS->MS IR Infrared Spectroscopy Prep_IR->IR Chiral Chiroptical Methods (CD/ORD) Prep_Chiral->Chiral Interpret_NMR Chemical Shifts, Multiplicity, Integration NMR->Interpret_NMR Interpret_MS Molecular Ion, Fragmentation Pattern MS->Interpret_MS Interpret_IR Functional Group Identification IR->Interpret_IR Interpret_Chiral Stereochemistry Confirmation Chiral->Interpret_Chiral Conclusion Structural & Stereochemical Confirmation Interpret_NMR->Conclusion Interpret_MS->Conclusion Interpret_IR->Conclusion Interpret_Chiral->Conclusion

Caption: Workflow for the comprehensive spectroscopic analysis of this compound.

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are based on standard practices and can be adapted based on the specific instrumentation available.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

    • Gently swirl the vial to ensure the sample is fully dissolved.

    • Transfer the solution into a clean, dry 5 mm NMR tube.

  • Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of CDCl₃ and shim the magnetic field to achieve optimal homogeneity.

    • Acquire the ¹H NMR spectrum, typically using a 400 or 500 MHz instrument. Set the spectral width to cover a range of 0-12 ppm.

    • For the ¹³C NMR spectrum, a higher sample concentration (20-30 mg) may be beneficial. Acquire the spectrum with proton decoupling.

Mass Spectrometry (GC-MS)
  • Sample Preparation:

    • Prepare a stock solution of this compound in a volatile organic solvent such as methanol or ethyl acetate at a concentration of 1 mg/mL.

    • Perform serial dilutions to prepare a working solution at a concentration of approximately 10 µg/mL.

  • Instrumentation and Data Acquisition:

    • Gas Chromatograph (GC):

      • Column: Use a non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

      • Inlet: Set the injector temperature to 250 °C with a split ratio of 20:1.

      • Oven Program: Start at 80 °C, hold for 2 minutes, then ramp to 240 °C at a rate of 10 °C/min, and hold for 5 minutes.

      • Carrier Gas: Use helium at a constant flow rate of 1 mL/min.

    • Mass Spectrometer (MS):

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Range: Scan from m/z 40 to 300.

      • Source Temperature: Set to 230 °C.

      • Quadrupole Temperature: Set to 150 °C.

Infrared (IR) Spectroscopy
  • Sample Preparation (Neat Liquid Film):

    • Place one drop of this compound directly onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).

    • Place a second salt plate on top and gently press to create a thin, uniform liquid film.

  • Data Acquisition:

    • Place the assembled salt plates into the sample holder of an FT-IR spectrometer.

    • Acquire a background spectrum of the empty salt plates.

    • Acquire the sample spectrum over the range of 4000-600 cm⁻¹.

    • Process the spectrum to show transmittance or absorbance as a function of wavenumber (cm⁻¹).

Chiroptical Techniques (Circular Dichroism - CD)
  • Sample Preparation:

    • Accurately prepare a solution of this compound in a spectroscopic grade solvent that is transparent in the desired UV region (e.g., methanol, acetonitrile, or hexane). A typical concentration is around 0.1 to 1 mg/mL.

    • Ensure the solution is free of any particulate matter.

  • Instrumentation and Data Acquisition:

    • Use a CD spectropolarimeter.

    • Record the CD spectrum over a wavelength range that covers the electronic transitions of the chromophores in the molecule (e.g., 190-400 nm for the ester carbonyl group).

    • The data is typically presented as molar ellipticity [θ] (deg·cm²·dmol⁻¹) versus wavelength (nm).

    • The sign of the Cotton effect (positive or negative) provides information about the absolute stereochemistry of the chiral center.

Alternative Analytical Techniques

Besides the primary spectroscopic methods, chromatographic techniques are invaluable for the analysis of this compound, especially for purity assessment and separation from related compounds.

  • Gas Chromatography (GC): As detailed in the GC-MS protocol, GC with a flame ionization detector (FID) can be used for quantitative analysis and to assess the purity of this compound. Chiral GC columns can be employed for the separation of enantiomers.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the analysis of this compound.

    • Normal-Phase HPLC: Can be used for purification and analysis.

    • Reverse-Phase HPLC: A common method for purity determination.

    • Chiral HPLC: The use of a chiral stationary phase (CSP) allows for the separation and quantification of the L- and D-enantiomers of Diethyl malate, which is crucial for enantiomeric excess (e.e.) determination. A typical mobile phase would consist of a mixture of hexane and isopropanol.

By employing this comprehensive suite of analytical techniques, researchers can confidently determine the structure, purity, and stereochemistry of this compound, ensuring the quality and reliability of their research and development activities.

References

Comparative Pharmacological Activity of Diethyl L-malate Enantiomers: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of publicly available scientific literature and databases reveals a significant gap in the pharmacological characterization of the individual enantiomers of Diethyl L-malate, specifically Diethyl (S)-malate and Diethyl (R)-malate. Despite searches for comparative studies and individual pharmacological profiles, no specific data on their distinct biological activities, mechanisms of action, or quantitative comparisons could be retrieved. The majority of available information pertains to the racemic mixture of Diethyl malate or chemically related but distinct compounds.

Currently, this compound is primarily documented for its applications in the flavor and fragrance industry and as a reagent in chemical synthesis. One notable, albeit indirect, mention of its relevance to pharmacology is its use as a reagent in the stereoselective synthesis of crucigasterin A, a compound that has exhibited antitumor activity. However, this does not describe the intrinsic pharmacological properties of this compound itself.

The lack of specific pharmacological data for the individual enantiomers prevents the construction of a detailed comparative guide as initially intended. This includes the absence of quantitative data for comparison tables, detailed experimental protocols for pharmacological assays, and established signaling pathways modulated by each enantiomer.

Future Research Directions

The absence of data highlights a clear area for future pharmacological research. Investigating the stereospecific interactions of Diethyl (S)-malate and Diethyl (R)-malate with biological systems could potentially uncover novel therapeutic activities or provide insights into their toxicological profiles. Key areas for future investigation would include:

  • In vitro pharmacological profiling: Screening each enantiomer against a broad range of biological targets, such as enzymes and receptors, to identify any potential pharmacological activity.

  • Cell-based assays: Evaluating the effects of each enantiomer on various cellular processes, including proliferation, apoptosis, and inflammation.

  • In vivo studies: Assessing the pharmacokinetic and pharmacodynamic properties of each enantiomer in animal models to understand their absorption, distribution, metabolism, excretion, and potential therapeutic effects or toxicity.

  • Toxicological evaluation: Conducting detailed toxicological studies for each enantiomer to determine their safety profiles.

Such studies would be crucial in elucidating any potential therapeutic value of this compound enantiomers and would provide the necessary data for a comprehensive comparative analysis.

Logical Relationship: From Data Scarcity to Research Imperative

The current state of knowledge can be visualized as a direct logical flow from the absence of specific data to the necessity of foundational research.

Data_Scarcity Absence of Pharmacological Data for this compound Enantiomers Inability_to_Compare Inability to Conduct Comparative Pharmacological Analysis Data_Scarcity->Inability_to_Compare Research_Need Necessity for Foundational Pharmacological and Toxicological Studies Inability_to_Compare->Research_Need Future_Knowledge Potential Discovery of Stereospecific Biological Activities Research_Need->Future_Knowledge

Caption: From Data Gap to Research Opportunity.

Until such research is conducted and published, a detailed and data-supported comparison of the pharmacological activities of this compound enantiomers remains unfeasible. Researchers, scientists, and drug development professionals are encouraged to address this knowledge gap.

A Comparative Guide to Diethyl L-malate and Diethyl maleate in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic chemistry, the selection of appropriate starting materials and reagents is paramount to the successful construction of complex molecular architectures. Diethyl L-malate and Diethyl maleate, both diethyl esters of C4 dicarboxylic acids, are versatile building blocks, yet their applications diverge significantly due to a fundamental structural difference: the stereochemistry at the C2 position of this compound. This guide provides a comprehensive comparison of these two reagents, highlighting their distinct roles in synthetic strategies, supported by experimental data and detailed protocols.

At a Glance: Key Differences and Applications

FeatureThis compoundDiethyl maleate
Chirality Chiral (S-configuration)Achiral
Primary Application Chiral building block for asymmetric synthesisMichael acceptor, Dienophile in cycloadditions
Key Reactions Nucleophilic substitution, cyclization, functional group manipulationMichael addition, Diels-Alder reaction
Synthetic Role Introduction of a stereocenter, synthesis of enantiomerically pure compoundsCarbon-carbon and carbon-heteroatom bond formation, construction of cyclic systems

Diethyl maleate: A Versatile Electrophile for Carbon-Carbon and Carbon-Heteroatom Bond Formation

Diethyl maleate is an α,β-unsaturated dicarbonyl compound, rendering its double bond electron-deficient and highly susceptible to nucleophilic attack. This reactivity makes it a cornerstone reagent in two major classes of reactions: Michael additions and Diels-Alder cycloadditions.

Michael Addition Reactions

The conjugate addition of nucleophiles to Diethyl maleate, known as the Michael reaction, is a powerful tool for forming 1,4-dicarbonyl compounds and their analogues. A wide range of nucleophiles, including carbanions, amines, thiols, and alkoxides, can be employed.

Table 1: Performance of Diethyl maleate in Michael Addition Reactions

NucleophileCatalystSolventTime (h)Yield (%)Reference
Diethyl malonateNiCl₂ / (-)-SparteineToluene585[1]
Diethyl malonateBifunctional 2-aminoDMAP/ureaToluene495[2]
CyclohexylamineNoneSolvent-free1-496[3]
ThiophenolTriethylamineTHF-High[3]

Note: The enantioselective Michael addition of diethyl malonate to chalcone catalyzed by a Nickel-Sparteine complex yielded the product with 86% ee.[1] The reaction with a bifunctional organocatalyst for the addition to a nitroolefin achieved up to 94% ee.[2]

This protocol describes a representative procedure for the addition of a thiol to Diethyl maleate.[3]

  • Reaction Setup: To a solution of Diethyl maleate (1.0 mmol, 1.0 eq) in tetrahydrofuran (THF, 5 mL) in a round-bottom flask, add thiophenol (1.1 mmol, 1.1 eq).

  • Catalyst Addition: Add a catalytic amount of triethylamine (0.05 mmol, 5 mol%) to the stirred solution.

  • Reaction and Work-up: Stir the reaction at room temperature. The reaction is typically rapid and can be monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture can be worked up by removing the solvent under reduced pressure and purifying the residue by column chromatography if necessary.

Michael_Addition cluster_0 Mechanism DEM Diethyl maleate Enolate Enolate Intermediate DEM->Enolate Nucleophilic Attack Nuc Nucleophile (Nu-) Base Base Base_H Conjugate Acid (Base-H+) Nuc_H Nucleophile Precursor (Nu-H) Nuc_H->Nuc Deprotonation Product Michael Adduct Enolate->Product Protonation

Caption: General mechanism of a base-catalyzed Michael addition to Diethyl maleate.

Diels-Alder Reactions

As a dienophile, Diethyl maleate readily participates in [4+2] cycloaddition reactions with conjugated dienes to form six-membered rings.[4][5] The electron-withdrawing ester groups activate the double bond for this pericyclic reaction.

Table 2: Performance of Diethyl maleate in Diels-Alder Reactions

DieneCatalyst/ConditionsSolventYield (%)Reference
CyclopentadieneNone, room tempDiethyl etherHigh[6]
1,3-ButadieneThermalToluene-[6]
FuranUltrasonic irradiation-Good

This protocol describes the reaction of Diethyl maleate with freshly cracked cyclopentadiene.[6]

  • Preparation of Cyclopentadiene: Freshly distill cyclopentadiene from dicyclopentadiene.

  • Reaction Setup: In a round-bottom flask, dissolve Diethyl maleate (1.0 equivalent) in diethyl ether and cool the solution in an ice bath.

  • Addition of Diene: Slowly add the freshly prepared cyclopentadiene (1.1 equivalents) to the cooled solution of Diethyl maleate with stirring. The reaction is exothermic.

  • Reaction and Work-up: Stir the reaction mixture for 1-2 hours at room temperature. Remove the solvent under reduced pressure. The resulting adduct is often of high purity but can be further purified by column chromatography if necessary.

Diels_Alder cluster_1 Reaction Pathway Diene Conjugated Diene TransitionState [4+2] Cyclic Transition State Diene->TransitionState Dienophile Diethyl maleate Dienophile->TransitionState Product Cyclohexene Adduct TransitionState->Product

Caption: Concerted mechanism of the Diels-Alder reaction.

This compound: A Chiral Precursor for Asymmetric Synthesis

In stark contrast to its achiral isomer, this compound is a valuable component of the "chiral pool." Its inherent stereochemistry, derived from naturally occurring L-malic acid, makes it an excellent starting material for the synthesis of complex, enantiomerically pure molecules, including natural products and pharmaceuticals.

The synthetic utility of this compound lies in the diastereoselective transformations of its functional groups (two esters and a hydroxyl group), allowing for the controlled introduction of new stereocenters.

Applications in the Synthesis of Bioactive Molecules

A prominent example of the use of this compound is in the synthesis of the antiviral drug Oseltamivir (Tamiflu®). Although not used in the commercial synthesis, several academic syntheses have utilized this compound to establish the correct stereochemistry of key intermediates.[7][8]

Another significant application is in the synthesis of β-amino acids, which are important building blocks for peptidomimetics and other biologically active compounds.[9][10]

Table 3: Examples of this compound in Asymmetric Synthesis

Target Molecule/ClassKey TransformationOverall YieldReference
Oseltamivir IntermediateAziridination, Ring Opening-[8]
β-Amino AcidsAziridination, Regio- and Stereoselective Ring Opening-[9]

This protocol describes the synthesis of this compound from L-malic acid.

  • Reaction Setup: L-malic acid (80 g, 600 mmol) is dissolved in anhydrous ethanol (500 mL) in a round-bottom flask and cooled to 0 °C.

  • Esterification: Thionyl chloride (100 mL, 1.5 mol) is added slowly and dropwise at 0 °C. The reaction mixture is stirred at 0 °C for 20 minutes, then warmed to room temperature and stirred overnight.

  • Work-up and Purification: The solvent is removed under reduced pressure. The residue is extracted with ethyl acetate. The combined organic phases are washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by silica gel column chromatography to afford Diethyl (S)-2-hydroxysuccinate (this compound) in high yield (e.g., 99%).

Chiral_Pool_Synthesis cluster_2 Synthetic Strategy DLM This compound (Chiral Precursor) FG_Manipulation Functional Group Manipulation (e.g., OH -> N3, Ester -> Amide) DLM->FG_Manipulation Stereocenter_Formation Diastereoselective Reaction (Introduction of new stereocenters) FG_Manipulation->Stereocenter_Formation Target Enantiomerically Pure Target Molecule (e.g., Oseltamivir, β-Amino Acid) Stereocenter_Formation->Target

Caption: Synthetic utility of this compound as a chiral building block.

Conclusion: Complementary Roles in the Synthetic Chemist's Toolbox

This compound and Diethyl maleate are not interchangeable reagents but rather serve distinct and complementary purposes in synthetic chemistry. Diethyl maleate is a workhorse for the construction of carbon-carbon and carbon-heteroatom bonds in a variety of contexts, valued for its reactivity as an electrophile. In contrast, this compound's value lies in its inherent chirality, providing a stereochemical foundation for the asymmetric synthesis of complex molecules. The choice between these two reagents is therefore not a matter of performance in the same application but a strategic decision based on the synthetic goal: the efficient construction of achiral or racemic frameworks with Diethyl maleate, or the elegant and stereocontrolled synthesis of enantiopure targets leveraging the chiral pool with this compound. Understanding the unique reactivity and applications of each is essential for the modern synthetic chemist in the design and execution of efficient and elegant synthetic routes.

References

Safety Operating Guide

Proper Disposal of Diethyl L-malate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of Diethyl L-malate is crucial for maintaining laboratory safety and environmental compliance. As a combustible liquid, this chemical requires specific handling procedures to mitigate risks.[1] This guide provides essential, step-by-step instructions for the safe disposal of this compound, ensuring the protection of personnel and the environment.

Immediate Safety Precautions

Before handling this compound for disposal, ensure that all appropriate personal protective equipment (PPE) is worn. This includes, but is not limited to, safety glasses, chemical-resistant gloves, and a lab coat.[2] Work should be conducted in a well-ventilated area, such as a chemical fume hood, to avoid the inhalation of vapors.[3] Keep the chemical away from heat, sparks, open flames, and hot surfaces as it is a combustible liquid.[1][3]

Waste Identification and Segregation

All chemical waste, including this compound, is generally considered hazardous waste unless specifically determined otherwise by environmental health and safety (EHS) professionals.[4][5][6] It is imperative to not dispose of this compound in regular trash or down the drain.[4][7]

  • Waste Characterization: this compound is classified as a combustible liquid.[1]

  • Segregation: Store waste this compound separately from incompatible materials such as strong oxidizing agents, acids, and bases.[8]

Waste Collection and Labeling

Proper containment and labeling are critical for safe disposal.

  • Container Selection: Use a suitable, leak-proof container for collecting this compound waste. Plastic containers are often preferred over glass to minimize the risk of breakage.[4] The container must have a secure lid and be in good condition.[9]

  • Labeling: Immediately label the waste container with a "Hazardous Waste" tag.[4][9] The label must include the following information:

    • Full chemical name: "this compound" (no abbreviations or formulas).[4]

    • The quantity of waste.

    • The date of waste generation.

    • The location of origin (e.g., laboratory room number).

    • The name and contact information of the principal investigator.[4]

    • Appropriate hazard pictograms.[4]

Storage of Chemical Waste

Store the labeled hazardous waste container in a designated, well-ventilated, and cool area.[1] Keep the container closed at all times except when adding waste.[5][9]

Disposal Procedures

The final disposal of this compound must be handled by an approved waste disposal plant or a certified hazardous waste management provider.[1][2]

  • Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company to arrange for pickup.[4][6]

  • Documentation: Complete any required waste disposal forms or manifests provided by your EHS department.[4]

Decontamination of Empty Containers

Empty containers that once held this compound must also be managed properly.

  • Triple Rinsing: If the container is to be disposed of as non-hazardous waste, it must be triple-rinsed with a suitable solvent that can remove the chemical residue.[9] The rinsate from this process must be collected and treated as hazardous waste.[6][9] After rinsing, the container should be air-dried.[9]

  • Disposal of Rinsed Containers: Once triple-rinsed and dried, deface the original labels and the container may be disposed of in the regular trash.[6][9]

Quantitative Data Summary

PropertyValueSource
Flash Point85 °C[1]
GHS Signal WordWarning[1]
Hazard StatementH227: Combustible liquid[1]
Disposal Precautionary StatementP501: Dispose of contents/container to an approved waste disposal plant.[1]

Experimental Protocols

The proper disposal of this compound is a procedural matter based on safety and regulatory guidelines rather than a specific experimental protocol. The steps outlined above constitute the standard operating procedure for its disposal.

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

A Start: this compound Waste Generation B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B H Decontaminate Empty Container (Triple Rinse) A->H C Select a Suitable, Labeled Hazardous Waste Container B->C D Transfer Waste to Container in a Ventilated Area C->D E Securely Close and Store the Waste Container D->E F Complete Hazardous Waste Tag with All Required Information E->F G Arrange for Pickup by EHS or Approved Waste Vendor F->G K End: Proper Disposal Complete G->K I Dispose of Rinsate as Hazardous Waste H->I J Dispose of Clean, Defaced Container in Regular Trash H->J I->G J->K

Caption: Workflow for the proper disposal of this compound.

References

Personal protective equipment for handling Diethyl L-malate

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Diethyl L-malate

This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound. Adherence to these procedures is vital for ensuring laboratory safety and maintaining the integrity of your experiments.

Personal Protective Equipment (PPE)

A comprehensive approach to personal protection is necessary to minimize exposure and ensure safety when handling this compound. The following table outlines the recommended PPE.

PPE CategoryItemSpecifications and Rationale
Eye and Face Protection Safety glasses or gogglesWear chemical safety goggles that provide a complete seal around the eyes to protect from potential splashes.[1] A face shield may be necessary for procedures with a higher risk of splashing.[1][2]
Hand Protection Chemical-resistant glovesNitrile or butyl rubber gloves are recommended for their resistance to esters.[1][2] Ensure gloves are inspected for integrity before each use and dispose of contaminated gloves properly.[3] Double-gloving can provide an extra layer of protection.[4]
Body Protection Laboratory coatA standard laboratory coat should be worn to protect against skin contact.[1] For larger quantities or tasks with a significant splash risk, a chemical-resistant apron over the lab coat is advised.[4]
Respiratory Protection Not generally requiredUse in a well-ventilated area.[1] If there is a potential for generating aerosols or mists, work should be conducted in a chemical fume hood.[4]

Operational Plan: Safe Handling Workflow

A systematic approach to handling this compound is crucial for safety and experimental success. The following procedural steps provide a direct guide for safe handling from receipt to disposal.

Preparation and Area Setup
  • Ventilation: Ensure work is conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential vapors.[5]

  • Emergency Equipment: Confirm that a safety shower and eyewash station are readily accessible.

  • Material Gathering: Assemble all necessary equipment and reagents before handling the chemical to minimize movement and potential for spills.

Handling the Chemical
  • Donning PPE: Before handling, put on all required personal protective equipment as specified in the table above.

  • Avoiding Contact: Take precautions to avoid direct contact with skin, eyes, and clothing.[1] In case of accidental contact, follow the first aid measures outlined below.

  • Dispensing: When transferring this compound, do so carefully to avoid splashing or creating mists.

Post-Handling and Cleanup
  • Decontamination: Wipe down the work area with an appropriate solvent and cleaning materials after use.

  • PPE Removal: Remove gloves and any other disposable PPE, disposing of them in the designated chemical waste container.[4] Always wash hands thoroughly with soap and water after handling the chemical and removing gloves.[3]

  • Storage: Store this compound in a tightly closed container in a cool, dry, and well-ventilated place, away from heat or ignition sources.[5]

First Aid Measures
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[6]

  • Skin Contact: In case of skin contact, immediately wash with soap and plenty of water. Remove contaminated clothing. Get medical aid if irritation develops and persists.[6]

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[6]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[6]

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste TypeDisposal Procedure
Unused/Waste Product Unused this compound should be treated as chemical waste.[1] Dispose of the contents and container at an approved waste disposal plant. Do not empty into drains.[7]
Contaminated Materials Any materials, such as paper towels, gloves, or other disposable PPE, that come into contact with this compound should be collected in a designated, sealed container for hazardous waste and disposed of according to institutional and local regulations.[4]
Empty Containers Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected and disposed of as hazardous chemical waste. Once cleaned, the container can be disposed of or recycled according to local guidelines.

Visual Workflow for Safe Handling

The following diagram outlines the key steps for the safe handling of this compound.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_storage Storage prep_area Set Up in Ventilated Area gather_materials Gather Materials prep_area->gather_materials don_ppe Don Appropriate PPE gather_materials->don_ppe handle_chemical Handle/Dispense Chemical don_ppe->handle_chemical Proceed perform_exp Perform Experiment handle_chemical->perform_exp decontaminate Decontaminate Work Area perform_exp->decontaminate Experiment Complete dispose_waste Dispose of Waste & Contaminated PPE decontaminate->dispose_waste remove_ppe Remove Remaining PPE dispose_waste->remove_ppe wash_hands Wash Hands remove_ppe->wash_hands store_chemical Store in Cool, Dry, Well-Ventilated Area wash_hands->store_chemical End of Process

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.